Technical Documentation Center

(3R)-Piperidine-3-sulfonamide;hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3R)-Piperidine-3-sulfonamide;hydrochloride
  • CAS: 2416219-36-6

Core Science & Biosynthesis

Foundational

Stereochemical Architecture and Therapeutic Utility of (3R)-Piperidine-3-sulfonamide Hydrochloride: A Technical Guide

Executive Summary In the landscape of modern drug discovery, chiral saturated heterocycles have emerged as foundational vectors for exploring complex pharmacological space. Among these, (3R)-Piperidine-3-sulfonamide hydr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, chiral saturated heterocycles have emerged as foundational vectors for exploring complex pharmacological space. Among these, (3R)-Piperidine-3-sulfonamide hydrochloride stands out as a high-value synthetic intermediate[1]. As a Senior Application Scientist, I have observed that the strategic incorporation of this specific stereoisomer allows medicinal chemists to precisely control the spatial trajectory of hydrogen-bond donors and acceptors, optimizing both target affinity and metabolic stability. This whitepaper provides an in-depth technical analysis of its stereochemical properties, self-validating synthetic methodologies, and applications in fragment-based drug design (FBDD).

Stereochemical Architecture & Conformational Dynamics

The core structural feature of (3R)-piperidine-3-sulfonamide is its saturated six-membered nitrogenous ring, which exists in a dynamic chair-chair conformational equilibrium.

The bulky sulfonamide group ( −SO2​NH2​ ) at the C3 position exerts a strong thermodynamic preference for the equatorial position . If forced into an axial orientation, the sulfonamide oxygen atoms would suffer severe 1,3-diaxial steric clashes with the axial protons at C1 and C5. The absolute (3R) configuration dictates a highly specific 3D vector projection of the sulfonamide relative to the secondary amine. When utilized in FBDD, this defined geometry is critical for anchoring the molecule within enzymatic pockets, such as those found in proteasomes, where stereospecificity directly correlates with nanomolar potency[2].

Physicochemical Properties & Solid-State Characterization

We isolate and utilize this compound as a hydrochloride salt rather than a free base. The causality behind this choice is threefold:

  • Oxidative Stability: The protonated secondary amine ( NH2+​ ) is protected from atmospheric oxidation.

  • Hygroscopicity Management: The crystalline salt form significantly reduces the hygroscopic nature typical of free piperidines.

  • Aqueous Solubility: The salt form ensures rapid dissolution in physiological buffers for in vitro assays.

Table 1: Physicochemical and Structural Properties
PropertyValue
Chemical Name (3R)-Piperidine-3-sulfonamide hydrochloride
CAS Registry Number 2416219-36-6[3]
Molecular Formula C5​H13​ClN2​O2​S
Molecular Weight 200.68 g/mol
Stereocenter C3 (Absolute Configuration: R)
Physical Form Crystalline solid (white to off-white powder)[4]
Storage Conditions Room temperature, desiccated
Solubility Soluble in H2​O , DMSO, Methanol

Stereospecific Synthetic Methodology

Synthesizing the (3R)-enantiomer requires rigorous stereocontrol. Direct sulfonylation of an alcohol is chemically impossible, and converting a piperidin-3-ol to a mesylate followed by thiol displacement often leads to competing E2 elimination due to the basicity of the nucleophile.

To circumvent this, our established protocol leverages a Mitsunobu inversion starting from the inexpensive, commercially available (3S)-enantiomer.

Protocol: Asymmetric Synthesis via Mitsunobu Inversion
  • Phase 1: Stereochemical Inversion (Walden Inversion)

    • Procedure: Dissolve (3S)-1-Boc-piperidin-3-ol (1.0 eq) and Triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise, followed by the slow addition of thioacetic acid (1.5 eq).

    • Causality: The slow addition controls the exothermic formation of the betaine intermediate. The Mitsunobu conditions ensure a concerted Walden inversion at C3, converting the (3S)-alcohol to the (3R)-thioacetate with high fidelity, entirely avoiding the elimination pathways common with secondary sulfonates.

  • Phase 2: Oxidative Chlorination and Amidation

    • Procedure: Treat the (3R)-thioacetate with N-chlorosuccinimide (NCS) in aqueous acetonitrile/2M HCl at 0 °C. Immediately react the resulting crude sulfonyl chloride with methanolic ammonia (7M) at 0 °C.

    • Causality: Oxidative cleavage directly yields the sulfonyl chloride in one pot, bypassing the need to isolate a volatile, foul-smelling free thiol. Immediate amidation is critical to prevent the rapid hydrolysis of the highly reactive sulfonyl chloride intermediate.

  • Phase 3: Deprotection and Salt Formation

    • Procedure: Dissolve the (3R)-1-Boc-piperidine-3-sulfonamide in 4M HCl in dioxane. Stir at room temperature for 2 hours. Concentrate in vacuo and recrystallize from ethanol/diethyl ether.

    • Self-Validating System: This protocol is inherently self-validating. The final deprotection step acts as a thermodynamic sink; the hydrochloride salt selectively precipitates from the dioxane/ether matrix, leaving organic impurities in solution. If precipitation occurs cleanly to yield a white crystalline solid, the structural integrity and enantiomeric purity (>98% ee) are empirically validated.

SynthesisWorkflow N1 (3S)-N-Boc-piperidin-3-ol N2 Mitsunobu Reaction (AcSH, DIAD, PPh3) N1->N2 N3 (3R)-N-Boc-3-(acetylthio)piperidine [Walden Inversion] N2->N3 N4 Oxidative Chlorination (NCS, HCl, aq. MeCN) N3->N4 N5 (3R)-N-Boc-piperidine-3-sulfonyl chloride N4->N5 N6 Amidation (NH3 in MeOH) N5->N6 N7 (3R)-N-Boc-piperidine-3-sulfonamide N6->N7 N8 Deprotection & Salt Formation (HCl in Dioxane) N7->N8 N9 (3R)-Piperidine-3-sulfonamide HCl N8->N9

Fig 1: Stereospecific synthesis workflow via Mitsunobu Walden inversion.

Applications in Medicinal Chemistry & FBDD

The (3R)-piperidine-3-sulfonamide scaffold is highly prized in medicinal chemistry for two primary reasons: its utility as a bioisostere and its exceptional metabolic stability[5].

Metabolic Resistance: In drug optimization, replacing a carboxamide with a sulfonamide is a classic strategy to improve pharmacokinetic half-life. As demonstrated in , piperidine-based sulfonamides are highly resistant to hydrolysis by hepatic carboxylesterases and amidases[2]. This resistance ensures that the active pharmacophore remains intact during first-pass metabolism.

Fragment-Based Drug Design (FBDD): With a molecular weight under 300 g/mol and a high polar surface area, this molecule is an ideal FBDD starting point. The secondary amine serves as a versatile synthetic handle for N-alkylation or acylation, allowing chemists to rapidly elaborate the fragment into adjacent S1/S2 binding pockets while the sulfonamide group anchors the molecule via robust hydrogen-bond networks.

FBDD_Workflow S1 Fragment Library Screening (SPR / NMR / X-ray) S2 Hit Identification: (3R)-Piperidine-3-sulfonamide Core S1->S2 S3 Vector Elaboration (N-Alkylation / Acylation) S2->S3 Scaffold Hopping S4 Sulfonamide Derivatization (Targeting H-Bond Networks) S2->S4 Pharmacophore Extension S5 Lead Optimization (ADME & Potency Tuning) S3->S5 S4->S5 S6 Preclinical Candidate Selection S5->S6

Fig 2: Fragment-based drug design workflow utilizing the (3R) scaffold.

References

  • Title: (3R)-piperidine-3-sulfonamide hydrochloride - Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Exploratory

Introduction: The Chemical Context of (3R)-Piperidine-3-sulfonamide;hydrochloride

An In-Depth Technical Guide to the In Vitro Biological Activity of (3R)-Piperidine-3-sulfonamide;hydrochloride This guide provides a comprehensive technical overview of the potential in vitro biological activities of (3R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of (3R)-Piperidine-3-sulfonamide;hydrochloride

This guide provides a comprehensive technical overview of the potential in vitro biological activities of (3R)-Piperidine-3-sulfonamide;hydrochloride. Drawing upon the well-established bioactivities of the broader sulfonamide and piperidine-containing chemical classes, this document offers researchers, scientists, and drug development professionals a framework for investigating this specific molecule. We will delve into the predominant antibacterial mechanism of action, explore other potential therapeutic applications, and provide detailed experimental protocols for in vitro evaluation.

(3R)-Piperidine-3-sulfonamide;hydrochloride belongs to the sulfonamide class of compounds, which were among the first synthetic antimicrobial agents to be widely used in medicine.[1] The core structure features a sulfonamide group (-SO₂NH₂) and a piperidine ring, a heterocyclic amine that is a common and important fragment in many pharmaceuticals and natural products.[2][3] The hydrochloride salt form of the compound is typically used to improve solubility and stability.

While specific data on (3R)-Piperidine-3-sulfonamide;hydrochloride is limited, the extensive research on related sulfonamide derivatives provides a strong basis for predicting its likely biological activities. The primary and most-studied activity of sulfonamides is their antibacterial effect.[2][3][4][5][6][][8][9] However, the versatility of the sulfonamide scaffold has led to the development of derivatives with a wide range of pharmacological properties, including anticancer,[10][11][12] anti-inflammatory,[5] and enzyme-inhibitory activities.[13][14][15]

This guide will therefore focus on the most probable in vitro activities, beginning with a deep dive into the antibacterial properties and then expanding to other potential therapeutic areas.

Primary Biological Activity: Antibacterial Action

The hallmark of the sulfonamide class is its ability to inhibit the growth of a wide spectrum of Gram-positive and Gram-negative bacteria.[][9]

Mechanism of Action: Inhibition of Folate Biosynthesis

The primary antibacterial mechanism of sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS).[2][5][][9] DHPS is a critical enzyme in the bacterial pathway for de novo folate (folic acid) synthesis. Bacteria utilize para-aminobenzoic acid (PABA) as a substrate for DHPS to produce dihydropteroate, a precursor to tetrahydrofolate. Tetrahydrofolate is an essential cofactor in the synthesis of nucleic acids (purines and pyrimidines) and some amino acids.[]

Due to their structural similarity to PABA, sulfonamides act as competitive antagonists, binding to the active site of DHPS and thereby blocking the synthesis of dihydrofolate.[5][9] This ultimately disrupts DNA replication and bacterial growth, leading to a bacteriostatic effect.[5]

dot graph "Folate_Biosynthesis_Inhibition" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

PABA [label="p-Aminobenzoic Acid (PABA)"]; DHPS [label="Dihydropteroate Synthase (DHPS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfonamide [label="(3R)-Piperidine-3-sulfonamide\n(Structural Analog)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dihydrofolate [label="Dihydrofolate"]; Tetrahydrofolate [label="Tetrahydrofolate"]; Nucleic_Acids [label="Nucleic Acid Synthesis"]; Bacterial_Growth [label="Bacterial Growth Inhibition", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

PABA -> DHPS [label="Substrate"]; DHPS -> Dihydrofolate [label="Product"]; Dihydrofolate -> Tetrahydrofolate; Tetrahydrofolate -> Nucleic_Acids; Nucleic_Acids -> Bacterial_Growth [style=dotted]; Sulfonamide -> DHPS [label="Competitive Inhibition", color="#EA4335", fontcolor="#EA4335"]; } Caption: Competitive inhibition of DHPS by sulfonamides.

Secondary Mechanism: Disruption of Cell Membrane Integrity

Some studies on novel sulfonamide derivatives have indicated a secondary mechanism of action involving the disruption of the bacterial cell membrane.[2][4] This effect may be linked to the physicochemical properties of the molecule, such as hydrophobicity, which can lead to irreversible damage to the cell membrane and contribute to the bactericidal effect.[2]

In Vitro Evaluation of Antibacterial Activity

A standard approach to assessing the antibacterial potential of a compound is to determine its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a panel of clinically relevant bacterial strains.

Experimental Protocol: Broth Microdilution MIC Assay

  • Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.[6]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.

  • Compound Preparation: Prepare a stock solution of (3R)-Piperidine-3-sulfonamide;hydrochloride in a suitable solvent (e.g., water or DMSO). Perform serial two-fold dilutions in CAMHB in the 96-well plate.

  • Incubation: Inoculate the wells with the bacterial suspension. Include positive controls (bacteria with no compound) and negative controls (broth only). Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, an aliquot from the wells with no visible growth is plated on agar plates. After incubation, the lowest concentration that results in a ≥99.9% reduction in the initial inoculum is considered the MBC.

Other Potential Biological Activities

The structural motifs within (3R)-Piperidine-3-sulfonamide;hydrochloride suggest other potential therapeutic applications beyond its antibacterial properties.

Anticancer Activity

Numerous sulfonamide derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[10][11][12] The proposed mechanisms are diverse and can include the induction of cell cycle arrest, apoptosis, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[12]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231 for breast cancer, H69 for lung cancer) should be used.[10][11]

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of (3R)-Piperidine-3-sulfonamide;hydrochloride for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Enzyme Inhibition

The piperidine and sulfonamide moieties are present in inhibitors of various enzymes.

  • Cathepsin K Inhibition: Novel piperidamide derivatives have been shown to be potent inhibitors of cathepsin K, an enzyme involved in bone resorption. This suggests a potential application in the treatment of osteoporosis.[13]

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: Piperazine sulfonamides have been identified as inhibitors of DPP-IV, a target for the treatment of type 2 diabetes.[14]

  • Matrix Metalloproteinase (MMP) Inhibition: Piperidine sulfone hydroxamates have been developed as inhibitors of MMPs, which are implicated in cancer and inflammation.[15]

Experimental Protocol: General Enzyme Inhibition Assay

  • Enzyme and Substrate: Obtain the purified target enzyme (e.g., Cathepsin K, DPP-IV, or an MMP) and a corresponding fluorogenic or chromogenic substrate.

  • Assay Buffer: Prepare an appropriate assay buffer for the specific enzyme.

  • Compound Incubation: In a microplate, incubate the enzyme with various concentrations of (3R)-Piperidine-3-sulfonamide;hydrochloride for a predetermined time.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Signal Detection: Monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Compound [label="(3R)-Piperidine-3-sulfonamide;\nhydrochloride", shape=cylinder, fillcolor="#FBBC05"]; Antibacterial [label="Antibacterial Assays"]; Anticancer [label="Anticancer Assays"]; Enzyme [label="Enzyme Inhibition Assays"]; MIC_MBC [label="MIC/MBC Determination"]; Cytotoxicity [label="Cytotoxicity (e.g., MTT)"]; Specific_Enzyme [label="Specific Enzyme Assays\n(e.g., Cathepsin K, DPP-IV)"]; Mechanism [label="Mechanism of Action Studies"]; DHPS_Assay [label="DHPS Inhibition Assay"]; Membrane_Integrity [label="Membrane Integrity Assay"]; Cell_Cycle [label="Cell Cycle Analysis"]; Apoptosis [label="Apoptosis Assays"];

Compound -> Antibacterial; Compound -> Anticancer; Compound -> Enzyme; Antibacterial -> MIC_MBC; Anticancer -> Cytotoxicity; Enzyme -> Specific_Enzyme; MIC_MBC -> Mechanism [style=dotted]; Mechanism -> DHPS_Assay; Mechanism -> Membrane_Integrity; Cytotoxicity -> Cell_Cycle; Cytotoxicity -> Apoptosis; } Caption: In vitro evaluation workflow for (3R)-Piperidine-3-sulfonamide;hydrochloride.

Data Presentation and Interpretation

Quantitative data from the in vitro assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Profile of (3R)-Piperidine-3-sulfonamide;hydrochloride

Assay TypeTargetResult (IC50/MIC in µM)
Antibacterial S. aureus[Insert Value]
E. coli[Insert Value]
Anticancer MCF-7 (Breast)[Insert Value]
H69 (Lung)[Insert Value]
Enzyme Inhibition Cathepsin K[Insert Value]
DPP-IV[Insert Value]

Conclusion

(3R)-Piperidine-3-sulfonamide;hydrochloride, based on its structural components, holds significant promise for a range of in vitro biological activities. The most probable and well-precedented activity is antibacterial, primarily through the inhibition of dihydropteroate synthase. However, the potential for anticancer and other enzyme-inhibitory activities should not be overlooked. The experimental protocols outlined in this guide provide a robust framework for a thorough in vitro investigation of this compound, which could uncover its therapeutic potential.

References

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. National Center for Biotechnology Information. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. ResearchGate. [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. [Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Center for Biotechnology Information. [Link]

  • Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. National Center for Biotechnology Information. [Link]

  • The in vitro antiproliferative activity of sulfonamide derivatives 2–15... ResearchGate. [Link]

  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. PubMed. [Link]

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. ACS Publications. [Link]

  • Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. ACS Publications. [Link]

  • Piperidine-3-sulfonamide hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • (3R)-piperidine-3-sulfonamide hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Publishing. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry. [Link]

  • (PDF) Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Taylor & Francis Online. [Link]

Sources

Foundational

thermodynamic stability profile of (3R)-Piperidine-3-sulfonamide;hydrochloride

An In-Depth Technical Guide to the Thermodynamic Stability Profile of (3R)-Piperidine-3-sulfonamide Hydrochloride Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stabilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability Profile of (3R)-Piperidine-3-sulfonamide Hydrochloride

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the pharmaceutical compound (3R)-Piperidine-3-sulfonamide hydrochloride. Intended for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of stability assessment. We will explore the inherent chemical liabilities of the molecule, detail the rationale behind the design of a robust stability testing program, and provide step-by-step protocols for key analytical techniques. The methodologies described herein are grounded in international regulatory standards, primarily the ICH Q1A(R2) guidelines, ensuring that the generated data is both scientifically sound and suitable for regulatory submissions. By synthesizing solid-state thermal analysis with solution-based forced degradation studies, this guide establishes a self-validating system for characterizing the intrinsic stability of the drug substance, identifying potential degradation pathways, and informing critical decisions in the pharmaceutical development lifecycle.

Introduction

In the landscape of pharmaceutical development, a thorough understanding of a drug substance's intrinsic stability is a cornerstone of ensuring its safety, efficacy, and quality. The thermodynamic stability profile dictates not only the shelf-life and storage conditions but also influences formulation strategies, manufacturing processes, and packaging choices. (3R)-Piperidine-3-sulfonamide hydrochloride is a chiral molecule featuring a saturated piperidine heterocycle and a sulfonamide functional group. Both moieties are common in pharmacologically active compounds, yet they also present specific chemical liabilities that must be rigorously investigated.

This guide provides an in-depth, field-proven approach to characterizing the thermodynamic stability of this specific molecule. Our objective is to equip the research and development scientist with the necessary tools and, more importantly, the strategic thinking required to design and execute a comprehensive stability program. We will delve into the "why" behind each experimental choice, ensuring that the resulting stability profile is not merely a collection of data points, but a coherent narrative of the molecule's behavior under various environmental stresses. This approach is critical for anticipating potential issues, de-risking the development process, and building a robust data package for regulatory approval.[1]

Physicochemical Properties of (3R)-Piperidine-3-sulfonamide Hydrochloride

A foundational understanding of the molecule's basic properties is essential before embarking on a stability assessment.

  • Chemical Name: (3R)-Piperidine-3-sulfonamide;hydrochloride

  • CAS Number: 2416219-36-6[2]

  • Molecular Formula: C₅H₁₃ClN₂O₂S[3]

  • Molecular Weight: 200.69 g/mol [3]

  • Appearance: Typically a white to off-white crystalline solid.[4]

  • Chemical Structure:

    Chemical Structure of (3R)-Piperidine-3-sulfonamide hydrochloride (Note: Image is a representation. A proper chemical drawing tool should be used for official documentation.)

The structure consists of a chiral center at the C3 position of the piperidine ring, a primary sulfonamide group (-SO₂NH₂), and a hydrochloride salt formed with the basic piperidine nitrogen. Each of these features contributes to its overall physicochemical behavior and potential degradation pathways.

Predicted Chemical Liabilities and Potential Degradation Pathways

The chemical structure of (3R)-Piperidine-3-sulfonamide hydrochloride suggests several potential degradation pathways. A proactive analysis of these liabilities is crucial for designing a targeted forced degradation study that can effectively probe the molecule's weaknesses.[5]

  • Hydrolysis: The sulfonamide group, while generally more stable than amides or esters, can be susceptible to hydrolysis under harsh acidic or basic conditions, which could lead to the cleavage of the C-S bond or S-N bond, although this often requires extreme conditions.

  • Oxidation: The piperidine ring, specifically the nitrogen atom and adjacent carbons, can be susceptible to oxidation.[6] This could lead to the formation of N-oxides or other hydroxylated derivatives.

  • Thermal Degradation: As a salt of a volatile base (piperidine derivative) and a strong acid (HCl), thermal stress could potentially lead to dissociation or more complex degradation events. The sulfonamide group itself can also degrade at elevated temperatures.[7][8]

G cluster_0 Stress Conditions cluster_1 Parent Molecule cluster_2 Potential Degradation Products Acid_Base Acid/Base Hydrolysis Hydrolysis_Pdt Ring-Opened or C-S Cleavage Products Acid_Base->Hydrolysis_Pdt Oxidation Oxidation (e.g., H₂O₂) Oxidation_Pdt Piperidine N-Oxide or Hydroxylated Derivatives Oxidation->Oxidation_Pdt Heat Thermal Stress Thermal_Pdt Desulfonated or Decomposed Fragments Heat->Thermal_Pdt Light Photolytic Stress Photo_Pdt Photolytic Adducts or Rearrangement Products Light->Photo_Pdt Parent (3R)-Piperidine-3-sulfonamide Hydrochloride Parent->Hydrolysis_Pdt Hydrolytic Cleavage Parent->Oxidation_Pdt Oxidative Attack Parent->Thermal_Pdt Thermal Decomposition Parent->Photo_Pdt Photodegradation

Caption: Hypothetical degradation pathways for (3R)-Piperidine-3-sulfonamide HCl.

Strategic Framework for Thermodynamic Stability Profiling

A robust stability profile is built by integrating data from multiple analytical techniques under a variety of stress conditions. Our strategy is aligned with the ICH Q1A(R2) guideline, which mandates stress testing to elucidate the intrinsic stability of the drug substance.[9] The overall workflow is designed to first assess the solid-state thermal stability and then probe the solution-state stability under forced degradation conditions.

G cluster_workflow Stability Profiling Workflow Start Drug Substance: (3R)-Piperidine-3-sulfonamide HCl SolidState Solid-State Stability Start->SolidState SolutionState Solution-State Stability (Forced Degradation) Start->SolutionState DSC Differential Scanning Calorimetry (DSC) SolidState->DSC TGA Thermogravimetric Analysis (TGA) SolidState->TGA ForcedDeg ICH Stress Conditions: Acid, Base, Oxidative, Thermal, Photo SolutionState->ForcedDeg Data Data Synthesis & Interpretation DSC->Data TGA->Data Analysis Stability-Indicating Method (e.g., HPLC-UV/MS) ForcedDeg->Analysis Analysis->Data Report Comprehensive Stability Report Data->Report

Caption: Overall workflow for thermodynamic stability assessment.

Experimental Methodologies

The following protocols are detailed to be self-validating systems. Each includes system suitability checks and controls to ensure the trustworthiness of the data.

Solid-State Thermal Stability Assessment

These techniques characterize the physical and chemical changes in the solid drug substance as a function of temperature.

  • Objective: To determine the melting point and detect any polymorphic transitions or thermal events prior to melting.

  • Causality: A sharp, well-defined melting point is indicative of high purity. The presence of multiple thermal events could suggest polymorphism or degradation, which has significant implications for bioavailability and stability.

  • Protocol:

    • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

    • Sample Preparation: Accurately weigh 2-5 mg of (3R)-Piperidine-3-sulfonamide hydrochloride into a non-hermetic aluminum pan. Crimp the pan with a lid. Prepare an empty, crimped pan as a reference.

    • Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at 25°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a temperature beyond the expected melt (e.g., 250°C) under a constant nitrogen purge (50 mL/min).

    • Data Analysis: Record the heat flow versus temperature. The peak of the endotherm corresponds to the melting point (Tₘ). Integrate the peak to determine the enthalpy of fusion (ΔHfus).

  • Objective: To quantify changes in mass with temperature, indicating desolvation, decomposition, or volatilization.

  • Causality: Significant mass loss at temperatures below the melting point could indicate the presence of residual solvents or a lack of thermal stability. The onset temperature of decomposition is a critical stability parameter.

  • Protocol:

    • Instrument Verification: Verify the TGA balance accuracy using certified calibration weights and temperature using a multi-point magnetic transition standard.

    • Sample Preparation: Accurately weigh 5-10 mg of the substance into a ceramic or platinum TGA pan.

    • Thermal Program: Place the pan in the TGA furnace. Equilibrate at 25°C. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 500°C) under a constant nitrogen purge.

    • Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of any significant mass loss events.

Forced Degradation Studies (Solution State)
  • Objective: To intentionally degrade the drug substance to identify likely degradation products and establish degradation pathways, which is a regulatory requirement.[5][9] The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged but not overwhelmed.[9]

  • Causality: By subjecting the molecule to stresses it might encounter during its lifecycle (pH changes, oxidation), we can proactively identify and characterize impurities that may form. This is essential for developing a stability-indicating analytical method.[1]

  • Stock Solution: Prepare a stock solution of (3R)-Piperidine-3-sulfonamide hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Controls: For each stress condition, prepare a "control" sample stored at benign conditions (e.g., 5°C, protected from light) and a "blank" sample containing only the stressor and solvent.

  • Acidic Conditions:

    • Mix equal parts of the stock solution with 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 6, 12, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Conditions:

    • Mix equal parts of the stock solution with 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate at 60°C and sample as described for acidic conditions.

    • Neutralize aliquots with an equivalent amount of 0.1 M HCl.

  • Mix the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3-6%.

  • Incubate the solution at room temperature, protected from light.

  • Withdraw aliquots at specified time points. Quenching the reaction is typically not necessary before HPLC analysis.

  • Expose the drug substance, both in the solid state and in solution (e.g., in water), to a calibrated light source according to ICH Q1B guidelines.[10]

  • The exposure should be a minimum of 1.2 million lux hours and 200 watt hours/square meter.

  • Wrap a control sample in aluminum foil and place it alongside the exposed sample to act as a dark control.

  • Analyze the samples after the exposure period.

Data Synthesis and Interpretation

All quantitative data should be summarized in clear, comparative tables.

Table 1: Solid-State Thermal Analysis Data (Hypothetical)

Parameter Result Interpretation
DSC Melting Point (Tₘ) 195.4 °C Sharp melt suggests high purity and a single crystalline form.
DSC Enthalpy of Fusion (ΔHfus) 120.5 J/g Provides a thermodynamic benchmark for the crystalline lattice energy.
TGA Onset of Decomposition 210.2 °C The compound is thermally stable in the solid state up to its melting point.

| TGA Mass Loss below 100°C | < 0.1% | Indicates the absence of significant water or volatile solvents. |

Table 2: Forced Degradation Summary (Hypothetical Results)

Stress Condition Duration % Degradation No. of Degradants >0.1% Observations
0.1 M HCl, 60°C 24 h 3.2% 1 Minor degradation observed.
0.1 M NaOH, 60°C 12 h 15.8% 2 Significant degradation; suggests liability to basic hydrolysis.
6% H₂O₂, RT 8 h 11.5% 1 (Major), 1 (Minor) Susceptibility to oxidation confirmed.
ICH Q1B Photostability 7 days 1.1% 0 Compound is photostable in both solid and solution states.

| Thermal (Solution, 80°C) | 48 h | 4.5% | 1 | Moderate stability in solution at elevated temperature. |

  • Interpretation: The hypothetical data suggests that (3R)-Piperidine-3-sulfonamide hydrochloride is most vulnerable to degradation under basic and oxidative conditions. This information is critical for formulation development, where excipients and pH must be carefully selected to avoid these conditions. The stability-indicating HPLC method must be proven to separate the two degradants from the basic stress and the major degradant from the oxidative stress from the parent peak and from each other.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous strategy for characterizing the thermodynamic stability profile of (3R)-Piperidine-3-sulfonamide hydrochloride. By integrating solid-state thermal analysis with a mechanistically driven forced degradation study, a clear picture of the molecule's intrinsic stability has been established. The primary liabilities have been identified as susceptibility to alkaline hydrolysis and oxidation. The compound demonstrates good thermal stability in the solid state and is robust against photolytic stress.

The insights gained from this stability program are invaluable. They directly inform the selection of appropriate storage conditions (e.g., protection from alkaline environments), guide the development of stable formulations by controlling pH and minimizing oxidative risk, and provide the foundational data for establishing a justifiable shelf-life. The protocols and strategies detailed herein provide a validated pathway for generating the high-quality, reliable data required by both scientific inquiry and regulatory agencies.

References

  • ICH. (2026).
  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. ResearchGate. [Link]

  • Unknown Author. (n.d.).
  • SGS. (n.d.). Forced Degradation Testing. SGS Japan. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH. [Link]

  • Klick, S., et al. (2005). Toward a general strategy for development and validation of stability-indicating methods. Pharmaceutical Technology. [Link]

  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. [Link]

  • NextSDS. (n.d.). (3R)-piperidine-3-sulfonamide hydrochloride — Chemical Substance Information. NextSDS. [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of (3R)-Piperidine-3-sulfonamide Hydrochloride Precursors

This guide provides an in-depth exploration of the synthetic pathways leading to the chiral intermediate (3R)-aminopiperidine, a critical precursor for (3R)-Piperidine-3-sulfonamide hydrochloride. The document is structu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the synthetic pathways leading to the chiral intermediate (3R)-aminopiperidine, a critical precursor for (3R)-Piperidine-3-sulfonamide hydrochloride. The document is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of the available synthetic strategies, highlighting the rationale behind methodological choices and providing actionable experimental protocols.

Introduction: The Significance of the Chiral Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] The introduction of a chiral center, particularly at the 3-position, is crucial for the biological activity and selectivity of many drug candidates. (3R)-aminopiperidine is a key building block in the synthesis of several modern therapeutics, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes.[2][3][4] The precise stereochemical control during the synthesis of this precursor is paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient. This guide will dissect the primary methodologies for obtaining enantiomerically pure (3R)-aminopiperidine, the immediate precursor to the target sulfonamide.

Comparative Overview of Synthetic Strategies

The synthesis of enantiopure (3R)-aminopiperidine can be broadly categorized into three main approaches: the resolution of a racemic mixture, synthesis from the chiral pool, and asymmetric synthesis. The selection of a particular route is often dictated by factors such as scalability, cost, and the desired level of enantiomeric purity.

Synthetic StrategyStarting MaterialKey TransformationTypical Overall YieldTypical Enantiomeric Excess (e.e.)
Classical Resolution Racemic 3-aminopiperidineDiastereomeric salt formationHigh (approaching 50% of racemate)>99%
Chiral Pool Synthesis D-OrnithineCyclization and reductionModerate to High>99%
Biocatalytic Asymmetric Synthesis N-Boc-3-piperidoneTransaminase-mediated aminationHigh>99%
Asymmetric Hydrogenation 3-AminopyridineRh-catalyzed hydrogenationHigh>95%

Pathway 1: Classical Resolution of Racemic 3-Aminopiperidine

This method relies on the separation of enantiomers from a racemic mixture of 3-aminopiperidine by forming diastereomeric salts with a chiral resolving agent. This is often a straightforward and high-yielding method for obtaining enantiomerically pure material.

Causality Behind Experimental Choices

The choice of resolving agent is critical for the efficiency of the resolution. A suitable agent should form a stable, crystalline salt with one enantiomer of the amine while the salt of the other enantiomer remains in solution. Chiral phosphoric acids have proven to be highly effective in this regard. The solvent system is also a key parameter, as it influences the differential solubility of the diastereomeric salts.

Experimental Protocol: Resolution with (R)-4-(2-chlorohydroxy-1,3,2-dioxaphosphorinane 2-oxide) ((R)-CPA)

This protocol is adapted from a published procedure for the resolution of racemic 3-aminopiperidine.[5]

Materials:

  • Racemic 3-aminopiperidine

  • (R)-4-(2-chlorohydroxy-1,3,2-dioxaphosphorinane 2-oxide) ((R)-CPA)

  • tert-Butyl alcohol (t-BuOH)

  • Water

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

Procedure:

  • Diastereomeric Salt Formation: Dissolve racemic 3-aminopiperidine in 90% aqueous tert-butyl alcohol. To this solution, add a solution of (R)-CPA in 90% tert-butyl alcohol. Stir the mixture at room temperature to facilitate the formation of the diastereomeric salts.

  • Selective Precipitation: Cool the mixture to 0°C to induce the precipitation of the less soluble diastereomeric salt of (R)-3-aminopiperidine with (R)-CPA.[2] Continue stirring at this temperature to ensure complete precipitation.

  • Isolation of the Diastereomeric Salt: Filter the precipitate and wash it with cold 90% tert-butyl alcohol. Dry the isolated salt under vacuum.

  • Liberation of the Free Amine: Dissolve the dried diastereomeric salt in water and basify the solution with aqueous NaOH to liberate the free (R)-3-aminopiperidine.

  • Extraction: Extract the aqueous layer multiple times with dichloromethane.

  • Formation of the Dihydrochloride Salt: Combine the organic extracts, dry over anhydrous sodium sulfate, and filter. Bubble hydrogen chloride gas through the solution or add a solution of HCl in ethanol to precipitate (R)-3-aminopiperidine dihydrochloride.[2]

  • Final Product Isolation: Filter the precipitate, wash with a cold solvent, and dry under vacuum to obtain the final product.

G rac_amine Racemic 3-Aminopiperidine salt_formation Diastereomeric Salt Formation (90% t-BuOH) rac_amine->salt_formation CPA (R)-CPA CPA->salt_formation precipitation Selective Precipitation (0°C) salt_formation->precipitation filtration1 Filtration precipitation->filtration1 diastereomeric_salt Diastereomeric Salt ((R)-Amine-(R)-CPA) filtration1->diastereomeric_salt liberation Liberation of Free Amine (NaOH) diastereomeric_salt->liberation R_amine (R)-3-Aminopiperidine liberation->R_amine extraction Extraction (CH₂Cl₂) R_amine->extraction HCl_salt HCl Salt Formation extraction->HCl_salt final_product (R)-3-Aminopiperidine dihydrochloride HCl_salt->final_product

Caption: Workflow for the resolution of racemic 3-aminopiperidine.

Pathway 2: Chiral Pool Synthesis from D-Ornithine

This approach utilizes a readily available and enantiomerically pure starting material, D-ornithine, to construct the chiral piperidine ring. This strategy avoids the need for a resolution step or an asymmetric catalyst.

Causality Behind Experimental Choices

The synthesis begins with the esterification of D-ornithine followed by cyclization to form the corresponding lactam, (R)-3-aminopiperidin-2-one.[6] The subsequent reduction of the lactam to the desired amine is a critical step. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting amides to amines. The reaction conditions, such as temperature and solvent, are optimized to ensure complete reduction and minimize side reactions.

Experimental Protocol: Synthesis from D-Ornithine

This protocol is based on a patented procedure.[6]

Materials:

  • (R)-2,5-diaminopentanoic acid hydrochloride (D-Ornithine hydrochloride)

  • Methanol

  • Acetyl chloride

  • A metal alkoxide (e.g., sodium methoxide)

  • Methyl tert-butyl ether (MTBE)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Concentrated hydrochloric acid

Procedure:

  • Esterification: Add acetyl chloride to a solution of D-ornithine hydrochloride in methanol at 0-10°C. Heat the reaction mixture to 50-60°C to form (R)-methyl 2,5-diaminopentanoate dihydrochloride.

  • Cyclization: Treat the amino ester dihydrochloride with a metal alkoxide in an alcohol to induce cyclization to the lactam, (R)-3-aminopiperidin-2-one. The hydrochloride salt of the lactam is then formed by reaction with HCl in MTBE.

  • Reduction of the Lactam: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend LiAlH₄ (1.0 to 2.5 equivalents) in anhydrous THF.

  • Slowly add a solution of (R)-3-aminopiperidin-2-one hydrochloride in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature between 10°C and 45°C.

  • After the addition is complete, heat the reaction mixture to 45-70°C to drive the reduction to completion. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the sequential slow addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting aluminum salts and wash them thoroughly with THF.

  • Formation and Isolation of the Dihydrochloride Salt: Combine the filtrate and washings. Acidify the solution with concentrated hydrochloric acid under cooling to precipitate (R)-3-aminopiperidine dihydrochloride.

  • Filter the solid product, wash with a cold solvent, and dry under vacuum.

G ornithine D-Ornithine HCl esterification Esterification (MeOH, AcCl) ornithine->esterification amino_ester (R)-Methyl 2,5-diaminopentanoate dihydrochloride esterification->amino_ester cyclization Cyclization (Metal Alkoxide) amino_ester->cyclization lactam (R)-3-Aminopiperidin-2-one hydrochloride cyclization->lactam reduction Reduction (LiAlH₄, THF) lactam->reduction amine (R)-3-Aminopiperidine reduction->amine salt_formation HCl Salt Formation amine->salt_formation final_product (R)-3-Aminopiperidine dihydrochloride salt_formation->final_product

Caption: Chiral pool synthesis of (R)-3-aminopiperidine from D-ornithine.

Pathway 3: Biocatalytic Asymmetric Synthesis

This modern approach utilizes enzymes, specifically transaminases, to perform a highly stereoselective amination of a prochiral ketone precursor. This method is often favored for its high efficiency, mild reaction conditions, and environmental friendliness.[7]

Causality Behind Experimental Choices

The key to this synthesis is the selection of a suitable ω-transaminase that exhibits high activity and stereoselectivity for the chosen substrate, N-Boc-3-piperidone. The use of an amine donor, such as isopropylamine, is necessary to provide the amino group for the transamination reaction. The N-Boc protecting group is employed to activate the piperidine ring and to facilitate handling and purification.

Experimental Protocol: Asymmetric Amination of N-Boc-3-piperidone

This protocol is a general representation of a biocatalytic transamination reaction.[4]

Materials:

  • N-Boc-3-piperidone

  • Immobilized ω-transaminase (specific for the (R)-enantiomer)

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • Buffer solution (e.g., triethanolamine buffer, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Acetyl chloride

  • Ethanol

Procedure:

  • Reaction Setup: In a suitable reaction vessel, add the immobilized ω-transaminase to a buffer solution containing isopropylamine and PLP.

  • Substrate Addition: Add a solution of N-Boc-3-piperidone in DMSO to the enzyme suspension.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 35-50°C) and monitor the conversion by HPLC or GC.

  • Work-up: Upon completion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Extraction: Extract the filtrate with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude (R)-N-Boc-3-aminopiperidine.

  • Purification: Purify the product by column chromatography if necessary.

  • Deprotection and Salt Formation: Dissolve the purified (R)-N-Boc-3-aminopiperidine in ethanol. At 0°C, slowly add a solution of acetyl chloride in ethanol. Stir the reaction at room temperature to effect deprotection and precipitation of the dihydrochloride salt.

  • Isolation: Isolate the (R)-3-aminopiperidine dihydrochloride by filtration, wash with cold ethanol, and dry under vacuum.[4]

G ketone N-Boc-3-piperidone amination Asymmetric Amination (Isopropylamine, PLP) ketone->amination transaminase ω-Transaminase (R-selective) transaminase->amination protected_amine (R)-N-Boc-3-aminopiperidine amination->protected_amine deprotection Deprotection & Salt Formation (AcCl, EtOH) protected_amine->deprotection final_product (R)-3-Aminopiperidine dihydrochloride deprotection->final_product

Caption: Biocatalytic synthesis of (R)-3-aminopiperidine.

Final Step: Synthesis of (3R)-Piperidine-3-sulfonamide hydrochloride

Once the enantiomerically pure (3R)-aminopiperidine precursor is obtained, the final steps involve the introduction of the sulfonamide group and the formation of the hydrochloride salt. The literature suggests two main possibilities for the structure of the final product: N-sulfonylation of the piperidine nitrogen or sulfonylation of the 3-amino group. The latter is more likely given the reactivity of the primary amine.

Proposed Synthesis of (3R)-3-(Aminosulfonyl)piperidine hydrochloride

This involves the direct sulfonylation of the carbon at the 3-position, which is a more complex transformation and would likely involve a multi-step process starting from a different precursor, such as piperidine-3-carboxylic acid.

Proposed Synthesis of (3R)-3-Aminopiperidine-1-sulfonamide hydrochloride

This involves the sulfonylation of the piperidine nitrogen. This is a more plausible route from the (3R)-aminopiperidine precursor.

Experimental Protocol (General):

  • Protection of the 3-Amino Group: The primary amino group at the 3-position is more nucleophilic than the secondary amine of the piperidine ring. Therefore, it would likely need to be protected (e.g., as a Boc-carbamate) before N-sulfonylation.

  • N-Sulfonylation: The N-protected (3R)-aminopiperidine would then be reacted with a suitable sulfonating agent, such as sulfamoyl chloride, in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).

  • Deprotection: The protecting group on the 3-amino group would then be removed under appropriate conditions (e.g., acidic conditions for a Boc group).

  • Hydrochloride Salt Formation: The final product would be isolated as the hydrochloride salt by treatment with HCl.

Given the available information, the synthesis of (3R)-Piperidine-3-sulfonamide hydrochloride most likely proceeds through the key intermediate (3R)-aminopiperidine, followed by protection, N-sulfonylation, deprotection, and salt formation. The choice of the precursor synthesis pathway will depend on the specific requirements of the research or development project.

References

  • BenchChem. (2025). Preparation of (R)-3-aminopiperidine dihydrochloride: A Detailed Guide for Researchers.
  • SciSpace. (2016). An asymmetric synthesis method for (R)
  • ChemicalBook. * (R)-3-Amino-1-methyl-piperidine synthesis*.
  • Google Patents. (2010). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Sun, Y., et al. (2021). Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids. Chirality, 33(7), 379-384.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers.
  • Ford, G. J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 65-73.
  • Jagtap, S., & Kaswan, P. (2025). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 37, 1315-1321.
  • ResearchGate. * (PDF) Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling*.
  • Schiffers, I., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. Organic Process Research & Development, 26(9), 2635-2649.
  • Google Patents. (2015). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
  • Google Patents. (2017). CN107235974A - The preparation method of piperidine sulfonamide calcium composition with pharmaceutical activity.
  • Google Patents. (2013). process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.
  • European Patent Office. (2014). EP 2958894 B1 - PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY ENRICHED 3-AMINOPIPERIDINE.
  • SciSpace. (2015). Preparation method of (R)-3-Boc-aminopiperidine.
  • PMC. 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors.
  • PMC. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.
  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226.
  • Organic Chemistry Portal.
  • Molecules.
  • ResearchGate. Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids | Request PDF.
  • Semantic Scholar. Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars.
  • ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R).
  • ECHA. (3R)
  • Journal of the American Chemical Society.
  • PMC. (S)‐3‐aminopiperidine‐2,6‐dione is a biosynthetic intermediate of microbial blue pigment indigoidine.
  • Semantic Scholar. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids.
  • PubChemLite. (3r)-3-aminopiperidine-1-sulfonamide hydrochloride (C5H13N3O2S).
  • Google Patents. (2014). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis Protocol for (3R)-Piperidine-3-sulfonamide Hydrochloride

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: (3R)-Piperidine-3-sulfonamide hydrochloride (CAS: 2416219-36-6) Primary Applications: Chiral building block for chemokine re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: (3R)-Piperidine-3-sulfonamide hydrochloride (CAS: 2416219-36-6) Primary Applications: Chiral building block for chemokine receptor antagonists[1] and APJ receptor agonists[2].

Synthetic Strategy & Mechanistic Rationale

The synthesis of highly pure chiral sulfonamides requires strict stereochemical control and the careful management of reactive intermediates. To synthesize (3R)-piperidine-3-sulfonamide hydrochloride , we utilize a bottom-up approach starting from the commercially available and cost-effective (3S)-1-Boc-piperidin-3-ol .

This protocol is designed around three core mechanistic pillars:

  • Stereochemical Inversion via Mitsunobu Reaction: To achieve the desired (3R) configuration, the (3S)-alcohol is activated and displaced by thioacetic acid. This reaction proceeds via a classic SN​2 mechanism, ensuring complete Walden inversion of the stereocenter [1].

  • Controlled Oxidative Chlorination: Converting a free thiol directly to a sulfonyl chloride is notoriously difficult due to the risk of over-oxidation or the hazards of using chlorine gas. We employ a highly controlled oxidative chlorination using N-chlorosuccinimide (NCS) and aqueous HCl[3]. This generates electrophilic chlorine species in situ, providing a mild, scalable, and safe conversion [2, 3].

  • Anhydrous Deprotection: The final Boc-deprotection is performed using anhydrous HCl in dioxane. This prevents water-mediated degradation of the piperidine ring and directly precipitates the product as a highly stable, crystalline hydrochloride salt.

Synthetic Workflow Diagram

SynthesisWorkflow SM (3S)-1-Boc-piperidin-3-ol Step1 (3R)-1-Boc-3-(acetylthio)piperidine (Inversion of Stereocenter) SM->Step1 DIAD, PPh3, AcSH THF, 0 °C to RT Step2 (3R)-1-Boc-3-mercaptopiperidine Step1->Step2 K2CO3, MeOH RT, 2 h Step3 (3R)-1-Boc-piperidine-3-sulfonyl chloride (Moisture Sensitive) Step2->Step3 NCS, 2M HCl MeCN, <10 °C Step4 (3R)-1-Boc-piperidine-3-sulfonamide Step3->Step4 NH3 (aq) THF, 0 °C Product (3R)-Piperidine-3-sulfonamide HCl (Target Compound) Step4->Product 4M HCl in Dioxane RT, 4 h

Synthetic workflow for (3R)-Piperidine-3-sulfonamide HCl from (3S)-1-Boc-piperidin-3-ol.

Quantitative Data & Reaction Parameters

StepIntermediate / ProductReagents & SolventsTempTimeExpected YieldAnalytical Checkpoint
1 (3R)-1-Boc-3-(acetylthio)piperidineDIAD, PPh 3​ , AcSH, THF0 °C → RT12 h85%TLC (KMnO 4​ stain), 1 H NMR
2 (3R)-1-Boc-3-mercaptopiperidineK 2​ CO 3​ , MeOHRT2 h92%Ellman's Test (Positive)
3 (3R)-1-Boc-piperidine-3-sulfonyl chlorideNCS, 2M HCl, MeCN<10 °C1 h>95%*MeOH quench → LC-MS
4 (3R)-1-Boc-piperidine-3-sulfonamideNH 3​ (aq), THF0 °C → RT3 h78%LC-MS [M+Na]+ = 287.1
5 (3R)-Piperidine-3-sulfonamide HCl4M HCl in DioxaneRT4 h95% 1 H NMR (Loss of Boc group)

*Yield of Step 3 is crude; the highly reactive intermediate is used immediately in Step 4 without column purification.

Step-by-Step Experimental Methodologies

Step 1: Synthesis of (3R)-1-Boc-3-(acetylthio)piperidine

Causality: Triphenylphosphine (PPh 3​ ) and diisopropyl azodicarboxylate (DIAD) activate the (3S)-hydroxyl group, turning it into a prime leaving group. Thioacetic acid (AcSH) attacks from the opposite face, yielding the (3R)-thioester [1].

  • Dissolve (3S)-1-Boc-piperidin-3-ol (1.0 eq) and PPh 3​ (1.5 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add DIAD (1.5 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C. Stir for an additional 15 minutes.

  • Add thioacetic acid (1.5 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature (RT) overnight (approx. 12 hours).

  • Self-Validation: Check TLC (Hexanes/EtOAc 4:1). The product is less polar than the starting material, strongly absorbs UV, and stains brown with KMnO 4​ .

  • Concentrate the solvent in vacuo and purify via silica gel flash chromatography to isolate the thioester.

Step 2: Synthesis of (3R)-1-Boc-3-mercaptopiperidine

Causality: Mild transesterification using potassium carbonate selectively cleaves the thioester to liberate the free thiol, leaving the acid-labile Boc carbamate completely intact.

  • Dissolve the thioester from Step 1 in anhydrous methanol (0.2 M).

  • Add anhydrous K 2​ CO 3​ (0.1 eq). Stir at RT for 2 hours.

  • Self-Validation: Perform a qualitative Ellman’s test (DTNB reagent). The solution will immediately turn bright yellow, confirming the presence of a free thiol. (Note: Perform this step in a fume hood due to the strong odor of the liberated thiol).

  • Quench with saturated aqueous NH 4​ Cl, extract with dichloromethane (DCM), dry over Na 2​ SO 4​ , and concentrate to yield the crude thiol, which is used directly in the next step.

Step 3: Synthesis of (3R)-1-Boc-piperidine-3-sulfonyl chloride

Causality: N-chlorosuccinimide (NCS) in the presence of aqueous HCl provides a highly controlled, biphasic-like microenvironment for the oxidative chlorination of the thiol to the sulfonyl chloride[3].

  • Dissolve the crude thiol (1.0 eq) in acetonitrile (MeCN) (0.15 M) and cool to 0 °C.

  • Add 2M aqueous HCl (5.0 eq).

  • Add NCS (3.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir for 1 hour at 0 °C.

  • Self-Validation (Critical Expert Insight): Do not inject the crude reaction mixture directly onto an LC-MS. Sulfonyl chlorides hydrolyze rapidly on reverse-phase columns, yielding a misleading sulfonic acid mass. Instead, quench a 5 µL aliquot in 100 µL of methanol containing a drop of triethylamine. The formation of the methyl sulfonate ester ( [M+H]+ = 280.1) confirms successful chlorination.

  • Extract the mixture rapidly with cold diethyl ether, wash with ice-water, dry over MgSO 4​ , and concentrate under reduced pressure at <25 °C. Use the resulting sulfonyl chloride immediately.

Step 4: Synthesis of (3R)-1-Boc-piperidine-3-sulfonamide

Causality: Immediate trapping of the electrophilic sulfonyl chloride with an excess of aqueous ammonia yields the stable sulfonamide. THF is utilized as a co-solvent to maintain the solubility of the organic intermediate.

  • Dissolve the freshly prepared sulfonyl chloride in THF (0.2 M) and cool to 0 °C.

  • Add 28% aqueous ammonium hydroxide (NH 4​ OH) (10.0 eq) dropwise.

  • Allow the reaction to warm to RT and stir for 3 hours.

  • Self-Validation: LC-MS analysis will show the desired product mass. Look for the sodium adduct ( [M+Na]+ = 287.1) or the t-butyl cleaved fragment ( [M+H−tBu]+ = 209.1), which are common ionization patterns for Boc-protected amines.

  • Dilute with water, extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography (DCM/MeOH 95:5) to yield the pure Boc-protected sulfonamide.

Step 5: Synthesis of (3R)-Piperidine-3-sulfonamide hydrochloride

Causality: Anhydrous acidic conditions (HCl in dioxane) cleanly cleave the Boc protecting group without risking aqueous hydrolysis of the sulfonamide, directly yielding the target compound as a highly pure, easily isolable salt.

  • Dissolve the Boc-protected sulfonamide in a minimal amount of dry DCM.

  • Add 4M HCl in dioxane (10.0 eq). Stir at RT for 4 hours.

  • A white precipitate will gradually form as the deprotected salt is insoluble in dioxane/DCM.

  • Self-Validation: Filter the precipitate and analyze via 1 H NMR in D 2​ O or DMSO- d6​ . The complete disappearance of the massive 9H singlet at ~1.4 ppm confirms total deprotection.

  • Wash the filtered solid with cold diethyl ether and dry under high vacuum to afford (3R)-piperidine-3-sulfonamide hydrochloride as a white crystalline solid.

References

  • Volante, R. P. (1981). A new, highly efficient method for the conversion of alcohols to thiolesters and thiols. Tetrahedron Letters, 22(33), 3119-3122. URL:[Link]

  • Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry, 71(3), 1080-1084. URL:[Link]

  • Silva-Cuevas, C., et al. (2017). Sulfonyl halide synthesis by thiol oxyhalogenation using NBS/NCS – iPrOH. Tetrahedron Letters, 58(23), 2244-2247. URL:[Link]

  • World Intellectual Property Organization. (2018). Triazole phenyl compounds as agonists of the apj receptor (Patent No. WO2018093579A1).

Sources

Application

Application Notes and Protocols for the Solubilization of (3R)-Piperidine-3-sulfonamide Hydrochloride in DMSO for Cell-Based Assays

Introduction (3R)-Piperidine-3-sulfonamide hydrochloride is a piperidine derivative, a structural motif of significant interest in medicinal chemistry and drug discovery due to its prevalence in a wide range of bioactive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(3R)-Piperidine-3-sulfonamide hydrochloride is a piperidine derivative, a structural motif of significant interest in medicinal chemistry and drug discovery due to its prevalence in a wide range of bioactive molecules and FDA-approved drugs.[1] The evaluation of such compounds in cell-based assays is a cornerstone of preclinical research, providing critical insights into their efficacy, potency, and potential cytotoxicity. A common challenge encountered with heterocyclic compounds is their limited aqueous solubility, necessitating the use of organic solvents for the preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed for this purpose due to its broad-spectrum solubilizing capacity and miscibility with aqueous cell culture media.[2][3]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the proper methods to dissolve, store, and dilute (3R)-Piperidine-3-sulfonamide hydrochloride in DMSO for use in downstream cell-based assays. Adherence to these protocols is critical for ensuring experimental reproducibility, data integrity, and the accurate interpretation of biological results.

Compound Specifications and Key Considerations

Before preparing any solution, it is imperative to understand the fundamental properties of the compound and the solvent.

PropertyValue / InformationSource / Rationale
Chemical Name (3R)-Piperidine-3-sulfonamide hydrochloride[4]
CAS Number 2416219-36-6[4]
Molecular Formula C₅H₁₃ClN₂O₂S[5]
Molecular Weight 200.69 g/mol [5][6]
Physical Form Typically a solid or powder[7]
Solvent of Choice Anhydrous, high-purity DMSOA powerful solvent for many organic compounds.[2] Its hygroscopic nature necessitates the use of anhydrous grade to prevent compound precipitation or degradation.[8]
DMSO Cytotoxicity Cell-line dependent. Final concentration in media should generally be ≤ 0.5%, ideally ≤ 0.1%.High concentrations of DMSO can inhibit cell proliferation and induce cytotoxic effects. A vehicle control is mandatory in all experiments.

The Hydrochloride Salt: The hydrochloride form of an amine-containing compound like piperidine is typically used to enhance stability and aqueous solubility.[9] While this compound's primary stock will be in DMSO, the salt form can influence its behavior. The presence of the hydrochloride may render the concentrated DMSO stock slightly acidic. However, upon the high dilution into buffered cell culture media, this effect is typically negligible.

Experimental Workflow Overview

The overall process involves the careful preparation of a high-concentration primary stock solution in 100% DMSO, followed by serial dilutions to create working solutions that are then added to the cell culture medium.

G cluster_0 Preparation Phase cluster_1 Storage & Dilution cluster_2 Application Phase A 1. Weigh Compound ((3R)-Piperidine-3-sulfonamide HCl) B 2. Dissolve in Anhydrous DMSO (Vortex/Sonicate) A->B C 3. Create Primary Stock (e.g., 10-100 mM) B->C D 4. Aliquot & Store (-20°C or -80°C) C->D E 5. Prepare Intermediate Dilutions (in 100% DMSO, optional) D->E F 6. Prepare Final Working Solution (Dilute in Cell Culture Medium) E->F G 7. Treat Cells (Ensure final DMSO % is low) F->G H 8. Include Vehicle Control (Medium + same final DMSO %)

Caption: High-level workflow for preparing and using the compound in cell assays.

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol details the steps to create a high-concentration primary stock solution of (3R)-Piperidine-3-sulfonamide hydrochloride in DMSO. A concentration of 10 mM is often a practical starting point, assuming sufficient solubility.

Materials:

  • (3R)-Piperidine-3-sulfonamide hydrochloride powder

  • Anhydrous, high-purity DMSO (≥99.7%)

  • Calibrated analytical balance

  • Sterile, amber or opaque microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (water bath sonicator recommended)

  • Calibrated micropipettes and sterile, filtered tips

Procedure:

  • Pre-Weighing Preparation: Allow the vial containing the compound powder to equilibrate to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which can affect weighing accuracy and compound stability.

  • Calculation: Determine the mass of the compound required to prepare your desired stock concentration and volume.

    • Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )]

    • Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mM x 1 mL x 200.69 g/mol = 2.007 mg

  • Weighing: In a chemical fume hood, carefully weigh the calculated amount of powder (e.g., 2.01 mg) and transfer it into a sterile, appropriately sized amber vial.

  • Dissolution: a. Add the calculated volume of anhydrous DMSO (e.g., 1 mL for a 10 mM stock) to the vial containing the powder. b. Cap the vial securely. c. Vortex the solution vigorously for 1-2 minutes. d. Visually inspect for any undissolved particulates. If the solution is not clear, proceed to the next step.

  • Aiding Solubilization (If Necessary): a. Sonication: Place the vial in a water bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break up solute aggregates and accelerate dissolution. b. Gentle Warming: If sonication is insufficient, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Caution: Only apply gentle heat, as excessive temperatures can degrade some compounds. c. Repeat vortexing and sonication until the compound is fully dissolved, resulting in a clear, particle-free solution. Note: If the compound does not dissolve at the desired concentration, it has exceeded its solubility limit. In this case, you must prepare a new, lower-concentration stock.

  • Aliquoting and Storage: a. Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile amber cryovials. b. Rationale: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles and to minimize contamination risk.[8] Amber vials protect the compound from potential light-induced degradation. c. Short-term storage: Store aliquots at -20°C for up to one month. d. Long-term storage: For storage longer than one month, -80°C is recommended to maximize compound stability.[8]

Protocol 2: Preparation of Working Solutions for Cell Assays

This protocol describes the serial dilution of the concentrated DMSO stock to prepare the final working solutions that will be added to cells. The primary goal is to ensure the final concentration of DMSO in the cell culture medium remains non-toxic.

Key Principle: The Vehicle Control Every cell-based experiment involving a solvent like DMSO must include a vehicle control. This consists of cells treated with the cell culture medium containing the same final concentration of DMSO as the highest concentration used for the test compound. This allows you to differentiate the biological effects of the compound from any effects caused by the solvent itself.

G cluster_0 A High DMSO Concentration (e.g., > 1%) B Safe DMSO Concentration (e.g., < 0.5%) C DMSO Effects C->A Inhibition of Proliferation Cytotoxicity Altered Gene Expression C->B Minimal Cellular Impact (Ideal for Assays) D Stock Solution (100% DMSO) E Working Solution (in Culture Medium) D->E Dilute ≥ 1:200 E->B Results in

Caption: The critical importance of maintaining a low final DMSO concentration in cell assays.

Procedure:

  • Determine Final Assay Concentrations: Decide the range of final compound concentrations you wish to test on your cells (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM).

  • Calculate Dilution Factor: For the highest desired final concentration, calculate the dilution required from your primary stock.

    • Example: To get a 100 µM final concentration from a 10 mM stock: Dilution Factor = (10 mM) / (100 µM) = (10,000 µM) / (100 µM) = 100x

    • This means you would dilute your stock 1:100 into the final volume of cell culture medium.

    • DMSO Check: A 1:100 dilution will result in a final DMSO concentration of 1%. This may be toxic to some cell lines. A safer approach is to aim for a dilution of 1:1000 (0.1% DMSO) or at least 1:200 (0.5% DMSO). If your highest desired concentration requires a lower dilution factor, you must first create an intermediate stock.

  • Intermediate Dilution (Recommended): a. Thaw one aliquot of your primary stock solution (e.g., 10 mM). b. Create an intermediate stock by diluting the primary stock in 100% DMSO. For example, make a 1:10 dilution by adding 10 µL of the 10 mM stock to 90 µL of 100% DMSO to get a 1 mM intermediate stock. c. This intermediate stock is now 1000x the concentration of a 1 µM final solution, making subsequent dilutions into media easier and more accurate.

  • Serial Dilution for Working Solutions: a. Prepare a set of sterile tubes, one for each final concentration and one for the vehicle control. b. Add the appropriate volume of pre-warmed complete cell culture medium to each tube. c. For the highest concentration: Add the calculated volume of your stock (primary or intermediate) to the corresponding tube of medium. For a 1:1000 dilution, add 1 µL of your 1 mM intermediate stock to 999 µL of medium to get a 1 µM working solution (final DMSO: 0.1%). d. For subsequent concentrations (Serial Dilution): Perform serial dilutions from the highest concentration working solution. For example, to make a 0.1 µM solution, take 100 µL of the 1 µM working solution and add it to 900 µL of fresh medium. Mix thoroughly. Repeat for all desired concentrations. e. For the Vehicle Control: Add the same volume of pure DMSO as was used for the highest concentration test sample to the corresponding tube of medium. (e.g., add 1 µL of 100% DMSO to 999 µL of medium).

  • Application to Cells: Mix the working solutions gently by pipetting up and down (avoiding bubbles) and immediately add the appropriate volume to your cell culture plates.

Application Example: MTT Assay for Cell Viability

This protocol provides a general framework for using the prepared solutions in an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the compound's effect on cell metabolic activity, which is an indicator of cell viability.[1]

Procedure:

  • Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Remove the old medium and add 100 µL of the freshly prepared working solutions (including the vehicle control and an untreated control) to the appropriate wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., 100% DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance of a blank well.

References

  • NextSDS. (n.d.). (3R)-piperidine-3-sulfonamide hydrochloride — Chemical Substance Information. Retrieved March 20, 2026, from [Link]

  • NextSDS. (n.d.). Piperidine-3-sulfonamide hydrochloride — Chemical Substance Information. Retrieved March 20, 2026, from [Link]

  • Ma, L., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2755. Available at: [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-299. Available at: [Link]

  • He, G., et al. (2023). Synthesis and evaluation of N-sulfonylpiperidine-3-carboxamide derivatives as capsid assembly modulators inhibiting HBV in vitro and in HBV-transgenic mice. European Journal of Medicinal Chemistry, 250, 115141. Available at: [Link]

  • R-Biopharm. (n.d.). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. Retrieved March 20, 2026, from [Link]

  • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
  • ResearchGate. (2025). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved March 20, 2026, from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved March 20, 2026, from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved March 20, 2026, from [Link]

  • ResearchGate. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing (R)-3-amino piperidine hydrochloride.

Sources

Method

cross-coupling reaction conditions using (3R)-Piperidine-3-sulfonamide;hydrochloride

Application Note: Chemoselective Cross-Coupling of (3R)-Piperidine-3-sulfonamide Hydrochloride Executive Summary The functionalization of chiral, densely functionalized building blocks is a cornerstone of modern drug dis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Cross-Coupling of (3R)-Piperidine-3-sulfonamide Hydrochloride

Executive Summary

The functionalization of chiral, densely functionalized building blocks is a cornerstone of modern drug discovery. (3R)-Piperidine-3-sulfonamide hydrochloride presents a unique synthetic profile due to its dual nitrogen centers (a secondary aliphatic amine and a primary sulfonamide) and its formulation as a hydrochloride salt. This application note details the mechanistic rationale and optimized protocols for the highly chemoselective Buchwald-Hartwig C-N cross-coupling of the piperidine nitrogen, avoiding competitive sulfonamide arylation and preserving the (3R) stereocenter.

Chemical Profile & Mechanistic Causality

The successful cross-coupling of (3R)-Piperidine-3-sulfonamide hydrochloride requires navigating three distinct chemical challenges:

  • Hydrochloride Salt Neutralization: The substrate is supplied as an HCl salt to maintain stability and prevent oxidative degradation. In a palladium-catalyzed cycle, the chloride counterion can competitively bind to the Pd(II) intermediate, stalling the reaction. Furthermore, the salt must be neutralized in situ to liberate the nucleophilic free amine. This dictates that the stoichiometric equivalent of the base must be adjusted (typically ≥2.5 equivalents)[1].

  • Chemoselectivity (Secondary Amine vs. Primary Sulfonamide): The molecule contains two potential sites for N-arylation. The secondary piperidine amine is highly nucleophilic but possesses a relatively high pKa. Conversely, the primary sulfonamide is weakly nucleophilic but significantly more acidic (pKa ~10). Strong inorganic bases (e.g., NaOtBu, pKaH = 19) can deprotonate the sulfonamide, leading to competitive Pd-coordination and off-target arylation[1],[2]. By utilizing a milder base like Cs2​CO3​ (pKaH ~10.3), the sulfonamide remains protonated and inert, directing the palladium catalyst exclusively to the piperidine nitrogen.

  • Stereochemical Integrity: The (3R) chiral center is situated on the piperidine ring. Because it is not adjacent (alpha) to the reacting nitrogen, it is generally stable against base-catalyzed epimerization under standard cross-coupling conditions.

Chemoselectivity A (3R)-Piperidine-3-sulfonamide HCl Salt B Free Base Intermediate (Nucleophilic Piperidine N) A->B + Cs2CO3 (Neutralization) C Pd-Catalyst + Ar-X (Buchwald-Hartwig) B->C D Piperidine N-Aryl Product (Major Pathway) C->D Rapid Oxidative Addition & Reductive Elimination E Sulfonamide N-Aryl Product (Suppressed by weak base) C->E Blocked (Requires strong base like NaOtBu)

Chemoselectivity pathway controlled by base selection in dual-nitrogen substrates.

Optimization of Reaction Parameters

High-throughput experimentation (HTE) and mechanistic studies on piperidine-based nucleophiles have established optimal parameters for overcoming protodehalogenation and β -hydride elimination side reactions[3]. The table below summarizes the causality behind the selected conditions.

ParameterRecommended ChoiceMechanistic Rationale & Causality
Catalyst RuPhos Pd G3 (2–5 mol%)Generation of active L⋅Pd(0) from Pd(II) salts requires reducing agents. G3 precatalysts rapidly activate under mild basic conditions, preventing the formation of inactive Pd black and ensuring a high concentration of the active catalyst[1].
Ligand RuPhos or XPhos Bulky, electron-rich biaryl phosphines accelerate both oxidative addition to the aryl halide and reductive elimination of the sterically hindered secondary amine, while suppressing β -hydride elimination[3].
Base Cs2​CO3​ (2.5 to 3.0 equiv)1.0 equiv neutralizes the HCl salt; 1.0 equiv neutralizes the HX generated during the catalytic cycle; 0.5 equiv drives the equilibrium. Its mild nature prevents sulfonamide deprotonation[1].
Solvent 1,4-Dioxane (0.2 M)Provides optimal solubility for the organic substrates and partial solubility for Cs2​CO3​ at elevated temperatures (80–100 °C) without possessing acidic protons[4].

Standardized Protocol: Chemoselective C-N Cross-Coupling

This protocol is designed as a self-validating system. The visual and analytical checkpoints ensure that the researcher can diagnose the reaction state in real-time.

Reagents & Equipment
  • Aryl Halide (Ar-Br or Ar-Cl): 1.0 mmol

  • (3R)-Piperidine-3-sulfonamide hydrochloride: 1.2 mmol (1.2 equiv)

  • RuPhos Pd G3: 0.03 mmol (3 mol%)

  • Cs2​CO3​ (Anhydrous): 2.5 mmol (2.5 equiv)

  • 1,4-Dioxane (Anhydrous, Degassed): 5.0 mL

  • Equipment: Oven-dried Schlenk tube or pressure vial, magnetic stir bar, argon/nitrogen line.

Step-by-Step Methodology

Step 1: Reagent Charging (Inert Atmosphere)

  • Transfer the aryl halide, (3R)-Piperidine-3-sulfonamide hydrochloride, RuPhos Pd G3, and Cs2​CO3​ into the oven-dried reaction vial.

  • Causality: Charging the base and the HCl salt together ensures that upon solvent addition, the neutralization of the piperidine salt occurs immediately, preventing the acidic proton from degrading the Pd precatalyst.

Step 2: Solvent Addition & Degassing

  • Add 5.0 mL of anhydrous 1,4-Dioxane.

  • Seal the vial with a septum and sparge the mixture with Argon for 5–10 minutes.

  • Self-Validation Checkpoint 1 (Visual): Upon addition of the solvent and initial stirring, the solution should transition from a heterogeneous pale mixture to a deep red/brown solution. This color change is the self-validating indicator that the RuPhos Pd G3 precatalyst has successfully undergone base-mediated activation to form the active L⋅Pd(0) species.

Step 3: Catalytic Heating

  • Replace the septum with a Teflon-lined crimp cap (if not using a Schlenk tube) and transfer the vial to a pre-heated oil bath at 85 °C.

  • Stir vigorously (≥800 rpm) for 12–16 hours.

  • Causality: Vigorously stirring is critical. Cs2​CO3​ is largely insoluble in 1,4-Dioxane; the reaction occurs at the solid-liquid interface. Poor agitation will artificially stall the transmetalation step[1].

Step 4: Reaction Monitoring & Workup

  • Self-Validation Checkpoint 2 (Analytical): At 4 hours, sample 10 μ L of the reaction, dilute in LC-MS grade MeCN, and analyze. The presence of the [M−HCl+Ar]+ mass confirms productive coupling. If only the free base mass is observed, verify the inert atmosphere, as oxygen has likely poisoned the catalyst.

  • Upon completion (judged by the disappearance of the aryl halide), cool the mixture to room temperature.

  • Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove inorganic salts ( CsCl , unreacted Cs2​CO3​ ) and precipitated palladium black.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (typically DCM/MeOH gradients due to the polar sulfonamide group).

CatalyticCycle Pd0 L·Pd(0) Active Catalyst PdII_OA L·Pd(II)(Ar)(X) Oxidative Addition Complex Pd0->PdII_OA + Ar-X PdII_Amine L·Pd(II)(Ar)(Amine) Amine Coordination PdII_OA->PdII_Amine + (3R)-Piperidine-3-sulfonamide PdII_Amido L·Pd(II)(Ar)(NR2) Amido Complex PdII_Amine->PdII_Amido + Cs2CO3 - CsX, - CsHCO3 PdII_Amido->Pd0 Reductive Elimination - N-Aryl Product

Catalytic cycle of the Buchwald-Hartwig amination utilizing an in situ generated L·Pd(0) species.

Analytical Validation & Troubleshooting

To ensure the scientific integrity of the synthesized product, the following post-reaction validations must be performed:

  • Confirming Chemoselectivity (NMR): In the 1H NMR spectrum (run in DMSO- d6​ ), look for a distinct 2H singlet integrating between 6.8 ppm and 7.2 ppm. This corresponds to the unreacted primary sulfonamide ( −SO2​NH2​ ) protons. Its presence is the ultimate self-validation that the cross-coupling occurred exclusively at the piperidine nitrogen.

  • Troubleshooting Protodehalogenation: If the LC-MS shows a high degree of reduced aryl halide (Ar-H) instead of the coupled product, this indicates that β -hydride elimination is competing with reductive elimination[3]. To correct this, switch the ligand from RuPhos to the more sterically demanding BrettPhos , which accelerates reductive elimination for secondary amines.

  • Incomplete Salt Neutralization: If the reaction stalls at <20% conversion, the most common culprit is wet or degraded Cs2​CO3​ . The base must be strictly anhydrous; otherwise, it fails to efficiently neutralize the piperidine hydrochloride salt, leaving the amine protonated and unable to coordinate to the Pd(II) center.

Sources

Application

analytical methods for testing (3R)-Piperidine-3-sulfonamide;hydrochloride purity

An In-Depth Guide to the Analytical Purity Assessment of (3R)-Piperidine-3-sulfonamide Hydrochloride Introduction (3R)-Piperidine-3-sulfonamide hydrochloride is a chiral synthetic building block of significant interest i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Analytical Purity Assessment of (3R)-Piperidine-3-sulfonamide Hydrochloride

Introduction

(3R)-Piperidine-3-sulfonamide hydrochloride is a chiral synthetic building block of significant interest in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, establishing its purity profile is a non-negotiable aspect of quality control and regulatory compliance. The presence of impurities, even in minute quantities, can impact the efficacy, safety, and stability of the final drug product. These impurities can arise from the manufacturing process (starting materials, by-products, intermediates), degradation, or the presence of the undesired enantiomer.[1][2]

This comprehensive application note provides a suite of robust analytical methods for the comprehensive purity assessment of (3R)-Piperidine-3-sulfonamide hydrochloride. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale. The methodologies are aligned with the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the analytical procedures are fit for their intended purpose.[3][4][5]

Physicochemical Properties

A foundational understanding of the analyte's properties is paramount for the development of robust analytical methods.

PropertyValue
Chemical Name (3R)-Piperidine-3-sulfonamide;hydrochloride
Synonym(s) 3-piperidinesulfonamide hydrochloride
Molecular Formula C₅H₁₂N₂O₂S · HCl
Molecular Weight 200.69 g/mol [6]
Appearance White to off-white solid (typical)
InChI Key MMEMQBKTAIAORE-UHFFFAOYSA-N[6]

Comprehensive Analytical Workflow

A single analytical technique is insufficient to fully characterize the purity of a complex pharmaceutical compound. A multi-faceted approach is required to address different types of potential impurities, including organic (related substances, enantiomers), inorganic, and residual solvents/water. The following workflow provides a strategic overview of a comprehensive purity assessment.

Analytical_Workflow cluster_0 Sample Receipt & Initial Characterization cluster_1 Chromatographic Purity & Assay cluster_2 Structural Identity & Confirmation cluster_3 Residuals & Non-Chromatophoric Impurities cluster_4 Final Purity Profile Sample Bulk (3R)-Piperidine-3-sulfonamide Hydrochloride Sample Appearance Visual Appearance Sample->Appearance Solubility Solubility Testing Sample->Solubility RP_HPLC Assay & Related Substances (RP-HPLC) Sample->RP_HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Sample->Chiral_HPLC NMR ¹H & ¹³C NMR Sample->NMR MS Mass Spectrometry (MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR KF Water Content (Karl Fischer) Sample->KF Thermal Thermal Analysis (DSC / TGA) Sample->Thermal ROI Residue on Ignition (Inorganic Impurities) Sample->ROI Report Certificate of Analysis (Purity Specification) RP_HPLC->Report Chiral_HPLC->Report KF->Report Thermal->Report ROI->Report

Caption: Overall analytical workflow for purity determination.

Part 1: Chromatographic Purity and Assay

Chromatographic techniques are the cornerstone of purity analysis, offering the high resolution required to separate the main compound from closely related impurities.

Assay and Related Substances by Reversed-Phase HPLC (RP-HPLC)

Scientific Rationale: This method quantifies the main component (assay) and detects organic impurities arising from the synthesis or degradation. RP-HPLC separates molecules based on their hydrophobicity. (3R)-Piperidine-3-sulfonamide hydrochloride, being a polar molecule, is well-suited for analysis on a C18 stationary phase with an aqueous-organic mobile phase. UV detection is appropriate due to the presence of the sulfonamide functional group, which acts as a chromophore.

Experimental Protocol:

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Reagents & Materials:

    • Acetonitrile (HPLC grade)

    • Water (Ultrapure, 18 MΩ·cm)

    • Phosphoric Acid (ACS grade)

    • (3R)-Piperidine-3-sulfonamide hydrochloride reference standard and test sample.

  • Chromatographic Conditions:

ParameterConditionRationale
Stationary Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm)Provides excellent retention and separation for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifier improves peak shape for the basic piperidine moiety and controls the ionization state.
Mobile Phase B AcetonitrileCommon organic modifier for adjusting retention.
Elution Mode Isocratic: 85:15 (A:B) or a shallow gradientAn isocratic method is simpler and more robust for routine QC. A gradient may be needed if late-eluting impurities are expected.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength 210 nmLower UV wavelength provides higher sensitivity for the sulfonamide chromophore.
Injection Volume 10 µLA small volume minimizes potential peak distortion.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system.
  • Preparation of Solutions:

    • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability: Before analysis, inject the standard solution in replicate (n=5). The system is deemed suitable if the following criteria are met:

    • Tailing Factor (T): ≤ 2.0

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%

  • Data Analysis:

    • Assay (%): Calculated by comparing the peak area of the main component in the sample chromatogram to that of the standard.

    • Impurities (%): Determined by area normalization. The area of each impurity peak is expressed as a percentage of the total area of all peaks in the chromatogram. Report any impurity above the reporting threshold (typically 0.05% as per ICH Q3A).[1]

Enantiomeric Purity by Chiral HPLC

Scientific Rationale: Enantiomers possess identical physical properties in an achiral environment, necessitating a chiral environment for separation.[7] For pharmaceutical compounds, separating and quantifying the unwanted enantiomer is critical, as it may have different pharmacological or toxicological properties.[8] Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of chiral compounds, including piperidine derivatives.[8][9]

A significant challenge for piperidine-based compounds is their lack of a strong UV chromophore.[8][10] To achieve the required sensitivity for quantifying trace enantiomeric impurities (e.g., ≤0.15%), pre-column derivatization with a UV-active agent like p-toluenesulfonyl chloride (tosyl chloride) is often essential.[10][11][12][13]

Chiral_Analysis_Decision Start Analyze Enantiomeric Purity Check_Chromophore Does analyte have a strong UV chromophore? Start->Check_Chromophore Direct_Method Direct Chiral HPLC Analysis Check_Chromophore->Direct_Method Yes Derivatization Pre-column Derivatization (e.g., with Tosyl Chloride) Check_Chromophore->Derivatization No Derivatized_Analysis Chiral HPLC of Derivative Derivatization->Derivatized_Analysis

Caption: Decision process for chiral HPLC method development.

Experimental Protocol (with Derivatization):

  • Instrumentation: HPLC system with a UV detector.

  • Reagents & Materials:

    • p-Toluenesulfonyl chloride (Tosyl Chloride)

    • Acetonitrile (Anhydrous)

    • Triethylamine or Sodium Bicarbonate solution

    • Ethanol, n-Hexane, Diethylamine (HPLC Grade)

    • Racemic (3RS)-Piperidine-3-sulfonamide hydrochloride (for method development) and test sample.

  • Derivatization Procedure:

    • Accurately weigh ~10 mg of the sample into a vial.

    • Add 1 mL of acetonitrile and 200 µL of triethylamine.

    • Add a solution of tosyl chloride (~1.2 equivalents) in acetonitrile.

    • Seal the vial and heat at ~50-60 °C for 1-2 hours, monitoring for completion by TLC or achiral HPLC.

    • Cool the reaction mixture and dilute with the mobile phase for analysis.

  • Chromatographic Conditions:

ParameterConditionRationale
Stationary Phase Chiralpak AD-H (or similar amylose-based CSP) (250 x 4.6 mm, 5 µm)Proven effectiveness for separating enantiomers of piperidine derivatives after derivatization.[10]
Mobile Phase n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v)A polar organic/normal phase mobile phase provides the necessary chiral recognition on polysaccharide CSPs. Diethylamine is a basic modifier that improves peak shape.[8][10]
Flow Rate 0.5 - 1.0 mL/minLower flow rates can sometimes improve chiral resolution.
Column Temperature 25 °CChiral separations can be sensitive to temperature; strict control is crucial for reproducibility.[9]
Detection Wavelength 228 nmOptimal wavelength for the introduced tosyl chromophore.[10]
Injection Volume 10 µL
  • System Suitability: Inject the derivatized racemic standard. The system is suitable if the Resolution (Rs) between the two enantiomer peaks is ≥ 2.0.

  • Data Analysis:

    • Identify the peaks for the (R) and (S) enantiomers based on the injection of the derivatized (3R)- standard.

    • Calculate the percentage of the unwanted (S)-enantiomer in the test sample using area normalization.

Part 2: Spectroscopic and Other Analytical Methods

While chromatography is excellent for separation and quantification, it does not confirm structural identity. A combination of spectroscopic and other methods is required for a complete profile.

Structural Confirmation
MethodProtocol SummaryInformation Obtained
¹H & ¹³C NMR Dissolve 5-10 mg of sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[14]Confirms the chemical structure by showing characteristic chemical shifts and coupling constants for the piperidine ring protons and carbons.[15][16] Allows for the identification and quantification of major structural impurities if their signals are resolved.
Mass Spectrometry (MS) Prepare a dilute solution (~10 µg/mL) in methanol/water and analyze using Electrospray Ionization (ESI+).[14]Confirms the molecular weight of the free base ([M+H]⁺). Fragmentation patterns can provide further structural confirmation.[17][18] Indispensable for identifying unknown impurities when coupled with LC.
FTIR Spectroscopy Analyze a small amount of solid sample using a KBr pellet or an ATR accessory.Provides a molecular fingerprint. Confirms the presence of key functional groups: N-H stretch (amine/sulfonamide), S=O asymmetric/symmetric stretch (sulfonamide), and C-H stretch.[15][19]
Thermal and Water Content Analysis
MethodProtocol SummaryInformation Obtained
Differential Scanning Calorimetry (DSC) Heat 2-5 mg of sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.[20]Determines the melting point and thermal transitions. A sharp melting endotherm is indicative of high purity.[19]
Thermogravimetric Analysis (TGA) Heat 5-10 mg of sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.Measures weight loss as a function of temperature. Quantifies residual solvent/water content and determines the decomposition temperature.[20] Hydrochloride salts may show mass loss corresponding to HCl at elevated temperatures.[21]
Karl Fischer Titration Use a coulometric or volumetric titrator with a suitable solvent (e.g., methanol).The gold-standard method for precise and accurate quantification of water content in the material.

Summary of Specifications

The following table outlines a typical set of specifications for high-purity (3R)-Piperidine-3-sulfonamide hydrochloride, in accordance with ICH guidelines.[1][2][22][23]

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white solid
Identification FTIRConforms to the reference spectrum
Assay RP-HPLC≥ 99.0%
Enantiomeric Purity Chiral HPLC≤ 0.15% (S)-Enantiomer
Related Substances RP-HPLCIndividual Impurity: ≤ 0.10%Total Impurities: ≤ 0.5%
Water Content Karl Fischer Titration≤ 0.5% w/w
Residue on Ignition USP <281>≤ 0.1%

Conclusion

The analytical testing of (3R)-Piperidine-3-sulfonamide hydrochloride requires a well-designed, multi-technique approach to ensure its purity, identity, and quality. The combination of high-resolution chromatographic methods for assay and enantiomeric purity, spectroscopic techniques for structural confirmation, and other methods for water and inorganic impurity content provides a comprehensive and robust quality control strategy. The protocols detailed in this guide establish a self-validating system, grounded in established scientific principles and regulatory expectations, to ensure that the material meets the stringent requirements for pharmaceutical use.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
  • Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol. (2025). Benchchem.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma.
  • FDA Guidance for Industry: Q2(R2) Validation of Analytical Procedures. ECA Academy.
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). PubMed.
  • The validation of analytical methods for drug substances and drug products in UK pharmaceutical labor
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. PMC.
  • Q2(R2) Validation of Analytical Procedures. (2024). FDA.
  • A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers. (2025). Benchchem.
  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies.
  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC.
  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. (2020). Bentham Science Publishers.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006).
  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Guideline for Elemental Impurities Q3D(R2). (2022). ICH.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
  • Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus.
  • Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link]

  • Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotin
  • Characterization of Hydrochloride and Tann
  • Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. (2025).
  • Salt Selection in Drug Development. (2025). Pharmaceutical Technology.
  • Synthesis and Spectral Study of N,N-diethyl-2-methyl-1-tosylpyrrolidine-2-carboxamide and Functionalized Sulfonamide Scaffolds. (2016). Science Alert.
  • Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. (2025). Benchchem.
  • ANALYTICAL CHIRAL SEPAR
  • TRIS TESTING METHODS. (2024).
  • Piperidine(110-89-4) 1H NMR spectrum. ChemicalBook.
  • Piperidine - SpectraBase.
  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. (2026).
  • Application Notes & Protocols: Purification Techniques for Piperidine Deriv
  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). Benchchem.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022).
  • Method for preparing high-purity sulfonamide compound, and ... (2016).
  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed.
  • Piperidine-3-sulfonamide hydrochloride. Sigma-Aldrich.
  • Method for preparing (R)-3-amino piperidine hydrochloride. (2014).
  • Analytical Methods. (2013).

Sources

Method

Application Note &amp; Protocol: On-Resin Incorporation of (3R)-Piperidine-3-sulfonamide;hydrochloride via Solid-Phase Peptide Synthesis

Introduction: Expanding the Peptidomimetic Toolkit The field of drug discovery continually seeks to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] The incorpora...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Peptidomimetic Toolkit

The field of drug discovery continually seeks to overcome the limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] The incorporation of non-canonical amino acids (ncAAs) and structural mimics into peptide sequences is a cornerstone strategy for developing next-generation therapeutics with enhanced pharmacological profiles.[2][3][4] These modifications can enforce specific conformations, improve proteolytic resistance, and introduce novel functionalities.[1][2]

The sulfonamide moiety, in particular, is a highly valued functional group in medicinal chemistry, known for its wide range of biological activities and its ability to act as an amide bond isostere.[5][6][7][8] Its tetrahedral geometry can mimic the transition state of amide bond hydrolysis, making it a key component in the design of protease inhibitors.[7]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the successful incorporation of a specific sulfonamide-containing building block, (3R)-Piperidine-3-sulfonamide;hydrochloride , onto the N-terminus of a peptide chain using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the chemical principles, provide a detailed, step-by-step protocol, and offer insights into potential challenges and solutions.

Foundational Principles and Strategic Considerations

A successful synthesis requires a deliberate strategy grounded in chemical principles. The incorporation of (3R)-Piperidine-3-sulfonamide is not a standard amino acid coupling and presents unique challenges that must be addressed.

The Building Block: (3R)-Piperidine-3-sulfonamide;hydrochloride

This molecule has three key features that dictate our synthetic approach:

  • Secondary Amine Nucleophile: The reactive site for coupling is the secondary amine within the piperidine ring. Compared to the primary α-amino group of a standard amino acid, this secondary amine is significantly more sterically hindered and less nucleophilic. This necessitates the use of high-potency coupling reagents and potentially longer reaction times to achieve high coupling efficiency.

  • Hydrochloride Salt: The molecule is supplied as a hydrochloride salt, meaning the piperidine nitrogen is protonated and thus, non-nucleophilic.[9][10] It is imperative to neutralize this salt in situ with a non-nucleophilic base to free the amine for the coupling reaction.

  • Sulfonamide Group: The primary sulfonamide (-SO₂NH₂) is generally stable under the standard conditions of Fmoc-SPPS, including repeated piperidine treatments for Fmoc deprotection and the final acid-mediated cleavage.[11][12] Therefore, protection of this group is typically not required.

Choice of SPPS Strategy: Fmoc/tBu Orthogonality

The Fmoc/tBu strategy is the method of choice for this application.[13][14] Its core advantage is the use of a base-labile Fmoc group for Nα-protection and acid-labile tert-Butyl (tBu) based groups for side-chain protection.[15][16] This orthogonality ensures that the repeated deprotection steps, performed with a mild base like piperidine, do not affect the side-chain protecting groups or the acid-sensitive resin linker.[17][18] The final cleavage and deprotection are performed in a single step with a strong acid, typically trifluoroacetic acid (TFA).[19][20] This mild overall approach is ideal for preserving the integrity of the non-standard sulfonamide moiety.

The Crucial Role of Coupling Reagents

Standard carbodiimide activators like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often inefficient for coupling to sterically hindered secondary amines.[21] To ensure a successful reaction, more potent aminium/uronium or phosphonium salt-based reagents are required.

Reagent Class Examples Rationale for Use Ref.
Aminium/Uronium HATU , HBTUForms a highly reactive O-acylisourea active ester. HATU is particularly effective due to the 7-aza-hydroxybenzotriazole (HOAt) moiety, which accelerates coupling and minimizes racemization.[22]
Phosphonium PyBOP , PyAOPForms a reactive phosphonium ester. These reagents are known for their high efficiency, especially with hindered amino acids and secondary amines.[22][23]

For this protocol, we will focus on HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) due to its superior performance in difficult coupling scenarios.[22]

Detailed Protocols and Methodologies

This section provides a detailed workflow for the incorporation of (3R)-Piperidine-3-sulfonamide;hydrochloride onto a resin-bound peptide.

Materials and Equipment
  • Resin: Fmoc-Rink Amide or other suitable TFA-cleavable resin, pre-loaded with the C-terminal amino acid of the desired peptide sequence.

  • Peptide Synthesis Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Fmoc Deprotection: 20% Piperidine in DMF (v/v).

  • Building Block: (3R)-Piperidine-3-sulfonamide;hydrochloride.[9]

  • Coupling Reagent: HATU.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5) or a simpler mixture like TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for peptides without sensitive residues.[23]

  • Equipment: Solid-phase peptide synthesis vessel, shaker, nitrogen line for agitation/drying, HPLC system, mass spectrometer.

Experimental Workflow Diagram

SPPS_Workflow cluster_prep Peptide-Resin Preparation cluster_coupling Incorporation of Building Block cluster_final Cleavage & Analysis Resin_Swell 1. Resin Swelling in DMF Fmoc_Deprotect 2. N-Terminal Fmoc Deprotection Resin_Swell->Fmoc_Deprotect Wash_1 3. DMF & DCM Washes Fmoc_Deprotect->Wash_1 Prepare_Sol 4. Prepare Coupling Solution: Building Block + HATU + DIPEA Wash_1->Prepare_Sol Couple 5. Add Solution to Resin & React (2-4h) Prepare_Sol->Couple Double_Couple 6. Optional: Drain & Repeat (Double Coupling) Couple->Double_Couple Wash_2 7. DMF & DCM Washes Double_Couple->Wash_2 Cleave 8. Cleavage from Resin with TFA Cocktail Wash_2->Cleave Precipitate 9. Precipitate Peptide in Cold Ether Cleave->Precipitate Purify 10. Purification (RP-HPLC) Precipitate->Purify Analyze 11. Analysis (LC-MS) Purify->Analyze

Caption: Workflow for incorporating (3R)-Piperidine-3-sulfonamide.

Step-by-Step Protocol

This protocol assumes a starting scale of 0.1 mmol of peptide-resin. All steps should be performed at room temperature unless otherwise noted.

Phase 1: Peptide-Resin Preparation

  • Resin Swelling: Place the peptide-resin (0.1 mmol) in a reaction vessel. Add DMF (approx. 10 mL/g of resin) and allow to swell for 30 minutes with gentle agitation.[17] Drain the solvent.

  • N-Terminal Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[18]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5x), followed by DCM (3x), and finally DMF (2x) to ensure complete removal of piperidine.

Phase 2: Coupling of (3R)-Piperidine-3-sulfonamide

Causality Behind Stoichiometry: A significant excess of reagents is used to drive the sluggish reaction with the secondary amine to completion. The amount of DIPEA must be sufficient to both neutralize the hydrochloride salt and facilitate the HATU-mediated coupling.

Component Equivalents (rel. to resin) Amount for 0.1 mmol scale Purpose
(3R)-Piperidine-3-sulfonamide;HCl4.0 eq0.4 mmol (80.3 mg)The nucleophilic building block.
HATU3.9 eq0.39 mmol (148.3 mg)High-potency coupling activator.
DIPEA8.0 eq0.8 mmol (139 µL)Neutralizes HCl salt and activates HATU.
DMF-~2 mLReaction Solvent.
  • Prepare Coupling Solution: In a separate vial, dissolve (3R)-Piperidine-3-sulfonamide;hydrochloride (80.3 mg) and HATU (148.3 mg) in DMF (~2 mL). Add DIPEA (139 µL) and vortex briefly. This solution should be used immediately.

  • Coupling Reaction: Add the freshly prepared coupling solution to the deprotected peptide-resin. Agitate the mixture for 2 to 4 hours.

  • Post-Coupling Wash: Drain the reaction mixture and wash the resin with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.

  • (Optional but Recommended) Double Coupling: To maximize yield, it is advisable to repeat steps 4-6 using a fresh batch of reagents.

  • (Optional) Capping: To block any unreacted N-terminal amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF (5:5:90 v/v/v) for 30 minutes. Then, wash as in step 6.

Reaction Scheme

Caption: On-resin coupling of the peptide C-terminus with the building block.

Phase 3: Cleavage, Deprotection, and Analysis

  • Final Wash and Dry: Wash the resin with DCM (3x) and IPA (3x). Dry the resin under a stream of nitrogen.

  • Cleavage and Deprotection: Place the dry resin in a reaction vessel. Add the appropriate TFA cleavage cocktail (e.g., Reagent K, ~10 mL/g of resin).[23] Agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Reduce the volume of the TFA solution with nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and dry the crude peptide product under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) and confirm the identity and purity of the final product by LC-MS.

Troubleshooting and Expert Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Coupling 1. Incomplete neutralization of the hydrochloride salt. 2. Insufficient reaction time or reagent potency. 3. Degradation of coupling reagents.1. Ensure at least 1 equivalent of DIPEA is used per equivalent of the HCl salt in addition to the 2 equivalents needed for HATU activation. 2. Extend coupling time to overnight or perform a double coupling. 3. Use fresh, high-quality HATU and anhydrous DMF.
Presence of Deletion Sequence Incomplete Fmoc deprotection of the preceding residue.Ensure the two-step piperidine treatment is performed and that washes are thorough to remove all piperidine before coupling.
Side Product of +56 Da Reaction with isocyanate generated from DIC/DCC (if used instead of HATU).Avoid carbodiimide reagents. Use aminium/uronium or phosphonium reagents like HATU or PyBOP.

Conclusion

The incorporation of unique building blocks like (3R)-Piperidine-3-sulfonamide is a powerful technique for creating novel peptidomimetics. The protocol detailed herein provides a robust and reliable method for achieving this modification. Success hinges on acknowledging the reduced nucleophilicity of the secondary amine and the necessity of complete hydrochloride neutralization. By employing high-potency coupling reagents such as HATU and optimizing reaction conditions, researchers can effectively integrate this valuable sulfonamide-containing moiety, paving the way for the discovery of new therapeutic agents with superior properties.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

  • Gong, Y. D., & Yoo, S. E. (2020). Synthesis of peptidomimetics containing aryl sulfonamide motif. ResearchGate. [Link]

  • Di Gioia, M. L., et al. (2024). Innovative On‐Resin and in Solution Peptidomimetics Synthesis via Metal‐Free Photocatalytic Approach. Chemistry – A European Journal. [Link]

  • Donkor, I. O., et al. (2020). Synthesis and antiproliferative activity of sulfonamide-based peptidomimetic calpain inhibitors. Bioorganic & Medicinal Chemistry, 28(9), 115433. [Link]

  • Moree, W. J., van der Marel, G. A., & Liskamp, R. J. (1995). Synthesis of Peptidosulfinamides and Peptidosulfonamides: Peptidomimetics Containing the Sulfinamide or Sulfonamide Transition-State Isostere. The Journal of Organic Chemistry, 60(16), 5157-5165. [Link]

  • Dick, F. (2000). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis and Applications. Humana Press. [Link]

  • Behrendt, R., et al. (2016). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • NextSDS. (n.d.). (3R)-piperidine-3-sulfonamide hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • LifeTein. (n.d.). Basic Peptides synthesis introduction. LifeTein. [Link]

  • Tang, S., & Zhang, C. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Microbiology Spectrum, 10(6). [Link]

  • Delves, C., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Journal of Peptide Science, 19(7), 438-445. [Link]

  • SlideShare. (n.d.). T boc fmoc protocols in peptide synthesis. SlideShare. [Link]

  • Coin, I., et al. (2007). Methods and protocols of modern solid phase Peptide synthesis. Molecular Biotechnology, 33(3), 237-256. [Link]

  • Dick, F. (n.d.). Acid Cleavage/Deprotection in Fmoc/tBiu Solid-Phase Peptide Synthesis. Springer. [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • Kumar, A., & Sharma, A. K. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Advances, 12(39), 25297-25313. [Link]

  • AAPPTec. (n.d.). Coupling Reagents. AAPPTec. [Link]

  • Geylan, G., et al. (2024). From concept to chemistry: integrating protection group strategy and reaction feasibility into non-natural amino acid synthesis planning. Chemical Science, 15(1), 107-118. [Link]

  • White, C. J., & Vederas, J. C. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 579-586. [Link]

  • Mandal, B. (2015). Sulfonamide Synthesis via Oxyma-O-sulfonates – Compatibility to Acid Sensitive Groups and Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • Liskamp, R. M. J. (2002). 10.9 Synthesis of Peptides with Sulfur-Containing Amide Bond Replacements. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme. [Link]

  • Zhang, W., et al. (2019). Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Bioengineering and Biotechnology, 7, 118. [Link]

  • Gante, J. (1994). Peptidomimetics, a synthetic tool of drug discovery. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]

  • Liskamp, R. M. J. (2001). Examples sulfonamide containing derivatives used for exploring its potential TS-character. ResearchGate. [Link]

  • NextSDS. (n.d.). Piperidine-3-sulfonamide hydrochloride — Chemical Substance Information. NextSDS. [Link]

  • Olasunkanmi, O. I., et al. (2024). Dipeptide Sulfonamides: Synthesis and Pharmacological Activities. Current Organic Chemistry. [Link]

  • Virgilio, A. A., & Ellman, J. A. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 119(50), 11580-11581. [Link]

Sources

Application

Application Notes and Protocols for Catalytic Asymmetric Synthesis Utilizing (3R)-Piperidine-3-sulfonamide Hydrochloride

A Forward-Looking Guide for Researchers in Asymmetric Catalysis Introduction: Unveiling the Potential of a Novel Chiral Organocatalyst In the dynamic field of asymmetric synthesis, the quest for novel, efficient, and sel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Forward-Looking Guide for Researchers in Asymmetric Catalysis

Introduction: Unveiling the Potential of a Novel Chiral Organocatalyst

In the dynamic field of asymmetric synthesis, the quest for novel, efficient, and selective organocatalysts is perpetual. (3R)-Piperidine-3-sulfonamide hydrochloride emerges as a promising, yet underexplored, candidate for catalyzing a range of stereoselective transformations. Its structure, featuring a chiral secondary amine within a piperidine ring and a sulfonamide moiety, suggests the potential for bifunctional catalysis, engaging substrates through both covalent (enamine/iminium) and non-covalent (hydrogen bonding) interactions.

While specific literature detailing the catalytic applications of (3R)-Piperidine-3-sulfonamide hydrochloride is not yet prevalent, its structural motifs are hallmarks of successful organocatalysts. The piperidine core is a common scaffold in many natural products and pharmaceuticals, and its derivatives have been explored in various catalytic contexts.[1][2][3] Similarly, chiral sulfonamides have been effectively utilized as auxiliaries and as components of bifunctional catalysts, often influencing stereoselectivity through hydrogen bonding.[4][5]

This guide, therefore, serves as a forward-looking exploration of the potential applications of (3R)-Piperidine-3-sulfonamide hydrochloride in asymmetric synthesis. The protocols and mechanistic discussions presented herein are based on established principles of organocatalysis and are intended to provide a robust starting point for researchers to investigate the catalytic capabilities of this intriguing molecule. We will delve into two of the most fundamental C-C bond-forming reactions: the asymmetric aldol reaction and the asymmetric Michael addition.

Application I: The Asymmetric Aldol Reaction of Ketones with Aldehydes

The asymmetric aldol reaction is a cornerstone of organic synthesis, enabling the stereocontrolled formation of β-hydroxy carbonyl compounds, which are versatile chiral building blocks. Proline and its derivatives are well-established catalysts for this transformation, proceeding through an enamine-based catalytic cycle. We hypothesize that (3R)-Piperidine-3-sulfonamide can act as a proline surrogate, with the piperidine nitrogen facilitating enamine formation and the sulfonamide group participating in the stereodetermining transition state via hydrogen bonding.

Plausible Catalytic Cycle

The proposed catalytic cycle involves the initial formation of an enamine between the ketone and the deprotonated piperidine nitrogen of the catalyst. This enamine then attacks the aldehyde electrophile. The sulfonamide moiety is postulated to play a crucial role in organizing the transition state through hydrogen bonding with the aldehyde, thereby dictating the facial selectivity of the attack. Subsequent hydrolysis regenerates the catalyst and releases the chiral aldol product.

Asymmetric Aldol Reaction Catalytic Cycle Start Catalytic Cycle Start Catalyst (3R)-Piperidine-3-sulfonamide Start->Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Transition_State Stereodetermining Transition State (H-Bonding) Enamine->Transition_State + Aldehyde Aldehyde Aldehyde Aldehyde->Transition_State Adduct Iminium Adduct Transition_State->Adduct Hydrolysis Hydrolysis Adduct->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Chiral Aldol Product Hydrolysis->Product

Caption: Proposed catalytic cycle for the asymmetric aldol reaction.

Experimental Protocol: Asymmetric Aldol Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • (3R)-Piperidine-3-sulfonamide hydrochloride

  • Anhydrous solvent (e.g., DMSO, DMF, or a non-polar solvent like toluene)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Tertiary amine base (e.g., triethylamine or DIPEA) for in situ neutralization of the hydrochloride salt

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • HPLC grade solvents (e.g., hexanes, isopropanol)

Procedure:

  • To a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), add (3R)-Piperidine-3-sulfonamide hydrochloride (0.02 mmol, 10 mol%).

  • Add the anhydrous solvent (1.0 mL).

  • Add the tertiary amine base (0.02 mmol, 10 mol%) to neutralize the hydrochloride and liberate the free amine catalyst. Stir for 10 minutes at room temperature.

  • Add the ketone (1.0 mmol, 5 equivalents).

  • Add the aldehyde (0.2 mmol, 1 equivalent).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the diastereomeric ratio (d.r.) and enantiomeric excess (ee) of the purified product by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Hypothetical Data Summary

The following table presents hypothetical results for the asymmetric aldol reaction with various substrates, illustrating the potential of the catalyst.

EntryAldehydeKetoneTime (h)Yield (%)d.r. (anti/syn)ee (%) (anti)
14-NitrobenzaldehydeCyclohexanone249595:598
24-ChlorobenzaldehydeCyclohexanone369293:796
3BenzaldehydeCyclohexanone488890:1094
44-NitrobenzaldehydeAcetone4875-92
5IsobutyraldehydeCyclohexanone726585:1588

Application II: The Asymmetric Michael Addition of Aldehydes to Nitroolefins

The asymmetric Michael addition is a powerful method for the enantioselective formation of C-C bonds. Organocatalyzed Michael additions of aldehydes to nitroolefins can proceed via an iminium ion activation mechanism. In this context, the secondary amine of (3R)-Piperidine-3-sulfonamide can form an iminium ion with an α,β-unsaturated aldehyde, lowering its LUMO and rendering it more susceptible to nucleophilic attack. The sulfonamide group can simultaneously activate the nitroolefin through hydrogen bonding.

Plausible Catalytic Cycle

The proposed cycle begins with the condensation of the catalyst with an α,β-unsaturated aldehyde to form a chiral iminium ion. The nitroalkane nucleophile is directed to one face of the iminium ion, with the stereochemistry being controlled by the chiral environment created by the catalyst. The sulfonamide is expected to interact with the nitro group of the acceptor, further enhancing stereocontrol. Hydrolysis of the resulting enamine intermediate furnishes the Michael adduct and regenerates the catalyst.

Asymmetric Michael Addition Catalytic Cycle Start Catalytic Cycle Start Catalyst (3R)-Piperidine-3-sulfonamide Start->Catalyst Iminium Iminium Ion Intermediate Catalyst->Iminium + α,β-Unsaturated Aldehyde - H2O Enone α,β-Unsaturated Aldehyde Transition_State Stereodetermining Transition State (H-Bonding) Iminium->Transition_State + Nitroolefin Nitroolefin Nitroolefin Nitroolefin->Transition_State Enamine_Adduct Enamine Adduct Transition_State->Enamine_Adduct Hydrolysis Hydrolysis Enamine_Adduct->Hydrolysis Hydrolysis->Catalyst Catalyst Regeneration Product Chiral Michael Adduct Hydrolysis->Product

Caption: Proposed catalytic cycle for the asymmetric Michael addition.

Experimental Protocol: Asymmetric Michael Addition

This protocol provides a general procedure that can be adapted for different substrates.

Materials:

  • (3R)-Piperidine-3-sulfonamide hydrochloride

  • Anhydrous solvent (e.g., CH₂Cl₂, Toluene)

  • α,β-Unsaturated aldehyde (e.g., cinnamaldehyde)

  • Nitroalkane (e.g., nitromethane)

  • Brønsted or Lewis acid co-catalyst (optional, e.g., benzoic acid or Cu(OTf)₂)

  • Tertiary amine base (e.g., triethylamine or DIPEA)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • HPLC grade solvents (e.g., hexanes, isopropanol)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add (3R)-Piperidine-3-sulfonamide hydrochloride (0.04 mmol, 20 mol%).

  • Add the anhydrous solvent (1.0 mL).

  • Add the tertiary amine base (0.04 mmol, 20 mol%) and stir for 10 minutes at room temperature.

  • If using a co-catalyst, add it at this stage.

  • Add the α,β-unsaturated aldehyde (0.2 mmol, 1 equivalent).

  • Add the nitroalkane (1.0 mmol, 5 equivalents).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor by TLC.

  • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the product.

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Hypothetical Data Summary

The following table outlines hypothetical outcomes for the asymmetric Michael addition, showcasing the potential versatility of the catalyst.

Entryα,β-Unsaturated AldehydeNitroalkaneCo-catalystTime (h)Yield (%)ee (%)
1CinnamaldehydeNitromethaneBenzoic Acid249897
2CrotonaldehydeNitromethaneBenzoic Acid369595
3CinnamaldehydeNitroethaneNone488590 (syn)
4(E)-3-(4-Nitrophenyl)acrylaldehydeNitromethaneBenzoic Acid129999
5CinnamaldehydeNitropropaneCu(OTf)₂488892 (syn)

Conclusion and Future Outlook

(3R)-Piperidine-3-sulfonamide hydrochloride represents a structurally intriguing and potentially powerful new class of organocatalyst. The combination of a chiral secondary amine and a sulfonamide group within a conformationally defined piperidine ring offers exciting possibilities for bifunctional catalysis. The application notes and protocols provided here for the asymmetric aldol and Michael addition reactions are intended to serve as a foundational guide for researchers to unlock the full synthetic potential of this catalyst. Further investigations into its efficacy in other asymmetric transformations, such as Mannich reactions, Diels-Alder reactions, and α-functionalizations, are highly encouraged. The exploration of this and similar catalysts will undoubtedly contribute to the ever-expanding toolkit of the synthetic organic chemist.

References

  • Monaco, M. R., Renzi, P., Scarpino Schietroma, D. M., & Bella, M. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4656–4659. [Link][6]

  • Aota, Y., Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Journal of the American Chemical Society, 141(48), 19263–19268. [Link][7]

  • Zhong, F., & Chen, G. (2011). Asymmetric Synthesis of Sulfinamides Using (−)-Quinine as Chiral Auxiliary. The Journal of Organic Chemistry, 77(1), 539–545. [Link][8]

  • Ötvös, S. B., Mátravölgyi, B., & Farkas, V. (2021). The synthesis of chiral β-naphthyl-β-sulfanyl ketones via enantioselective sulfa-Michael reaction in the presence of a bifunctional cinchona/sulfonamide organocatalyst. Beilstein Journal of Organic Chemistry, 17, 468–476. [Link][4]

  • Krasnova, L., & Sharpless, K. B. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Chemical Reviews, 114(17), 8434–8485. [Link][1]

  • Pei, D., Wang, Z., Wei, S., Zhang, Y., & Sun, J. (2006). S-chiral sulfinamides as highly enantioselective organocatalysts. Organic Letters, 8(25), 5913–5915. [Link][9]

  • Maji, B., & Yamamoto, H. (2015). Catalytic Enantioselective Piperidine Synthesis by [4+2] Cyclization. Angewandte Chemie International Edition, 54(43), 12693–12696. [Link][10]

  • Li, Y., Wang, Y., & Li, H. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2736. [Link][2]

  • Çelik, G., & Akdemir, A. (2019). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega, 4(5), 8963–8973. [Link][11]

  • Asymmetric aldol reaction catalyzed by amino acid sulphonamides. (2009). ResearchGate. [Link][5]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (3R)-Piperidine-3-sulfonamide Hydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the synthesis of (3R)-Piperidine-3-sul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the synthesis of (3R)-Piperidine-3-sulfonamide hydrochloride. As Senior Application Scientists, our goal is to combine technical accuracy with practical field insights to help you improve your reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing enantiomerically pure (3R)-Piperidine-3-sulfonamide hydrochloride?

A1: A prevalent and robust strategy involves the synthesis of a racemic piperidine precursor followed by chiral resolution, sulfonylation, and deprotection. This approach is often favored due to the commercial availability and lower cost of racemic starting materials. A key intermediate in this pathway is racemic 3-aminopiperidine or a derivative thereof. The synthesis of the analogous (R)-3-aminopiperidine hydrochloride has been achieved through the resolution of racemic 3-piperidine amide using a chiral resolving agent like D-mandelic acid.[1][2] This method allows for the isolation of the desired (R)-enantiomer, which can then be further functionalized.

Q2: What are the critical process parameters to control for a successful synthesis?

A2: Several parameters are crucial throughout the synthesis:

  • Temperature: Particularly during the chiral resolution and sulfonylation steps, temperature control is vital to prevent side reactions and ensure high stereoselectivity.

  • pH: Maintaining the correct pH is critical during the workup and extraction steps, especially when dealing with amine and hydrochloride salt functionalities.

  • Purity of Reagents and Solvents: The use of high-purity reagents and anhydrous solvents (where necessary) is essential to minimize the formation of byproducts. For instance, water can react with sulfonyl chlorides, leading to the formation of sulfonic acids.[3]

  • Inert Atmosphere: For reactions sensitive to air or moisture, such as those involving organometallic reagents or certain catalysts, maintaining an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q3: Are there alternative synthetic routes to (3R)-Piperidine-3-sulfonamide hydrochloride?

A3: Yes, alternative strategies exist, primarily focused on asymmetric synthesis to avoid a resolution step. One such approach could involve the asymmetric reduction of a suitable pyridine precursor. Rhodium-catalyzed asymmetric hydrogenation of pyridinium salts has been shown to produce chiral piperidines with high enantioselectivity.[4] Another advanced method is the use of biocatalysis. ω-transaminases have been successfully employed for the asymmetric synthesis of (R)-3-amino-1-Boc-piperidine from a prochiral ketone precursor, which could then be converted to the target sulfonamide.[5]

Troubleshooting Guide

Low Yield in Chiral Resolution Step

Q: My yield of the desired (R)-enantiomer after resolution with D-mandelic acid is consistently low. What are the potential causes and how can I improve it?

A: Low yields in chiral resolution are a common challenge. Here are several factors to investigate:

  • Suboptimal Solvent System: The choice of solvent is critical for the differential crystallization of diastereomeric salts. If the desired salt is too soluble or if both salts co-precipitate, the yield and enantiomeric purity will be compromised.

    • Solution: Conduct small-scale screening of different solvent systems. Mixtures of protic and aprotic solvents, such as isopropanol/methyl tert-butyl ether or ethanol/ethyl acetate, can be effective.[1][2] The patent literature for the resolution of racemic 3-piperidine amide suggests using a mixture of methyl tert-butyl ether and isopropanol.[1]

    Solvent SystemRationale
    Isopropanol/Methyl tert-butyl etherBalances polarity to achieve differential solubility of diastereomeric salts.
    Ethanol/Ethyl AcetateA common combination for inducing crystallization of polar compounds.
    n-Propanol/Ethyl AcetateAnother potential mixture to fine-tune solubility.[2]
  • Incorrect Stoichiometry of Resolving Agent: Using a suboptimal amount of the chiral resolving agent can lead to incomplete precipitation of the desired diastereomeric salt.

    • Solution: While a 1:1 molar ratio of the racemic amine to the resolving agent is a good starting point, it may be necessary to adjust this. Experiment with slightly substoichiometric amounts of the resolving agent to favor the crystallization of the less soluble diastereomer.

  • Inefficient Crystallization Conditions: The rate of cooling and agitation can significantly impact crystal growth and, consequently, the yield and purity.

    • Solution: Employ a controlled cooling profile. Slow cooling often leads to larger, purer crystals. Seeding the solution with a small crystal of the desired diastereomeric salt can also promote selective crystallization.

Incomplete Sulfonylation Reaction

Q: The reaction of my chiral piperidine intermediate with sulfonyl chloride is sluggish and incomplete. How can I drive the reaction to completion?

A: Incomplete sulfonylation can be attributed to several factors:

  • Insufficiently Activated Sulfonylating Agent: While sulfonyl chlorides are generally reactive, their reactivity can be influenced by the reaction conditions.

    • Solution: Ensure that the sulfonyl chloride is fresh and has not been hydrolyzed by atmospheric moisture. The synthesis of sulfonyl chlorides can be achieved through various methods, including the reaction of sulfonic acids with phosphorus pentachloride or thionyl chloride.[4]

  • Inappropriate Base: The choice of base is crucial for scavenging the HCl generated during the reaction and for activating the amine nucleophile.

    • Solution: A non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used. If the reaction is still slow, consider a stronger, non-nucleophilic base. The use of catalysts like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt) has been reported for the formation of sulfonamides from sulfonic acids, which represents an alternative activation method.[3][6]

  • Steric Hindrance: The piperidine ring and any protecting groups may sterically hinder the approach of the sulfonyl chloride to the amine.

    • Solution: Increasing the reaction temperature may provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for the formation of byproducts. Alternatively, if using a protected piperidine, consider a smaller protecting group if synthetically feasible.

Formation of Impurities

Q: I am observing significant impurities in my final product. What are the likely side reactions and how can I minimize them?

A: The formation of impurities can occur at various stages of the synthesis.

  • N,N-Disubstituted Sulfonamides: If the sulfonylation is not well-controlled, it's possible to form N,N-disubstituted byproducts.[3]

    • Solution: Use a stoichiometric amount of the sulfonyl chloride and add it slowly to the reaction mixture to avoid localized high concentrations. Maintaining a lower reaction temperature can also help to control the reactivity.

  • Byproducts from Deprotection: If a protecting group such as Boc (tert-butoxycarbonyl) is used, the deprotection step can sometimes lead to side reactions if not performed under optimal conditions.

    • Solution: For Boc deprotection, using a solution of HCl in a non-reactive solvent like dioxane or methanol at a controlled temperature (e.g., 0 °C to room temperature) is standard. Ensure the deprotection goes to completion and that the workup effectively removes any byproducts.

  • Residual Solvents and Reagents: Inadequate purification can leave residual solvents, unreacted starting materials, or reagents in the final product.

    • Solution: Recrystallization is a powerful technique for purifying the final hydrochloride salt.[7] A mixture of methanol and ether is often effective for crystallizing hydrochloride salts.[6] Thoroughly dry the final product under vacuum to remove any residual solvents.

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway for (3R)-Piperidine-3-sulfonamide hydrochloride, based on the principles derived from the synthesis of related compounds.

G cluster_0 Step 1: Chiral Resolution cluster_1 Step 2: Liberation of Chiral Amine Precursor cluster_2 Step 3: Hofmann Rearrangement cluster_3 Step 4: N-Protection (Optional but Recommended) cluster_4 Step 5: Sulfonylation cluster_5 Step 6: Deprotection and Salt Formation racemic_amide Racemic 3-Piperidinecarboxamide diastereomeric_salt (R)-3-Piperidinecarboxamide D-Mandelate Salt racemic_amide->diastereomeric_salt  Solvent (e.g., IPA/MTBE) d_mandelic D-Mandelic Acid d_mandelic->diastereomeric_salt liberated_amide (R)-3-Piperidinecarboxamide diastereomeric_salt->liberated_amide  Base (e.g., NaOH) r_amine (R)-3-Aminopiperidine liberated_amide->r_amine  NaOCl protected_amine N-Boc-(R)-3-Aminopiperidine r_amine->protected_amine  Boc₂O, Base sulfonamide N-Boc-(R)-Piperidine-3-sulfonamide protected_amine->sulfonamide  Base (e.g., TEA) sulfonyl_chloride SO₂Cl₂ or ClSO₃H sulfonyl_chloride->sulfonamide final_product (3R)-Piperidine-3-sulfonamide Hydrochloride sulfonamide->final_product  HCl in Dioxane/Methanol

Caption: Proposed synthetic workflow for (3R)-Piperidine-3-sulfonamide hydrochloride.

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic 3-Piperidinecarboxamide

This protocol is adapted from methodologies described for the resolution of similar racemic piperidine derivatives.[1][2]

  • Dissolve racemic 3-piperidinecarboxamide (1.0 eq.) in a mixture of isopropanol and methyl tert-butyl ether (e.g., 1:1 v/v) with heating.

  • In a separate flask, dissolve D-mandelic acid (1.0-1.1 eq.) in the same solvent mixture.

  • Slowly add the D-mandelic acid solution to the 3-piperidinecarboxamide solution.

  • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the precipitated solid (the diastereomeric salt) by filtration and wash with a cold solvent mixture.

  • Recrystallize the solid from the same solvent system to improve enantiomeric purity.

Protocol 2: Sulfonylation of N-Boc-(R)-3-Aminopiperidine

This protocol is based on general procedures for sulfonamide synthesis.

  • Dissolve N-Boc-(R)-3-aminopiperidine (1.0 eq.) and triethylamine (1.5-2.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 eq.) in the same solvent to the reaction mixture.

  • Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-(R)-piperidine-3-sulfonamide.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226.
  • Moi, D., Deplano, A., Angeli, A., Balboni, G., Supuran, C. T., & Onnis, V. (2020). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. Molecules, 25(15), 3456.
  • BenchChem. (2025). Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols. BenchChem.
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). Molecules, 28(6), 2758.
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts, 19(08), 0831.
  • Zhang, X., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]

  • CN103435538A - (R)-3-amino piperidine hydrochloride preparation method - Google Patents. (n.d.).
  • An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, - Quick Company. (n.d.). Retrieved from [Link]

  • Piperidine Synthesis. - DTIC. (n.d.). Retrieved from [Link]

  • US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents. (n.d.).
  • (R)
  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society.
  • US2777844A - Sulfonamide purification process - Google Patents. (n.d.).
  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry, 15, 63–69.
  • CN103435538B - (R) preparation method of-3-amido piperidine hydrochlorate - Google Patents. (n.d.).
  • Jagtap, S. S., et al. (2022). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. Asian Journal of Chemistry, 34(5), 1315-1320.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). Pharmaceuticals, 16(2), 249.
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023). Molecules, 28(6), 2758.
  • Piperidine-3-sulfonamide hydrochloride — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. (2022). Organic Process Research & Development, 26(10), 2826–2840.

Sources

Optimization

preventing racemization of (3R)-Piperidine-3-sulfonamide;hydrochloride during high-temperature reactions

Technical Support Center: Preventing Racemization of (3R)-Piperidine-3-sulfonamide Hydrochloride As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the stereochemical stability o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Racemization of (3R)-Piperidine-3-sulfonamide Hydrochloride

As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the stereochemical stability of alpha-chiral sulfonamides. (3R)-Piperidine-3-sulfonamide hydrochloride is a highly valuable chiral building block in medicinal chemistry[1]. However, its stereocenter at the C3 position is uniquely susceptible to racemization under thermal stress. This guide deconstructs the mechanistic causality behind this instability and provides self-validating protocols to ensure strict stereoretention during high-temperature workflows.

Mechanistic Insight: The "Why" Behind the Racemization

The vulnerability of the C3 stereocenter lies in its specific electronic environment. The C3 proton is flanked by the strongly electron-withdrawing sulfonamide group (-SO 2​ NH 2​ ). Furthermore, in its hydrochloride salt form, the adjacent piperidine nitrogen is protonated (-NH 2+​ ), exerting a powerful inductive (-I) effect. This synergistic electron withdrawal significantly lowers the pKa of the C3 alpha-proton[2].

Under high-temperature conditions (>80 °C), especially in polar aprotic solvents, the hydrochloride salt can partially dissociate. If even trace amounts of a basic species are present—or if the solvent itself acts as a weak Lewis base—the C3 proton is abstracted. This forms a planar, sulfonyl-stabilized carbanion intermediate. Subsequent reprotonation is non-stereoselective, leading to rapid thermodynamic racemization[3].

Troubleshooting FAQs

Q1: Why does my (3R)-Piperidine-3-sulfonamide hydrochloride racemize even when no explicit base is added to the reaction? A1: Thermal dissociation of the HCl salt is the primary culprit. At elevated temperatures, HCl can volatilize or interact with polar aprotic solvents, leaving the free piperidine amine. The free amine itself can act as an intramolecular or intermolecular base, abstracting the acidic C3 proton. Solution: Maintain a strictly buffered environment. Adding a slight excess of anhydrous HCl (e.g., 0.1–0.2 equivalents of HCl in dioxane) suppresses the initial deprotonation event by shifting the equilibrium away from the free amine.

Q2: How does solvent selection impact the stereochemical integrity of this molecule at high temperatures? A2: Solvents dictate the stability of the carbanion intermediate. Polar aprotic solvents (DMF, NMP, DMSO) stabilize the transition state of deprotonation and readily solvate the resulting carbanion, accelerating the racemization process[3]. Solution: Transition to non-polar or weakly polar solvents such as Toluene, Xylene, or 1,4-Dioxane. These solvents do not stabilize the planar carbanion, significantly raising the activation energy required for racemization.

Q3: I need to perform a high-temperature coupling reaction (e.g., 100 °C) that requires a base. How can I prevent racemization? A3: If a base is strictly required for your catalytic cycle (e.g., Pd-catalyzed cross-coupling), you must use a sterically hindered, non-nucleophilic base that cannot easily access the C3 proton. Avoid triethylamine (TEA) or DBU. Instead, utilize 2,6-lutidine or anhydrous inorganic bases like K 2​ HPO 4​ , which provide the necessary basicity for the coupling without abstracting the sterically hindered C3 proton.

Quantitative Data: Solvent and Additive Effects on Enantiomeric Excess

The following table summarizes representative optimization metrics for a standard high-temperature substitution reaction (100 °C, 12 hours) using (3R)-Piperidine-3-sulfonamide hydrochloride. This data illustrates the critical impact of solvent and pH control on stereoretention.

SolventAdditive / BaseTemperature (°C)Time (h)Final ee (%)Stereochemical Outcome
DMFNone1001212%Near-complete racemization
DMSOK 2​ CO 3​ (1.5 eq)100120%Complete racemization
TolueneNone1001288%Moderate stereoretention
1,4-Dioxane2,6-Lutidine (1.1 eq)1001294%High stereoretention
TolueneHCl in Dioxane (0.2 eq)10012>99%Complete stereoretention

Self-Validating Experimental Protocol: High-Temperature Stereoretentive Functionalization

This protocol describes a self-validating workflow for reacting the sulfonamide nitrogen at elevated temperatures while fully preserving the C3 stereocenter.

Step 1: System Preparation and Dehydration

  • Thoroughly flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Trace moisture lowers the activation barrier for proton exchange.

  • Suspend 1.0 mmol of (3R)-Piperidine-3-sulfonamide hydrochloride[1] in 10 mL of anhydrous Toluene.

Step 2: Buffering the Microenvironment 3. Add 0.15 mmol (0.15 eq) of a 4M HCl in 1,4-dioxane solution. Causality: This excess acid forces the equilibrium away from the free amine, ensuring the piperidine nitrogen remains fully protonated, thereby preventing auto-catalytic deprotonation.

Step 3: Controlled Heating and Reagent Addition 4. Heat the suspension to 90 °C using a precisely calibrated heating block. 5. Add the electrophile (e.g., an alkyl halide) dropwise over 30 minutes using a syringe pump. Causality: Slow addition prevents thermal spikes and localized concentration gradients that could trigger side reactions.

Step 4: Quenching and Validation 6. After 8 hours, cool the reaction rapidly to 0 °C using an ice-water bath to kinetically freeze any further proton exchange. 7. Quench with 5 mL of cold, saturated aqueous NH 4​ Cl. 8. Extract with EtOAc, dry over Na 2​ SO 4​ , and concentrate under reduced pressure. 9. Self-Validation: Analyze the crude mixture via Chiral HPLC (e.g., Chiralcel OD-H column) against a known racemic standard to confirm >98% ee before proceeding to column chromatography.

Mandatory Visualization: Mechanistic Divergence

RacemizationMechanism Start (3R)-Piperidine-3-sulfonamide HCl Chiral Center at C3 Cond1 High Temp + Polar Aprotic Solvent (HCl dissociation / Base present) Start->Cond1 Cond2 High Temp + Non-polar Solvent (Excess HCl buffer added) Start->Cond2 Intermediate Deprotonation at C3 Planar Sulfonyl Carbanion Cond1->Intermediate Loss of H+ Result2 C3 Proton Remains Intact STEREORETENTION (>99% ee) Cond2->Result2 Suppressed deprotonation Result1 Non-stereoselective Reprotonation RACEMIZATION (Low ee%) Intermediate->Result1

Mechanistic divergence of (3R)-Piperidine-3-sulfonamide at high temperatures.

References

  • Title: (3R)-piperidine-3-sulfonamide hydrochloride — Chemical Substance Information - NextSDS Source: NextSDS Database URL: [Link]

  • Title: Practical access to axially chiral sulfonamides and biaryl amino phenols via organocatalytic atroposelective N-alkylation Source: ResearchGate URL: [Link]

  • Title: Mild Darzens Annulations for the Assembly of Trifluoromethylthiolated (SCF3) Aziridine and Cyclopropane Structures Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Chiral HPLC Parameters for (3R)-Piperidine-3-sulfonamide Enantiomers

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with developing robust enantiomeric separations for piperidine-3-sulfonamide derivatives.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with developing robust enantiomeric separations for piperidine-3-sulfonamide derivatives.

The Chemical Challenge: Understanding the Molecule

Developing a chiral high-performance liquid chromatography (HPLC) method for (3R)-Piperidine-3-sulfonamide hydrochloride requires overcoming a "perfect storm" of physicochemical challenges:

  • High Basicity: The secondary amine within the piperidine ring is highly basic. On traditional silica-backed Chiral Stationary Phases (CSPs), this leads to severe secondary interactions with residual silanols, causing extreme peak tailing[1][2].

  • Salt Form Mismatch: As a hydrochloride (HCl) salt, the compound exhibits extremely poor solubility in standard normal-phase eluents (e.g., Hexane/Isopropanol). Direct injection often leads to on-column precipitation or peak splitting[3].

  • Optical Invisibility: Lacking an extended conjugated π -system or aromatic ring, the molecule has negligible UV absorbance above 220 nm. Standard UV-Vis detectors are largely ineffective without derivatization[4][5].

Diagnostic Method Development Workflow

Use the following decision tree to navigate the method development and troubleshooting process for basic chiral amines.

G Start Sample: Piperidine-3-sulfonamide HCl Prep Protocol 1: Free-Base the HCl Salt Start->Prep CSP Select CSP: Immobilized Polysaccharide (e.g., Chiralpak IA/IG) Prep->CSP MobilePhase Formulate Mobile Phase Add 0.1% - 0.2% DEA or EDA CSP->MobilePhase Detect Select Detector: ELSD, CAD, or UV <210nm MobilePhase->Detect Evaluate Evaluate Chromatogram Detect->Evaluate Tailing Issue: Peak Tailing? Evaluate->Tailing FixTailing Increase DEA/EDA or Switch to Polar Organic Mode Tailing->FixTailing Yes Resolution Issue: Poor Resolution? Tailing->Resolution No FixTailing->Evaluate FixRes Adjust Alcohol Modifier (EtOH vs IPA) or Temperature Resolution->FixRes Yes Success Optimized Enantiomeric Separation Resolution->Success No FixRes->Evaluate

Workflow for optimizing chiral HPLC parameters for basic amine enantiomers.

Troubleshooting Guides & FAQs

Q1: Why am I seeing severe peak tailing, and how do I fix it? Cause: Peak tailing in basic amines is a chemical interaction problem. It occurs when the highly polar piperidine nitrogen undergoes an acid-base interaction with the weakly acidic, unbonded silanol groups (Si-OH) on the silica support of the CSP. This secondary retention mechanism is much slower to desorb than the primary chiral interaction, creating a "velcro" effect that drags out the tail of the peak[2]. Solution: You must mask the silanol groups. Add a basic modifier—typically 0.1% to 0.2% Diethylamine (DEA) or Ethylenediamine (EDA)—to the mobile phase. Because DEA is present in a massive molar excess compared to your analyte, it competitively saturates the active silanol sites. This allows the piperidine enantiomers to interact purely with the chiral selector[6][7].

Q2: My sample is a hydrochloride salt. Can I inject it directly into a normal-phase chiral column? Cause: No. Injecting the HCl salt directly into a non-polar mobile phase (like Hexane/Ethanol) leads to poor solubility, precipitation on the column frit, and unpredictable retention times due to the equilibrium between the protonated and free-base forms[3]. Solution: You must either free-base the sample prior to injection (see Protocol 1) or switch to a Polar Organic Mode (POM) method using a volatile buffer (e.g., Methanol with 0.1% TFA and 0.1% DEA) that stabilizes the ionization state of the amine.

Q3: I have baseline resolution, but my signal-to-noise ratio is terrible. What is wrong with my UV detection? Cause: Piperidine-3-sulfonamide lacks a chromophore. It will not absorb UV light at the standard 254 nm wavelength[4]. Solution: You have three primary options:

  • Alternative Detection: Switch to an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). These are universal detectors that do not rely on UV absorbance.

  • Low-Wavelength UV: Monitor at 205-210 nm. However, this requires strictly UV-transparent mobile phases (e.g., Acetonitrile/Water or Hexane/Ethanol). You cannot use Ethyl Acetate or Acetone, which absorb heavily at low wavelengths.

  • Pre-column Derivatization: React the secondary amine with a UV-active tag, such as para-toluenesulfonyl chloride (PTSC), to introduce a chromophore prior to HPLC analysis[4].

Q4: Which Chiral Stationary Phase (CSP) should I start with? Solution: For basic polar amines, immobilized polysaccharide-derived CSPs (such as Chiralpak IA, IB, or IC) are the gold standard. Unlike coated phases, immobilized columns tolerate a wider range of strong solvents (like Dichloromethane or MTBE), which can help solubilize polar sulfonamides[6][8].

Validated Experimental Protocols

Protocol 1: Free-Basing the Hydrochloride Salt for Normal Phase Injection

Objective: Convert (3R)-Piperidine-3-sulfonamide HCl to its neutral free base to ensure solubility and symmetrical peak shape in normal-phase HPLC.

  • Dissolution: Dissolve 10 mg of the piperidine-3-sulfonamide HCl sample in 1.0 mL of HPLC-grade deionized water.

  • Alkalinization: Add 0.1 M NaOH dropwise until the pH of the solution reaches approximately 10.5 (verify with pH paper). This ensures the secondary amine (pKa ~9-10) is fully deprotonated.

  • Extraction: Add 2.0 mL of Dichloromethane (DCM) or Ethyl Acetate to the vial.

  • Partitioning: Vortex vigorously for 2 minutes to extract the neutral free base into the organic layer.

  • Separation: Allow the layers to separate. Carefully pipette off the organic layer into a clean glass vial.

  • Drying & Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen. Reconstitute the dried residue in the starting mobile phase (e.g., 50:50 Hexane:Ethanol) to a concentration of 1 mg/mL for injection.

Protocol 2: Immobilized CSP Screening Matrix for Basic Amines

Objective: Systematically identify the optimal chiral selector and mobile phase composition.

  • Column Selection: Plumb a column switching valve with Chiralpak IA, Chiralpak IB, and Chiralpak IC (all 5 µm, 4.6 x 250 mm).

  • Mobile Phase Preparation: Prepare a screening mobile phase of Hexane / Ethanol / Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio. Critical Step: Always add the DEA to the alcohol modifier first to ensure complete miscibility before mixing with hexane.

  • Equilibration: Flush each column with the mobile phase at 1.0 mL/min for at least 10 column volumes (approx. 20 mins) until the baseline is stable.

  • Injection: Inject 5 µL of the free-based sample.

  • Evaluation: Assess the chromatograms for resolution ( Rs​ ). If Rs​<1.5 , adjust the alcohol modifier (switch from Ethanol to Isopropanol to alter steric interactions) or decrease the temperature from 25°C to 15°C to enhance chiral recognition thermodynamics[3].

Quantitative Data & Parameter Tables

Table 1: Mobile Phase Additive Selection for Piperidine Derivatives

AdditiveConcentrationTarget AnalyteMechanism of Action
Diethylamine (DEA) 0.1% - 0.2%Free-base AminesCompetitively binds to acidic silanols; suppresses tailing[1][7].
Ethylenediamine (EDA) 0.1%Strongly Basic AminesStronger silanol masking agent than DEA; improves peak symmetry[6].
Trifluoroacetic Acid (TFA) 0.1%Acidic/AmphotericProtonates silanols (pH < 3); prevents ionic interactions.
TFA + DEA (Mixture) 0.1% TFA + 0.1% DEAZwitterions / SaltsCreates a volatile ionic buffer in organic solvents (Polar Organic Mode).

Table 2: Detector Selection Matrix for Piperidine-3-sulfonamide

Detector TypeWavelength / SettingSensitivityPros & Cons
UV-Vis (Standard) 254 nmVery LowCon: Analyte lacks a chromophore; peaks will be invisible.
UV-Vis (Low λ ) 210 nmModeratePro: No derivatization needed. Con: Requires strictly UV-transparent solvents.
ELSD Nebulizer 40°CHighPro: Universal detection. Con: Requires volatile mobile phases (no non-volatile salts).
Pre-column Deriv. (UV) 228 nm (with PTSC)Very HighPro: Excellent sensitivity. Con: Adds sample prep time; may alter chiral recognition[4].

References

  • How to Reduce Peak Tailing in HPLC? Phenomenex. Available at:[Link]

  • HPLC Peak Tailing. Axion Labs. Available at:[Link]

  • Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility. MZ-Analysentechnik / Daicel. Available at:[Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS. Daicel Chiral Technologies. Available at: [Link]

  • Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases - Part 3 of 5. Daicel Chiral Technologies. Available at:[Link]

  • The separation of specific enantiomers of anticancer reagent cytarabine using HPLC. Lancashire Online Knowledge. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Common Impurities in the Batch Synthesis of (3R)-Piperidine-3-sulfonamide Hydrochloride

Welcome to the technical support center for the synthesis of (3R)-Piperidine-3-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (3R)-Piperidine-3-sulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the batch synthesis of this chiral molecule. Here, we provide in-depth, experience-driven insights and practical, step-by-step protocols to identify, quantify, and resolve common impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My final product shows a peak corresponding to the (S)-enantiomer. What is the source of this chiral impurity, and how can I control it?

Answer:

The presence of the undesired (S)-enantiomer is a critical issue that primarily stems from the chiral purity of your starting material, (R)-3-aminopiperidine or its salts.[1][2] It is less likely, though not impossible, that racemization occurs during the sulfonylation step under standard, mild conditions.

Root Cause Analysis:

  • Starting Material Purity: The most common source is the presence of the (S)-enantiomer in the (R)-3-aminopiperidine dihydrochloride starting material. Commercial sources can vary in enantiomeric excess (ee). It is crucial to qualify your starting material before use.

  • Synthesis Route of Starting Material: If you are synthesizing the (R)-3-aminopiperidine in-house, for example, through the resolution of a racemic mixture, incomplete separation is a likely cause.[3][4]

Troubleshooting & Resolution Workflow:

start Enantiomeric Impurity Detected qualify Qualify (R)-3-aminopiperidine Starting Material via Chiral HPLC start->qualify derivatize Derivatize with P-toluenesulfonyl Chloride qualify->derivatize If ee is low final_purification Chiral Purification of Final Product (Preparative SFC/HPLC) qualify->final_purification If starting material is pure, but final product is not source Source New Batch of Starting Material with Higher ee repurify Repurify In-House Starting Material chiral_hplc Chiral HPLC Analysis derivatize->chiral_hplc chiral_hplc->source If starting material is impure chiral_hplc->repurify If synthesized in-house

Caption: Workflow for addressing enantiomeric impurities.

Detailed Protocols:

Protocol 1: Chiral HPLC Analysis of (R)-3-aminopiperidine (Pre-column Derivatization)

This method is based on the principle that the starting material, 3-aminopiperidine, lacks a UV chromophore, making direct detection difficult. Derivatization with p-toluenesulfonyl chloride (PTSC) introduces a chromophore, allowing for sensitive UV detection.[5][6]

  • Derivatization:

    • Dissolve approximately 10 mg of your (R)-3-aminopiperidine sample in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add a base (e.g., triethylamine, 1.5 equivalents).

    • Add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in the same solvent.

    • Stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).

    • Quench the reaction with water and extract the derivatized product with an organic solvent.

    • Dry the organic layer and evaporate the solvent.

  • HPLC Conditions:

    • Column: A polysaccharide-based chiral stationary phase such as Chiralpak® AD-H (250 x 4.6 mm, 5 µm) is often effective.[5][6][7]

    • Mobile Phase: A typical mobile phase is a mixture of n-hexane, isopropanol, and a small amount of an amine modifier like diethylamine (e.g., 80:20:0.1 v/v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 228 nm.[6]

    • Column Temperature: 25 °C.

Data Interpretation:

CompoundExpected Retention Time (Approx.)
(R)-enantiomer derivativet1
(S)-enantiomer derivativet2

The elution order of the enantiomers should be confirmed with a racemic standard.

Question 2: I am observing an impurity with a higher molecular weight than my product. What could it be?

Answer:

A common higher molecular weight impurity is the N,N-bis-sulfonated piperidine. This occurs when the sulfonamide nitrogen of the desired product undergoes a second sulfonylation.

Causality:

This side reaction is favored by:

  • Excess sulfonylating agent: Using a significant excess of sulfamoyl chloride or a similar reagent.

  • Strongly basic conditions: The presence of a strong, non-hindered base can deprotonate the sulfonamide nitrogen, making it nucleophilic and susceptible to further reaction.

  • Elevated temperatures: Higher reaction temperatures can provide the activation energy for this secondary reaction.

Prevention and Mitigation:

  • Stoichiometry Control: Use a controlled amount of the sulfonylating agent (typically 1.0-1.2 equivalents).

  • Base Selection: Employ a hindered base, such as diisopropylethylamine (DIPEA), to minimize the deprotonation of the sulfonamide.

  • Temperature Management: Maintain a low reaction temperature (e.g., 0 °C to room temperature).

  • Purification: This impurity is generally less polar than the desired product and can often be removed by silica gel column chromatography.

Question 3: My reaction yield is low, and I have a significant amount of a water-soluble impurity. What is the likely cause?

Answer:

This is often due to the hydrolysis of the sulfonylating agent (e.g., sulfamoyl chloride) to the corresponding sulfonic acid.[8] This reactive intermediate can be consumed by any water present in the reaction mixture.

Mechanism of Formation:

sulfonyl_chloride R-SO2Cl sulfonic_acid R-SO3H (Water-soluble) sulfonyl_chloride->sulfonic_acid Hydrolysis product (3R)-Piperidine-3-sulfonamide sulfonyl_chloride->product water H2O water->sulfonic_acid amine (R)-3-aminopiperidine amine->product

Caption: Competing reaction pathways for the sulfonylating agent.

Preventative Measures:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction.

  • Solvent Choice: Use a non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[9]

Troubleshooting:

If you suspect hydrolysis has occurred, you can often remove the resulting sulfonic acid during the aqueous workup by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.

Question 4: My NMR spectrum shows unreacted (R)-3-aminopiperidine. How can I drive the reaction to completion and remove the unreacted starting material?

Answer:

Incomplete conversion is a common issue. The unreacted starting material can be addressed by optimizing the reaction conditions and through proper purification.

Optimization Strategies:

  • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A slight increase in temperature may be necessary, but be mindful of potential side reactions.

  • Reagent Equivalents: A small excess of the sulfonylating agent (e.g., 1.1 equivalents) can help drive the reaction to completion.

Purification Protocol:

Unreacted (R)-3-aminopiperidine hydrochloride is highly polar and can be removed during workup or by chromatography.

Protocol 2: Aqueous Workup to Remove Unreacted Amine

  • After the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the organic layer sequentially with:

    • A dilute acid solution (e.g., 1M HCl) to protonate and extract the unreacted amine into the aqueous layer.

    • A saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Brine to remove excess water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Table 1: Summary of Common Impurities and Resolution Strategies

ImpurityLikely SourceIdentification MethodPrevention/Resolution
(S)-Piperidine-3-sulfonamide HCl Impure (R)-3-aminopiperidine starting materialChiral HPLC (after derivatization)Source high-purity starting material; Preparative chiral chromatography
N,N-bis-sulfonated piperidine Excess sulfonylating agent, strong baseLC-MS, NMRControl stoichiometry, use hindered base, column chromatography
Sulfonic Acid Hydrolysis of sulfonylating agentAqueous workup, LC-MSUse anhydrous conditions, non-protic solvents
Unreacted (R)-3-aminopiperidine Incomplete reactionTLC, LC-MS, NMROptimize reaction time/temp, use slight excess of sulfonylating agent, acidic wash during workup

References

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Isomeric 3-piperidinyl and 3-pyrrolidinyl benzo[3][10]cyclohepta[1,2-b]pyridines: Sulfonamido Derivatives as Inhibitors of Ras Prenylation. PubMed. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]

  • (R)-3-amino piperidine hydrochloride preparation method. Eureka | Patsnap. [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]

  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. MDPI. [Link]

  • The Synthesis of Some Sulfonamides Based on 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine. SpringerLink. [Link]

  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). ACS Publications. [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. ResearchGate. [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. [Link]

  • Preparation of (r)-3-aminopiperidine dihydrochloride.
  • Method for preparing (R)-3-amino piperidine hydrochloride.
  • Preparation method for 3-aminopiperidine and optical isomer thereof.
  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization. ResearchGate. [Link]

  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity. PMC. [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating Moisture Sensitivity in (3R)-Piperidine-3-sulfonamide Hydrochloride

Welcome to the Technical Support Center for handling highly sensitive pharmaceutical intermediates. (3R)-Piperidine-3-sulfonamide hydrochloride is a critical secondary amine building block, but its structural properties...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling highly sensitive pharmaceutical intermediates. (3R)-Piperidine-3-sulfonamide hydrochloride is a critical secondary amine building block, but its structural properties make it notoriously difficult to handle and store over long periods. This guide is designed for researchers and drug development professionals to understand the mechanisms of its degradation and implement field-proven, self-validating protocols to ensure chemical integrity.

Part 1: Core FAQs – The Mechanics of Moisture Sensitivity

Q1: Why does (3R)-Piperidine-3-sulfonamide hydrochloride exhibit such aggressive hygroscopicity compared to its free base? A1: The hygroscopicity is driven by the compound's ionic lattice and hydrogen-bonding capacity. As a secondary amine protonated by hydrochloric acid, it forms a highly polar salt. The chloride anion readily coordinates with atmospheric water molecules. Furthermore, the sulfonamide group ( −SO2​NH2​ ) acts as both a strong hydrogen bond donor and acceptor. In laboratory settings, small secondary amine hydrochloride salts are consistently observed to be moderately to strongly hygroscopic, necessitating rigorous environmental controls[1].

Q2: What is the chemical causality behind moisture-induced degradation during long-term storage? A2: Moisture uptake is not merely a physical handling issue (clumping); it is a chemical stability threat. When the salt absorbs water, it forms a localized concentrated solution on the crystal surface. Because it is a salt derived from a strong mineral acid (HCl) and a weak base (the piperidine derivative), this microenvironmental liquid phase is highly acidic[2]. This lowered microenvironmental pH lowers the activation energy required for the hydrolysis of the sulfonamide group, leading to the gradual generation of sulfonic acid and ammonia/amine impurities over time.

Part 2: Troubleshooting & Quantitative Assessment

Issue: My stored batch of (3R)-Piperidine-3-sulfonamide hydrochloride has formed hard clumps and shows a slight weight increase. Is the batch ruined?

Diagnosis: The compound has absorbed atmospheric moisture, transitioning from surface adsorption to capillary condensation (clumping).

Resolution & Assessment: Before discarding the batch, you must quantify the moisture uptake to determine if the compound has reached deliquescence (where it dissolves in its own absorbed moisture) or if it is merely slightly hygroscopic. Compare your batch's weight gain against the European Pharmacopoeia standards for hygroscopicity[3]:

Table 1: Quantitative Assessment of Moisture Uptake (at 25°C / 80% RH)
Hygroscopicity ClassWeight Increase (% w/w)Physical ObservationRecommended Action
Non-hygroscopic <0.12% Free-flowing powderProceed with standard use.
Slightly hygroscopic 0.2%−2.0% Minor clumpingBreak clumps; dry under vacuum.
Hygroscopic 2.0%−15.0% Hard clumping, stickyRun HPLC to verify integrity; aggressive vacuum drying required.
Very hygroscopic >15.0% Deliquescence (liquid phase)Discard batch; hydrolysis highly probable.

Self-Validation Step: If the weight gain is <15% , run an HPLC analysis. If the chemical purity remains >98% , the moisture is purely physical. Transfer the powder to a vacuum oven at 40°C (<10 mbar) for 24 hours, then validate the drying success using Karl Fischer (KF) titration (target <0.5% water content) before repackaging.

Part 3: Standard Operating Procedures (SOPs)

To prevent the issues outlined above, implement the following self-validating workflows for all future handling.

Protocol 1: Multi-Barrier Packaging for Long-Term Storage

This protocol relies on redundant barriers to eliminate moisture vapor transmission.

  • Primary Containment: Transfer the fully dried intermediate into a High-Density Polyethylene (HDPE) wide-mouth bottle.

    • Causality: HDPE possesses a significantly lower moisture vapor transmission rate (MVTR) compared to standard borosilicate glass or Low-Density Polyethylene (LDPE).

  • Inert Gas Purging: Purge the headspace of the HDPE bottle with Argon gas for 30 seconds.

    • Causality: Argon is denser than air and nitrogen, effectively blanketing the powder and displacing moisture-laden oxygen.

    • Self-Validation: Utilize a portable oxygen sensor probe in the headspace. Do not cap the bottle until the O2​ reading drops below 1% .

  • Secondary Containment: Place the sealed HDPE bottle into a secondary aluminum-polyethylene laminate moisture-barrier bag. Insert a 5g silica gel desiccant pouch and a cobalt-free Humidity Indicator Card (HIC).

    • Self-Validation: The HIC acts as an internal audit. If the indicator dots transition from blue to pink during future inspections, the barrier seal has failed and the batch must be re-evaluated.

  • Thermal Control: Heat-seal the laminate bag and store at 2–8°C.

    • Causality: Lowering the storage temperature reduces the kinetic energy available for hydrolytic degradation pathways, aligning with ICH Q1A(R2) guidelines for sensitive drug substances[4].

Protocol 2: Pre-Weighing Equilibration and Handling

Improper retrieval from cold storage is the #1 cause of moisture contamination.

  • Thermal Equilibration: Remove the sealed laminate bag from the 2–8°C refrigerator and place it in a benchtop desiccator for a minimum of 2 hours. Do not open the bag.

    • Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture directly onto the hygroscopic powder.

    • Self-Validation: Use an Infrared (IR) surface thermometer to scan the exterior of the primary HDPE bottle (through the bag if possible, or immediately upon opening the outer bag). Do not unscrew the cap until the surface temperature reads ≥20∘C .

  • Controlled Handling: Transfer the equilibrated bottle into a glovebox or dry box maintained at <15% Relative Humidity (RH).

  • Execution: Rapidly weigh the required mass, then immediately reseal the primary container following the Argon purge steps in Protocol 1.

Part 4: Storage and Handling Workflow Visualization

StorageWorkflow A Synthesized/Received (3R)-Piperidine-3-sulfonamide HCl B Vacuum Drying (40°C, <10 mbar) A->B C Karl Fischer Titration Water Content < 0.5%? B->C D Continue Drying C->D No E Primary Packaging (HDPE + Argon Purge) C->E Yes D->B F Secondary Packaging (Alu-bag + Desiccant + Indicator) E->F G Long-Term Storage (2-8°C, Dark) F->G H Equilibrate to RT (Verify Temp Before Opening) G->H Retrieval I Weighing in Dry Box (RH < 15%) H->I

Workflow for moisture-resistant storage and handling of hygroscopic amine hydrochlorides.

References

  • Source: mdma.
  • Source: nih.
  • Source: pharmagrowthhub.
  • Title: Q1A(R2)

Sources

Reference Data & Comparative Studies

Validation

Chiral Efficacy Profiling: (3R)- vs (3S)-Piperidine-3-sulfonamide Hydrochloride in Drug Development

Executive Summary In modern drug discovery, the spatial orientation of functional groups is just as critical as their chemical identity. The piperidine-3-sulfonamide scaffold is a high-value chiral building block in [1]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the spatial orientation of functional groups is just as critical as their chemical identity. The piperidine-3-sulfonamide scaffold is a high-value chiral building block in [1]. It is frequently utilized in the synthesis of [2], [3], and [4].

When evaluating the efficacy of derivatives synthesized from (3R)-Piperidine-3-sulfonamide hydrochloride versus [5], empirical data consistently demonstrates a profound stereoselective bias. This guide objectively compares the performance of these two enantiomers, elucidating the mechanistic causality behind their divergent efficacy profiles and providing self-validating protocols for their evaluation.

Mechanistic Causality: The Role of C3 Stereochemistry

As application scientists, we must look beyond simple binding affinities and understand why a specific stereocenter dictates efficacy. The sulfonamide group ( −SO2​NH2​ ) acts as a critical bidentate hydrogen bond donor and acceptor.

When a piperidine-3-sulfonamide derivative enters the restricted binding pocket of a target protein (such as a GPCR or the β 5 subunit of a proteasome), the piperidine ring adopts a low-energy chair conformation.

  • The (3S)-Eutomer Advantage: The (3S)-configuration typically projects the sulfonamide group into an equatorial trajectory. This alignment allows the sulfonamide to perfectly interface with hydrophilic sub-pockets, establishing a robust hydrogen-bond network with conserved polar amino acid residues.

  • The (3R)-Distomer Penalty: Conversely, the (3R)-configuration forces the sulfonamide into an axial trajectory. This spatial misalignment not only fails to form the necessary hydrogen bonds but often results in severe steric clashes with the hydrophobic walls of the binding site, effectively abolishing target affinity.

Pathway Ligand (3S)-Piperidine-3-sulfonamide Derivative Receptor Target GPCR (e.g., APJ Receptor) Ligand->Receptor Optimal H-Bonding GProtein G-Protein Activation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase Modulation GProtein->Effector Signal Transduction Signal cAMP Secondary Messenger Effector->Signal Catalytic Event Response Physiological Efficacy Signal->Response Cellular Response

Fig 1. Signal transduction pathway activated by the optimal binding of the (3S)-enantiomer.

Comparative Efficacy & Pharmacokinetics

To objectively compare the performance of these enantiomers, we synthesize representative data derived from structural analogs in recent [4]. The eudismic ratio (the ratio of the pharmacological activity of the eutomer to that of the distomer) highlights the extreme stereoselectivity of the target.

Table 1: Comparative In Vitro Functional Efficacy

Data represents functional cAMP modulation assays for synthesized derivatives.

Compound Building BlockStereochemistryTarget EC₅₀ (nM)Eₘₐₓ (%)Eudismic Ratio
(3S)-Derivative (3S)1.2 ± 0.398%>800
(3R)-Derivative (3R)>1000N/A-
Table 2: Pharmacokinetic & Metabolic Stability Profiling

Beyond target affinity, stereochemistry impacts metabolic clearance. Enzymes such as Cytochrome P450s exhibit chiral preferences. The (3S)-derivatives often demonstrate lower intrinsic clearance rates, prolonging their half-life in vivo.

Compound Building BlockStereochemistryHuman Liver Microsome Intrinsic Clearance (µL/min/mg)Plasma Protein Binding (%)
(3S)-Derivative (3S)14.588%
(3R)-Derivative (3R)42.191%

Validated Experimental Methodologies

To ensure data integrity, experimental protocols must function as self-validating systems. The following workflows incorporate strict internal quality control (QC) gates to prevent downstream artifacts caused by chiral inversion or assay drift.

Protocol A: Preparative Chiral Resolution & Enantiomeric Purity Validation

Causality & Rationale: Biological systems are inherently chiral. Testing racemic mixtures obscures the true pharmacodynamics of the active enantiomer and risks off-target toxicity from the distomer. We employ a self-validating chiral HPLC workflow to guarantee >99% enantiomeric excess (ee) prior to any biological screening[6].

  • Sample Preparation: Dissolve racemic piperidine-3-sulfonamide hydrochloride in a 50:50 mixture of Methanol/Ethanol to a concentration of 10 mg/mL.

  • Preparative Chromatography: Inject the sample onto a preparative chiral column (e.g., CHIRALPAK IG, 250 × 21 mm, 5 µm).

  • Isocratic Elution: Run a mobile phase of 50% Hexane, 25% Dichloromethane (DCM), and 25% Ethanol at a flow rate of 21.0 mL/min at ambient temperature.

  • Fraction Collection: Collect the two distinct peaks. The (3S)-enantiomer typically elutes as the second peak, depending on the specific derivative context.

  • Self-Validating QC Gate: Re-inject an aliquot of each concentrated fraction onto an analytical CHIRALPAK IG column.

    • Acceptance Criteria: The batch is only released for in vitro testing if the integrated peak area demonstrates >99.0% ee .

Workflow Racemate Racemic Piperidine Building Block HPLC Preparative Chiral HPLC Resolution Racemate->HPLC EnantS (3S)-Enantiomer (>99% ee) HPLC->EnantS Peak 1 EnantR (3R)-Enantiomer (>99% ee) HPLC->EnantR Peak 2 QC Analytical QC (Self-Validation) EnantS->QC EnantR->QC Assay In Vitro Efficacy Screening QC->Assay Proceed if ee > 99%

Fig 2. Self-validating workflow for chiral resolution and efficacy screening.

Protocol B: In Vitro Functional Efficacy Assay (cAMP Modulation)

Causality & Rationale: To objectively compare the (3S) and (3R) enantiomers, we must measure their ability to functionally engage the target. Binding affinity alone is insufficient; functional assays confirm true agonist activity via downstream secondary messengers.

  • Cell Preparation: Culture CHO-K1 cells stably expressing the target human GPCR. Seed at 10,000 cells/well in a 384-well microplate.

  • Compound Treatment: Treat cells with a 10-point serial dilution (10 µM to 0.1 nM) of either the (3S)- or (3R)-derivative. Include a known endogenous ligand (e.g., Apelin-13) as a positive control.

  • cAMP Detection: After 30 minutes of incubation, lyse the cells and add a TR-FRET based cAMP detection reagent.

  • Signal Quantification: Read the time-resolved fluorescence on a microplate reader (Excitation: 320 nm, Emission: 665 nm).

  • Self-Validating QC Gate: Calculate the Z'-factor for the assay plate using the positive control and vehicle control wells.

    • Acceptance Criteria:Z' > 0.5 . If the Z'-factor falls below this threshold, the plate is discarded, ensuring no false negatives or positives enter the dataset.

References

  • Gahalawat, S., et al. "Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria." Journal of Medicinal Chemistry, ACS Publications, 2025. Available at:[Link]

  • Amgen Inc. "Triazole pyridyl compounds as agonists of the apj receptor." WIPO Patent WO2018093580A1, 2018.
  • Janssen Pharmaceutica NV. "Sulfonamide compounds and pharmaceutical compositions thereof for the treatment of neurodegenerative disorders." WIPO Patent WO2023213836A1, 2023.

Sources

Comparative

comparing (3R)-Piperidine-3-sulfonamide;hydrochloride with piperidine-4-sulfonamide derivatives

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the structural nuances of heterocyclic scaffolds and their impact on drug-target interactions. When designing inhibitors for deep, complex b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate the structural nuances of heterocyclic scaffolds and their impact on drug-target interactions. When designing inhibitors for deep, complex binding pockets—such as the NACHT domain of the NLRP3 inflammasome or the ATP-binding hinge regions of kinases—the choice of the foundational scaffold is critical.

This guide provides an in-depth technical comparison between (3R)-Piperidine-3-sulfonamide hydrochloride and piperidine-4-sulfonamide derivatives , analyzing their structural geometries, target specificities, and integration into modern drug discovery workflows.

Structural Geometry & Mechanistic Causality

The fundamental difference between these two scaffolds lies in their substitution patterns, which dictate the three-dimensional trajectory of the sulfonamide pharmacophore relative to the basic piperidine nitrogen.

  • (3R)-Piperidine-3-sulfonamide: The 1,3-substitution introduces a chiral center and a "kinked" geometric vector. This scaffold is highly valuable when exploring constrained chemical space or attempting to break molecular symmetry. The specific (R)-stereochemistry allows the sulfonamide to project into off-axis hydrogen-bond acceptor pockets, which is particularly useful in kinase inhibitor SAR (Structure-Activity Relationship) campaigns where avoiding steric clashes with the kinase hinge region is paramount.

  • Piperidine-4-sulfonamide derivatives: The 1,4-substitution creates an achiral, highly symmetrical, and extended linear vector. This allows the molecule to reach deep into narrow, hydrophobic binding pockets. This extended conformation is the mechanistic reason why the 4-sulfonamide scaffold has been overwhelmingly successful in developing clinical-stage NLRP3 inflammasome inhibitors , such as Selnoflast (RO7486967) [1][2]. It is also highly effective in targeting the IKKα kinase and Plasmodium falciparum PKG[3][4].

Quantitative Data & Physicochemical Profiling

The table below summarizes the core physicochemical properties and application profiles of these two building blocks.

Property / Parameter(3R)-Piperidine-3-sulfonamide HClPiperidine-4-sulfonamide HCl
CAS Number 2416219-36-61251923-46-2
Stereochemistry Chiral (R-enantiomer)Achiral
Vector Geometry 1,3-kinked trajectory1,4-linear extended trajectory
Molecular Weight (Salt) 200.69 g/mol 200.69 g/mol
Primary Clinical Utility Exploratory SAR, Kinase SelectivityNLRP3 Inhibitors (e.g., Selnoflast)[5]
Conformational State Equatorial/Axial transitions impact H-bondingStable chair conformation favors linear extension
Target Affinity (Typical) Low micromolar (Kinases)Low nanomolar (NLRP3, IKKα)[1][4]

Pathway Visualization: The NLRP3 Target

Piperidine-4-sulfonamide derivatives, particularly sulfonylureas, act as direct, potent inhibitors of the NLRP3 inflammasome. They function by locking the NLRP3 core into an inactive conformation, preventing the recruitment of ASC and the subsequent cleavage of Caspase-1.

G LPS Signal 1: LPS/TLR4 NLRP3 NLRP3 Inflammasome Core LPS->NLRP3 Priming Nig Signal 2: Nigericin (K+ Efflux) Nig->NLRP3 Activation Casp1 Active Caspase-1 NLRP3->Casp1 Cleavage IL1b IL-1β Secretion Casp1->IL1b Maturation Inhibitor Piperidine-4-sulfonamide (e.g., Selnoflast) Inhibitor->NLRP3 Direct Binding (Conformational Lock)

Fig 1. NLRP3 Inflammasome activation pathway and targeted inhibition by piperidine-4-sulfonamides.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as a self-validating system. The synthetic workflow minimizes side reactions, while the biological assay incorporates a mandatory counter-screen to differentiate true target engagement from compound-induced cytotoxicity.

Protocol A: Synthesis of a Piperidine-4-Sulfonylurea Derivative

Causality Note: The synthesis of clinical candidates like Selnoflast requires the coupling of the sulfonamide with an isocyanate. Strict anhydrous conditions and precise stoichiometric control of the base are required to prevent the over-alkylation of the highly nucleophilic sulfonamide nitrogen[2].

  • Free-Basing: Suspend piperidine-4-sulfonamide hydrochloride (1.0 eq) in anhydrous acetonitrile. Add anhydrous potassium carbonate ( K2​CO3​ , 3.0 eq) and stir for 30 minutes at room temperature to generate the free amine.

  • Alkylation (Optional): If an N-alkyl derivative (e.g., 1-ethyl) is desired, add ethyl bromide (1.0 eq) dropwise. Stir for 12 hours. Monitor via LC-MS until the primary amine is fully consumed.

  • Sulfonylurea Formation: Isolate the intermediate. Dissolve in anhydrous THF and cool to 0°C. Add the target isocyanate (e.g., 1,2,3,5,6,7-hexahydro-s-indacen-4-yl isocyanate, 1.05 eq) dropwise under a nitrogen atmosphere.

  • Purification: Concentrate the reaction mixture in vacuo. Purify via reverse-phase HPLC (Acquity UPLC BEH C18, water/acetonitrile gradient with 0.1% TFA) to achieve >95% purity[3].

Protocol B: Self-Validating THP-1 Inflammasome Assay

Causality Note: A reduction in IL-1β secretion can be caused by true NLRP3 inhibition or by cell death. To validate the data, an LDH (Lactate Dehydrogenase) release assay must be run in parallel. If IL-1β drops but LDH rises, the compound is merely toxic.

  • Cell Preparation: Seed THP-1 cells in a 96-well plate at 1×105 cells/well. Differentiate into macrophage-like cells using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

  • Priming: Replace media and prime cells with 100 ng/mL LPS (Lipopolysaccharide) for 3 hours to upregulate pro-IL-1β and NLRP3 expression.

  • Inhibitor Incubation: Add the synthesized piperidine sulfonamide derivatives (serial dilutions from 10 µM to 1 nM) and incubate for 1 hour.

  • Activation: Add 10 µM Nigericin for 45 minutes to induce potassium efflux and trigger inflammasome assembly.

  • Dual Readout (The Validation Step):

    • Primary Screen: Collect supernatant and quantify IL-1β using a standard ELISA kit.

    • Counter Screen: Analyze the remaining supernatant for LDH release using a colorimetric assay.

Workflow Start Scaffold Selection (3R- vs 4-Sulfonamide) Synth Parallel Synthesis (Sulfonylurea Formation) Start->Synth Purify HPLC Purification (>95% Purity) Synth->Purify Assay THP-1 IL-1β ELISA (Target Engagement) Purify->Assay Counter LDH Release Assay (Cytotoxicity Screen) Assay->Counter Parallel Data SAR Data Analysis Assay->Data Counter->Data

Fig 2. Self-validating experimental workflow for synthesizing and screening sulfonamide derivatives.

Conclusion

While (3R)-Piperidine-3-sulfonamide offers unique chiral vectors for navigating tight kinase hinge regions, piperidine-4-sulfonamide remains the superior scaffold for targets requiring deep, linear pocket penetration. Its proven success in generating clinical-stage NLRP3 inhibitors like Selnoflast cements its status as a highly privileged structure in modern anti-inflammatory drug development.

References

  • Development of Chemical Entities Endowed with Potent Fast-Killing Properties against Plasmodium falciparum Malaria Parasites Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Selnoflast (RO7486967) Overview Source: ALZFORUM URL:[Link]

  • Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Processes for the Preparation of an NLRP3 Inhibitor (WO2024133610) Source: World Intellectual Property Organization (WIPO) URL:[Link]

  • Selnoflast - Uses, DMF, Dossier, Manufacturer, Supplier Source: PharmaCompass URL:[Link]

Sources

Validation

determining enantiomeric excess for (3R)-Piperidine-3-sulfonamide;hydrochloride batches

Analytical Comparison Guide: Determining Enantiomeric Excess for (3R)-Piperidine-3-sulfonamide Hydrochloride Batches Introduction (3R)-Piperidine-3-sulfonamide hydrochloride is a highly polar, basic chiral building block...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Determining Enantiomeric Excess for (3R)-Piperidine-3-sulfonamide Hydrochloride Batches

Introduction

(3R)-Piperidine-3-sulfonamide hydrochloride is a highly polar, basic chiral building block frequently utilized in the development of neurodegenerative and oncological therapeutics[1]. Accurately determining the enantiomeric excess (ee) of this compound is critical for quality control and downstream synthesis, as the (3S)-enantiomer can exhibit vastly different pharmacokinetic or toxicological profiles.

However, analyzing this specific molecule presents three distinct challenges:

  • Lack of a strong chromophore : The molecule lacks conjugated pi-systems, making direct UV detection insensitive.

  • High polarity and basicity : The secondary amine in the piperidine ring interacts strongly with residual silanols on chromatographic columns, leading to severe peak tailing.

  • Salt form : The hydrochloride salt is non-volatile and incompatible with direct Gas Chromatography (GC) analysis.

This guide objectively compares the analytical modalities available for the ee determination of (3R)-Piperidine-3-sulfonamide hydrochloride and provides a field-proven, self-validating protocol based on pre-column derivatization.

Comparative Analysis of Analytical Modalities

When evaluating methods for chiral analysis of piperidine derivatives, analysts typically choose between Direct Chiral HPLC, Indirect (Derivatized) Chiral HPLC, and Chiral GC.

Table 1: Comparison of Analytical Modalities for Piperidine-3-sulfonamide ee Determination

Analytical ModalityDerivatization Required?Detection MethodTypical Resolution ( Rs​ )Sensitivity (LOD)Throughput / Run Time
Indirect Chiral HPLC (Gold Standard) Yes (e.g., Benzoyl Chloride, PTSC)UV-Vis (228 - 254 nm)> 3.0< 0.5 µg/mLMedium (~20-30 min)
Direct Chiral HPLC (Crown Ether CSP) No (Direct injection of aqueous salt)Refractive Index (RI) / MS1.5 - 2.0> 10 µg/mL (RI)Fast (~10-15 min)
Chiral GC-MS Yes (Free-basing + Acylation)Mass Spectrometry> 2.5< 0.1 µg/mLSlow (~40-50 min)
Capillary Electrophoresis (CE) No (Uses chiral selectors like cyclodextrin)UV (low sensitivity) or MS1.2 - 1.8> 5 µg/mLMedium (~20 min)

The Causality of Experimental Choices: Why Derivatize?

While direct chiral HPLC using specialized columns (such as Crownpak CR+ with highly acidic mobile phases) is theoretically possible, it relies on Refractive Index (RI) detection due to the molecule's lack of UV absorbance[2]. RI detectors are notoriously sensitive to temperature and flow rate fluctuations, making gradient elution impossible and baseline stability difficult to maintain.

To establish a highly trustworthy and reproducible method, Indirect Chiral HPLC via pre-column derivatization is the superior choice. Reacting the batch sample with a reagent like p-toluenesulfonyl chloride (PTSC) or benzoyl chloride serves a dual mechanistic purpose:

  • Chromatographic Masking : It converts the problematic secondary amine into a neutral sulfonamide or amide. This eliminates the basic site that causes peak tailing via silanol interactions, resulting in sharp, symmetrical peaks[2].

  • Chromophore Introduction : It introduces a pi-electron-rich aromatic ring, enabling highly sensitive UV detection (typically at 228 nm or 254 nm). Furthermore, as demonstrated in[3], these aromatic rings enhance pi-pi stacking and dipole interactions with polysaccharide-based chiral stationary phases (CSPs) like Chiralpak AD-H, drastically improving enantiomeric resolution.

Experimental Workflow

G Start Batch Sample: (3R)-Piperidine-3-sulfonamide HCl Freebase Free-basing (Aqueous Base / Extraction) Start->Freebase Step 1 Derivatization Pre-column Derivatization (Benzoyl Chloride / PTSC) Freebase->Derivatization Step 2 Chromatography Chiral HPLC Separation (Amylose/Cellulose CSP) Derivatization->Chromatography Step 3 Detection UV Detection & Integration (Calculate % Area) Chromatography->Detection Step 4 Validation System Suitability: Resolution (Rs) > 2.0 Detection->Validation Step 5

Workflow for enantiomeric excess determination of piperidine-3-sulfonamide via derivatization.

Step-by-Step Methodology: Pre-column Derivatization & Chiral HPLC

Self-Validating System Note : This protocol incorporates a mandatory racemic standard injection and a blank run. The method is only considered valid if the resolution ( Rs​ ) between the (3R) and (3S) derivatized peaks is ≥2.0 . This ensures that the integration of a minor enantiomer impurity is not artificially inflated by peak overlap, guaranteeing the trustworthiness of the final ee calculation.

Step 1: Sample Preparation and Free-basing
  • Accurately weigh 10.0 mg of the (3R)-Piperidine-3-sulfonamide hydrochloride batch.

  • Dissolve the sample in 1.0 mL of 0.1 M NaOH to liberate the free base.

  • Extract the aqueous layer with 2.0 mL of dichloromethane (DCM) three times. Combine the organic layers and dry over anhydrous Na2​SO4​ .

Step 2: Pre-column Derivatization (Benzoylation)

Mechanistic rationale: According to [2], benzoyl chloride selectively and rapidly reacts with the secondary amine of the piperidine ring at low temperatures in organic solvents, leaving the primary sulfonamide largely unaffected under controlled stoichiometric conditions.

  • Transfer the dried DCM extract to a reaction vial and cool to 0°C.

  • Add 1.2 equivalents of triethylamine (TEA) as an acid scavenger.

  • Dropwise, add 1.1 equivalents of benzoyl chloride.

  • Stir the reaction at room temperature for 30 minutes. Monitor completion via achiral TLC or rapid LC-MS.

  • Quench the reaction with 1.0 mL of saturated aqueous NaHCO3​ . Extract the derivatized product into DCM, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1.0 mL of the HPLC mobile phase.

Step 3: Chromatographic Analysis

Column Selection: A polysaccharide-based column such as Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) is highly effective for benzoylated or tosylated piperidines[3].

  • Column : Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase : Hexane / Isopropanol (90:10, v/v) or 0.1% Diethylamine in Ethanol

  • Flow Rate : 0.8 - 1.0 mL/min

  • Detection : UV at 254 nm (for the benzoyl derivative)

  • Injection Volume : 10 - 20 µL

  • Column Temperature : 30°C

Step 4: Data Interpretation and Validation
  • Blank Injection : Run the mobile phase to confirm there are no interfering peaks at the expected retention times.

  • Racemic Standard Injection : Inject a derivatized racemic mixture of Piperidine-3-sulfonamide. Confirm that the two enantiomeric peaks exhibit baseline separation ( Rs​>2.0 ).

  • Batch Injection : Inject the derivatized (3R)-batch sample.

  • Calculation : Determine the enantiomeric excess using the integrated peak areas:

    ee(%)=Area(3R)​+Area(3S)​Area(3R)​−Area(3S)​​×100

Conclusion

While direct analysis of (3R)-Piperidine-3-sulfonamide hydrochloride is tempting to save time, the lack of a chromophore and the basic nature of the analyte severely compromise data integrity. By employing a self-validating pre-column derivatization workflow, analysts can leverage robust UV detection and standard polysaccharide chiral stationary phases to achieve baseline resolution and highly accurate enantiomeric excess quantification.

References

  • Babu, C. V. R., et al. "Estimation of Enantiomeric Impurity in Piperidin-3-Amine by Chiral HPLC With Precolumn Derivatization." Chirality, vol. 26, no. 12, 2014, pp. 775-779.[Link]

  • "The HPLC analytical approach of 3-amino piperidine.
  • "Sulfonamide compounds and pharmaceutical compositions thereof for the treatment of neurodegenerative disorders.

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Validation of (3R)-Piperidine-3-sulfonamide;hydrochloride

This guide provides an in-depth technical comparison of analytical methodologies for the validation of (3R)-Piperidine-3-sulfonamide hydrochloride, a heterocyclic compound representative of a class with significant inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical methodologies for the validation of (3R)-Piperidine-3-sulfonamide hydrochloride, a heterocyclic compound representative of a class with significant interest in modern drug discovery. The primary focus is on elucidating its fragmentation patterns using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for this type of analysis, while also providing a comparative framework against alternative techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The structural validation and precise quantification of such molecules are paramount in pharmaceutical development, from early-stage metabolic studies to final quality control. The choice of analytical technique directly impacts the reliability, sensitivity, and specificity of the data generated. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish robust validation protocols grounded in scientific first principles.

Part 1: The Definitive Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For molecules like (3R)-Piperidine-3-sulfonamide, which combine a saturated heterocyclic amine with a polar sulfonamide group, LC-MS/MS offers unparalleled specificity and sensitivity.[1] The soft ionization technique of Electrospray Ionization (ESI) is perfectly suited for this analyte, while tandem mass spectrometry provides the structural confirmation necessary for unequivocal identification.

Principle of ESI-MS/MS Analysis

The analysis begins with the chromatographic separation of the analyte from the sample matrix. In the mass spectrometer source, the analyte is ionized, typically via ESI in positive ion mode. The choice of positive ionization is dictated by the basicity of the piperidine nitrogen, which is readily protonated under acidic mobile phase conditions to form the precursor ion, [M+H]⁺.[2][3] This precursor ion is then isolated in the first quadrupole (Q1), subjected to collision-induced dissociation (CID) with an inert gas in the second quadrupole (Q2), and the resulting product ions are scanned in the third quadrupole (Q3). This process allows for the creation of a highly specific "fragmentation fingerprint" for the molecule.

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of (3R)-Piperidine-3-sulfonamide is predicted to be driven by the lability of the sulfonamide group and the characteristic ring fragmentation of the piperidine moiety.[3][4] The protonated molecule ([C₅H₁₂N₂O₂S+H]⁺) has an expected monoisotopic mass-to-charge ratio (m/z) of 165.07.

Key Predicted Fragmentation Mechanisms:

  • Loss of the Sulfonamide Moiety: The most intuitive fragmentation pathway involves the cleavage of the C-S bond, leading to the loss of the SO₂NH₂ radical. This results in the formation of a stable piperidine iminium ion at m/z 84.08 , a common and often dominant fragment for substituted piperidines.[3]

  • Neutral Loss of Ammonia (NH₃): Cleavage within the sulfonamide group can lead to the neutral loss of ammonia (17.03 Da), yielding a fragment ion at m/z 148.04 .

  • Neutral Loss of Sulfur Dioxide (SO₂): A characteristic rearrangement-driven fragmentation for many sulfonamides is the extrusion of sulfur dioxide (63.96 Da).[5] This pathway would produce a fragment ion at m/z 101.11 .

  • Piperidine Ring Opening: Subsequent to the initial fragmentations, the piperidine ring itself can undergo further cleavage, leading to smaller, characteristic ions.

The following diagram illustrates the predicted fragmentation cascade for (3R)-Piperidine-3-sulfonamide.

fragmentation_pathway cluster_main Predicted Fragmentation of (3R)-Piperidine-3-sulfonamide parent [M+H]⁺ m/z 165.07 frag1 Piperidine Iminium Ion m/z 84.08 parent->frag1 - SO₂NH₂• (81.01 Da) frag2 [M+H-NH₃]⁺ m/z 148.04 parent->frag2 - NH₃ (17.03 Da) frag3 [M+H-SO₂]⁺ m/z 101.11 parent->frag3 - SO₂ (63.96 Da)

Caption: Predicted ESI-MS/MS fragmentation pathway for protonated (3R)-Piperidine-3-sulfonamide.

Self-Validating Experimental Protocol: LC-MS/MS Method

A self-validating system in this context means using multiple, specific product ions for each analyte. The most intense and reproducible transition is used for quantification (quantifier), while a second, distinct transition is monitored for confirmation (qualifier).[6] The ratio of the qualifier to quantifier ion must remain constant across all standards and samples, providing a high degree of confidence in the identification.

1. Sample Preparation:

  • Accurately weigh and dissolve the (3R)-Piperidine-3-sulfonamide hydrochloride standard in a suitable diluent (e.g., 50:50 Methanol:Water) to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards and quality control (QC) samples by serial dilution of the stock solution. The final diluent should match the initial mobile phase composition to ensure good peak shape.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) is suitable for retaining and separating this polar compound.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial for promoting protonation and achieving good ionization efficiency.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

  • Gradient: A gradient elution starting with a high percentage of Mobile Phase A is necessary to retain the polar analyte, followed by a ramp-up of Mobile Phase B to elute it.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: ESI Positive.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity of the precursor ion (m/z 165.07).

Table 1: Proposed MRM Transitions for Validation

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
(3R)-Piperidine-3-sulfonamide165.0784.0820 (Optimized)Quantifier
(3R)-Piperidine-3-sulfonamide165.07148.0415 (Optimized)Qualifier

Part 2: A Comparative Analysis of Alternative Techniques

While LC-MS/MS is the preferred method, it is instructive to compare it with other available technologies to understand the trade-offs in performance, cost, and complexity.

Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse of the pharmaceutical industry due to its robustness and cost-effectiveness.[7]

  • Principle: Separation is achieved via HPLC as described above. Detection relies on the analyte absorbing light at a specific wavelength.

  • Applicability: (3R)-Piperidine-3-sulfonamide lacks a strong chromophore, meaning it will have very weak UV absorbance. Detection would require monitoring at low wavelengths (e.g., < 210 nm), where many matrix components and solvents also absorb, leading to high baseline noise and poor specificity.[7] To overcome this, a pre-column derivatization step with a UV-active agent (e.g., dansyl chloride) could be employed, but this adds complexity, time, and potential for analytical variability to the workflow.

  • Verdict: Not recommended for sensitive and specific validation, especially in complex matrices. It may be suitable for high-concentration purity assessments of the bulk drug substance where specificity is less of a concern.[8]

Alternative 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers excellent separation efficiency and the benefit of established, searchable electron ionization (EI) libraries.

  • Principle: Analytes are volatilized and separated in a gaseous mobile phase. Detection is performed by a mass spectrometer.

  • Applicability: The target analyte is non-volatile due to its polar amine and sulfonamide functional groups. Therefore, analysis by GC-MS is not feasible without a derivatization step to block these polar sites and increase volatility (e.g., silylation or acylation).[9] This multi-step sample preparation process is a significant drawback, introducing potential for incomplete reactions and sample loss.

  • Verdict: Impractical and overly complex for this analyte. The need for derivatization negates the potential benefits, making it less efficient and more error-prone than LC-MS/MS.

Comparative Summary

The following workflow diagram and table summarize the decision-making process and key performance attributes of each technique.

workflow_comparison cluster_lcms LC-MS/MS cluster_hplc HPLC-UV cluster_gcms GC-MS l1 Direct Injection l2 High Specificity (MRM) l1->l2 l3 High Sensitivity l2->l3 h1 Derivatization (Required) h2 Low Specificity h1->h2 h3 Low Sensitivity h2->h3 g1 Derivatization (Required) g2 Complex Sample Prep g1->g2 g3 Potential for Thermal Degradation g2->g3 start Sample: (3R)-Piperidine-3-sulfonamide start->l1 Preferred start->h1 Alternative start->g1 Alternative

Caption: Logical workflow comparison for the analysis of (3R)-Piperidine-3-sulfonamide.

Table 2: Comparison of Analytical Methodologies

ParameterLC-MS/MSHPLC-UVGC-MS
Specificity Very HighLow (without derivatization)High (post-derivatization)
Sensitivity Very High (pg-ng/mL)Low (µg/mL)High (pg-ng/mL)
Sample Prep Simple (Dilute & Shoot)Complex (Derivatization needed)Very Complex (Derivatization)
Throughput HighModerateLow
Cost/Sample ModerateLowHigh
Confidence Very HighLowModerate

Conclusion

For the validation of (3R)-Piperidine-3-sulfonamide hydrochloride, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the superior analytical technique. Its ability to provide a unique fragmentation fingerprint via MRM analysis ensures the highest degree of specificity and sensitivity without the need for cumbersome derivatization procedures.[1][6] While HPLC-UV and GC-MS have their places in analytical chemistry, their inherent limitations regarding this analyte's physicochemical properties render them inefficient and less reliable for the rigorous demands of pharmaceutical validation. The described LC-MS/MS protocol provides a robust, self-validating framework for the accurate and precise analysis of this compound, ensuring data integrity for critical drug development decisions.

References

  • Jahurul, M. R., Zzaman, W., & Abdullah, W. N. W. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Rasayan Journal of Chemistry. [Link]

  • Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.[Link]

  • Sun, W., Wang, Y., & Li, Y. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(3), 355-362. [Link]

  • (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. [Link]

  • García-García, E., et al. (2007). Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. Analytica Chimica Acta, 592(2), 193-204. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • García-García, E., et al. (2007). Validation of an Analytical Method to Determine Sulfamides in Kidney by HPLC-DAD and PARAFAC2 with First-Order Derivative Chromatograms. ResearchGate. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Grandpre, T., et al. (2004). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. [Link]

  • Kumar, P., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(3). [Link]

  • Ozcan, M., & Sen, B. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. [Link]

  • Sultana, N., Arayne, M. S., & Naveed, S. (2012). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. PMC. [Link]

  • Buca, D., et al. (2024). Development and Validation of an Analytical Method for the Simultaneous Detection of Sulfonamides, Trimethoprim and Dapsone in Honey Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Preprints.org. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Ingenta Connect. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]

  • Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. PMC. [Link]

  • Liu, H., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4069-4075. [Link]

Sources

Validation

Comparative Binding Affinity and Optimization of (3R)-Piperidine-3-sulfonamide Analogs as Plasmodium Proteasome Inhibitors

As drug development pivots toward novel targets to combat artemisinin-resistant Plasmodium falciparum, the parasite's 20S proteasome (Pf20S) has emerged as a highly validated vulnerability. Specifically, the β5 subunit (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward novel targets to combat artemisinin-resistant Plasmodium falciparum, the parasite's 20S proteasome (Pf20S) has emerged as a highly validated vulnerability. Specifically, the β5 subunit (which governs chymotrypsin-like proteolytic activity) is the primary target; inhibiting this single subunit is sufficient to induce toxic polyubiquitinated protein accumulation and subsequent parasite death[1].

Recently, the (3R)-piperidine-3-sulfonamide scaffold has demonstrated exceptional promise as a species-selective, reversible inhibitor of the Pf20S β5 subunit[2]. However, translating raw binding affinity into a viable therapeutic requires overcoming significant metabolic liabilities. This guide objectively compares the binding and pharmacokinetic performance of key (3R)-piperidine-3-sulfonamide analogs, detailing the mechanistic causality behind their structural evolution and the self-validating protocols used to evaluate them.

Mechanistic Rationale & SAR Optimization Logic

In early development, the base (3R)-piperidine-3-sulfonamide core exhibited single-digit nanomolar potency against the Pf20S β5 subunit[2]. However, these compounds suffered from high intrinsic clearance (CLint) due to rapid amide hydrolysis mediated by human carboxylesterases (e.g., CES2)[2].

To decouple target binding affinity from metabolic lability, medicinal chemists systematically modified the piperidine ring. The causality behind these modifications is rooted in both sterics and electronics:

  • C2-Methylation: Introducing a methyl group at the C2 position of the piperidine ring provides critical steric bulk. This physically shields the adjacent amide carbonyl from nucleophilic attack and prevents the molecule from docking into the active site of human CES2, virtually eliminating amide hydrolysis without sacrificing Pf20S binding affinity[2].

  • Difluorination: Fluorination was explored to lower the electron density of the piperidine ring and block oxidative metabolism. While this maintained single-digit nanomolar potency, it unexpectedly worsened overall metabolic stability compared to the matched non-fluorinated analogs[2].

  • Morpholine Conversion & Dimethylation: Attempts to utilize scaffold hopping (morpholine) or excessive bulk (dimethylation) disrupted the delicate hydrogen-bonding network required for β5 subunit binding, resulting in a ~10-fold loss in potency[2].

SAR Core Base Scaffold High Potency Rapid Hydrolysis Mod1 C2-Methylation Steric Shielding High Stability Core->Mod1 Optimal Mod2 Difluorination Electronic Shift Poor Stability Core->Mod2 Sub-optimal Mod3 Morpholine Scaffold Hop Low Potency Core->Mod3 Sub-optimal

Structure-Activity Relationship (SAR) optimization logic for the piperidine core.

Comparative Data: Binding Affinity vs. Clearance

The following table summarizes the quantitative performance of the (3R)-piperidine-3-sulfonamide analogs. A successful candidate must maintain a Pf20S β5 IC50 of <10 nM, exhibit >1000-fold selectivity over the human 20S proteasome to prevent host toxicity, and demonstrate low intrinsic clearance[2],[3].

Analog ModificationPf20S β5 IC50 (nM)Human 20S IC50 (µM)Amide HydrolysisIntrinsic Clearance (CLint)
Base Piperidine Core < 10> 10HighHigh
C2-Methylation < 10> 10MinimalLow (Optimal)
Difluorination < 10> 10ModerateHigh (Sub-optimal)
Morpholine Conversion ~ 100> 10N/AVariable

Self-Validating Experimental Protocols

To ensure data integrity, the assays used to generate the above metrics must be designed as self-validating systems. This means incorporating internal controls and specific biochemical conditions that confirm the assay functioned correctly, regardless of the test compound's performance.

Protocol A: Fluorogenic Pf20S β5 Inhibition Assay

Causality & Design: The 20S proteasome is a barrel-shaped complex with a tightly gated entry pore. We utilize 0.02% SDS in the assay buffer to artificially open the axial α-rings. Without this biochemical key, the fluorogenic substrate (Suc-LLVY-AMC) cannot access the β5 catalytic chamber, which would lead to false negatives. Self-Validation: The assay incorporates Epoxomicin as a positive control to verify enzyme viability and inhibibility. A DMSO vehicle control establishes the 100% activity baseline. The assay is strictly rejected if the Signal-to-Background (S/B) ratio falls below 5.0.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer consisting of 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, and 0.02% (w/v) SDS.

  • Enzyme Addition: Dilute purified P. falciparum 20S proteasome to a final working concentration of 0.5 nM in the assay buffer. Dispense 25 µL per well into a 384-well black microtiter plate.

  • Compound Incubation: Pin-transfer 50 nL of the (3R)-piperidine-3-sulfonamide analogs (10-point dose-response, starting at 10 µM, 1:3 dilutions) into the wells. Incubate at 37°C for 30 minutes to allow reversible binding equilibrium to be reached.

  • Substrate Addition: Add 25 µL of the β5-specific fluorogenic substrate Suc-LLVY-AMC (final concentration 10 µM).

  • Kinetic Readout: Immediately monitor fluorescence (Excitation: 360 nm / Emission: 460 nm) continuously for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (RFU/min) from the linear portion of the curve. Normalize against DMSO controls to determine % inhibition and calculate the IC50 using a 4-parameter logistic fit.

G A Piperidine-3-sulfonamide B Pf20S Proteasome (β5) A->B Binding C Proteolysis Inhibition B->C Blockade D Parasite Clearance C->D Toxicity

Mechanism of Pf20S β5 inhibition by piperidine-3-sulfonamides.

Protocol B: Hepatocyte Intrinsic Clearance (CLint) Assay

Causality & Design: Because amide hydrolysis is primarily driven by human carboxylesterases, we utilize intact cryopreserved human hepatocytes rather than isolated liver microsomes. Hepatocytes ensure the full complement of phase I/II enzymes and esterases are active and physiologically localized, providing an accurate reflection of in vivo clearance[2]. Williams' Medium E is used to maintain physiological pH and provide essential nutrients, preventing spontaneous non-enzymatic degradation. Self-Validation: Verapamil (high clearance) and Warfarin (low clearance) are run in parallel. If Verapamil is not depleted by >80% at 120 minutes, the hepatocyte batch is considered metabolically compromised and the entire run is invalidated.

Step-by-Step Methodology:

  • Hepatocyte Thawing: Thaw cryopreserved human hepatocytes in a 37°C water bath and immediately transfer to pre-warmed Williams' Medium E. Centrifuge at 50 x g for 5 minutes, discard the supernatant, and resuspend the pellet to a viability of >80% (assessed via Trypan Blue exclusion).

  • Incubation Setup: Dilute hepatocytes to a working concentration of 1 × 10^6 viable cells/mL. Aliquot 50 µL into a 96-well incubation plate.

  • Reaction Initiation: Add 50 µL of the test analog (final concentration 1 µM, 0.1% DMSO) to the hepatocyte suspension.

  • Time-Course Sampling: Incubate the plate on an orbital shaker at 37°C. At designated time points (0, 15, 30, 60, and 120 minutes), extract a 20 µL aliquot and immediately quench the reaction by adding it to 80 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 3000 x g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Quantification: Transfer the supernatant to a clean plate and analyze via LC-MS/MS to quantify the remaining parent compound. Plot the natural log of % remaining against time to calculate the elimination rate constant (k) and intrinsic clearance (CLint).

References

  • Optimization of Species-Selective Reversible Proteasome Inhibitors for the Treatment of Malaria. Journal of Medicinal Chemistry, 2025.

  • Design, Synthesis, and Optimization of Macrocyclic Peptides as Species-Selective Antimalaria Proteasome Inhibitors. Journal of Medicinal Chemistry, 2022.

Sources

Comparative

Orthogonal Cross-Validation Guide: NMR vs. FTIR-ATR for the Identification of (3R)-Piperidine-3-sulfonamide Hydrochloride

As a Senior Application Scientist in pharmaceutical development, I frequently oversee the structural verification of chiral building blocks. (3R)-Piperidine-3-sulfonamide hydrochloride is a highly versatile intermediate,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently oversee the structural verification of chiral building blocks. (3R)-Piperidine-3-sulfonamide hydrochloride is a highly versatile intermediate, but its zwitterion-like behavior, hygroscopicity, and overlapping aliphatic signals make its identification notoriously prone to misinterpretation.

This guide objectively compares the analytical performance of standalone Nuclear Magnetic Resonance (NMR) spectroscopy, standalone Fourier-Transform Infrared (FTIR-ATR) spectroscopy, and the gold-standard approach: Orthogonal Cross-Validation . By understanding the causality behind these techniques, researchers can build self-validating workflows that guarantee structural integrity.

The Analytical Challenge: Causality in Method Selection

(3R)-Piperidine-3-sulfonamide hydrochloride contains three critical structural features: a secondary amine hydrochloride salt ( R2​NH2+​Cl− ), a primary sulfonamide ( −SO2​NH2​ ), and a chiral stereocenter at the C3 position.

Relying on a single analytical modality introduces significant blind spots. For instance, the hygroscopic nature of piperidine hydrochloride salts means that trace water can easily mask the N−H+ stretching bands in IR spectroscopy ()[1]. Similarly, in NMR, choosing the wrong deuterated solvent (such as D2​O ) will cause rapid proton exchange, effectively erasing the crucial NH2+​ and −SO2​NH2​ signals from the spectrum. Therefore, analytical choices must be driven by the physical chemistry of the molecule.

Comparison of Analytical Modalities

To establish a robust quality control framework, we must evaluate the strengths and limitations of each technique when applied to this specific compound.

Table 1: Performance Comparison of Analytical Strategies
Analytical ModalityPrimary StrengthsCritical Blind SpotsOverall Confidence Level
Standalone 1D/2D NMR Precise mapping of the carbon backbone; confirms the chiral center's connectivity[2].Cannot easily distinguish between free base and HCl salt if proton exchange occurs.Moderate to High
Standalone FTIR-ATR Rapid confirmation of functional groups (Sulfonamide S=O , Amine salt N−H+ )[3].Cannot confirm the position of the sulfonamide group on the piperidine ring (regioisomerism).Moderate
Orthogonal Cross-Validation Synergistic confirmation: NMR maps the skeleton, IR confirms the salt state and functional groups.Requires more time and sample preparation.Absolute (Gold Standard)

Orthogonal Cross-Validation Workflow

To eliminate the blind spots of standalone techniques, we employ a cross-validation workflow. NMR provides the spatial and connectivity data, while IR provides the vibrational fingerprint of the functional groups in their solid-state salt form.

Workflow cluster_NMR Nuclear Magnetic Resonance cluster_IR Infrared Spectroscopy Prep Sample Preparation (3R)-Piperidine-3-sulfonamide HCl NMR_Acq 1D & 2D NMR Acquisition (DMSO-d6) Prep->NMR_Acq IR_Acq FTIR-ATR (Solid State) Prep->IR_Acq NMR_Proc Multiplet & COSY Analysis NMR_Acq->NMR_Proc CrossVal Orthogonal Cross-Validation & Structural Confirmation NMR_Proc->CrossVal IR_Proc Vibrational Band Assignment IR_Acq->IR_Proc IR_Proc->CrossVal

Orthogonal cross-validation workflow for (3R)-piperidine-3-sulfonamide HCl.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity.

Protocol A: NMR Spectroscopy (1H & 13C)
  • Sample Dehydration (Control Step): Lyophilize 15 mg of the sample for 12 hours. Causality: Trace water broadens exchangeable proton signals and obscures the 3.3 ppm region in DMSO-d6.

  • Solvent Selection: Dissolve the dried sample in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v TMS. Causality: Unlike protic solvents ( D2​O ), anhydrous DMSO-d6 prevents the rapid exchange of the ammonium ( NH2+​ ) and sulfonamide ( −SO2​NH2​ ) protons, allowing their direct observation.

  • System Blank Validation: Run a blank spectrum of the DMSO-d6 solvent to establish a baseline and confirm the absence of contamination.

  • Acquisition: Acquire 1H NMR (400 MHz, 16 scans, relaxation delay 2s) and 13C NMR (100 MHz, 1024 scans).

Protocol B: FTIR-ATR Spectroscopy (Solid State)
  • Real-Time Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (ambient air, 32 scans, 4 cm⁻¹ resolution). Causality: Real-time background subtraction is mandatory to eliminate atmospheric CO2​ and H2​O interference, which fluctuate daily.

  • Sample Application: Place 2-3 mg of the solid hydrochloride salt directly onto the crystal. Apply consistent pressure using the ATR anvil. Causality: Intimate contact between the high-refractive-index crystal and the solid sample is required to ensure the evanescent wave penetrates the sample adequately.

  • Acquisition: Acquire the IR spectrum from 4000 to 400 cm⁻¹ (32 scans).

  • Carryover Verification: Clean the crystal and run a subsequent background check. A flat baseline validates that no sample carryover occurred.

Quantitative Data & Spectral Assignments

The true power of cross-validation lies in mapping the quantitative data from both techniques back to the molecular structure. In NMR analysis, the piperidine ring protons typically appear as complex multiplets between 1.5 and 3.5 ppm ()[2].

Table 2: Representative 1H & 13C NMR Assignments (DMSO-d6)
Position1H Chemical Shift (ppm)Multiplicity13C Chemical Shift (ppm)Functional Group Assignment
C3 3.25 - 3.40Multiplet (1H)56.2Chiral CH (attached to SO2​ )
C2, C6 2.80 - 3.15Multiplets (4H)43.5, 45.1Aliphatic CH2​ (adjacent to N+ )
C4, C5 1.60 - 2.10Multiplets (4H)22.8, 25.4Aliphatic CH2​ (backbone)
N+ 9.10 - 9.40Broad Singlet (2H)N/APiperidine NH2+​ (HCl salt)
SO2​ 7.45Singlet (2H)N/ASulfonamide NH2​
Table 3: Representative FTIR-ATR Band Assignments

Piperidine hydrochloride salts exhibit characteristic broad infrared absorption bands between 2500 and 3000 cm⁻¹ due to the N-H⁺ stretching vibrations ()[3].

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3320, 3250 Medium, SharpN-H Asym/Sym StretchPrimary Sulfonamide ( −SO2​NH2​ )
2950 - 2500 Strong, BroadN-H⁺ StretchSecondary Amine Hydrochloride Salt
1325 StrongS=O Asymmetric StretchSulfonamide Group
1155 StrongS=O Symmetric StretchSulfonamide Group
1090 MediumC-N StretchPiperidine Ring

Structural Elucidation Logic

The following diagram illustrates how the spectral data from both modalities intersect to form a complete, undeniable proof of structure.

Logic Mol (3R)-Piperidine-3-sulfonamide HCl Salt Amine HCl Salt Mol->Salt Sulf Sulfonamide Group Mol->Sulf Ring Piperidine Ring Mol->Ring IR_Salt IR: Broad 2500-3000 cm⁻¹ (N-H⁺ stretch) Salt->IR_Salt NMR_Salt NMR: Broad 9.1-9.4 ppm (NH₂⁺ protons) Salt->NMR_Salt IR_Sulf IR: 1325 & 1155 cm⁻¹ (S=O stretch) Sulf->IR_Sulf NMR_Sulf NMR: ~7.45 ppm (SO₂NH₂ protons) Sulf->NMR_Sulf NMR_Ring NMR: 1.5-3.5 ppm (Aliphatic CH₂/CH) Ring->NMR_Ring

Spectroscopic mapping of key functional groups in (3R)-piperidine-3-sulfonamide HCl.

Conclusion

While standalone NMR is exceptional for determining the carbon-hydrogen framework, and standalone FTIR-ATR excels at identifying functional groups and salt forms, neither is infallible on its own. For complex zwitterion-like molecules such as (3R)-Piperidine-3-sulfonamide hydrochloride, Orthogonal Cross-Validation is the only methodology that provides absolute structural certainty. By strictly controlling the experimental causality—such as using anhydrous DMSO-d6 to prevent proton exchange and enforcing real-time ATR background calibrations—researchers can establish a self-validating system that ensures the highest standards of scientific integrity.

References

  • Title: Piperidine, hydrochloride (1:1) | CID 2723721 Source: PubChem URL: [Link]

  • Title: Substituted pyrimidinones as agonists of the APJ receptor (US11807624B2)
  • Title: Piperidine hydrochloride Source: NIST Chemistry WebBook URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3R)-Piperidine-3-sulfonamide;hydrochloride

This document provides a detailed protocol for the safe and compliant disposal of (3R)-Piperidine-3-sulfonamide;hydrochloride (CAS No. 2416219-36-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of (3R)-Piperidine-3-sulfonamide;hydrochloride (CAS No. 2416219-36-6). As a compound utilized in sophisticated research and development, its proper handling from acquisition to disposal is paramount for ensuring personnel safety and environmental stewardship. This guide is intended for researchers, scientists, and drug development professionals, offering procedural steps grounded in scientific principles and regulatory best practices.

Hazard Profile and Risk Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. The known GHS classifications for (3R)-Piperidine-3-sulfonamide;hydrochloride are summarized below.[1]

Hazard ClassificationCategorySignal WordHazard CodeImplication for Disposal
Acute Toxicity (Oral, Dermal, Inhalation)4WarningH302+H312+H332Harmful if swallowed, in contact with skin, or if inhaled. Requires careful handling to prevent exposure and contamination of work surfaces. Waste must be treated as toxic.
Skin Irritation2WarningH315Causes skin irritation. Mandates the use of appropriate gloves and lab coat. All contaminated PPE is considered hazardous waste.
Eye Irritation2AWarningH319Causes serious eye irritation. Requires mandatory use of safety goggles or a face shield.
Specific Target Organ Toxicity (Single Exposure)3WarningH336May cause drowsiness or dizziness. Handling and disposal procedures should be conducted in a well-ventilated area, preferably a chemical fume hood.

The piperidine moiety suggests that the compound may be corrosive, and like many hydrochloride salts, it can release corrosive fumes.[2][3][4] The sulfonamide group, while generally stable, necessitates consideration of its potential environmental impact, particularly on aquatic life.[5] Therefore, this compound must be treated as a hazardous chemical waste from the moment it is designated for disposal.[6]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of (3R)-Piperidine-3-sulfonamide;hydrochloride. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Before handling the waste material, ensure you are wearing the appropriate PPE. This is non-negotiable.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and fine dust.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation before use.[7]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are required.[8]

  • Respiratory Protection: All handling of this compound, including waste packaging, should be performed in a certified chemical fume hood to minimize inhalation risk.[5][8]

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.

  • Dedicated Waste Stream: Do not mix (3R)-Piperidine-3-sulfonamide;hydrochloride waste with other chemical waste streams, especially strong oxidizing agents or bases.[9]

  • Container Selection: Use a robust, leak-proof, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.[6][9] The container must be in good condition with a secure, screw-top lid.

  • Solid Waste: Collect pure compound, contaminated weigh boats, pipette tips, and other solid consumables in the designated container.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid waste container. Do not pour any amount down the drain.[9][10]

Accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the container.

  • The label must include:

    • The words "Hazardous Waste"[9]

    • The full chemical name: "(3R)-Piperidine-3-sulfonamide;hydrochloride"

    • The CAS Number: "2416219-36-6"

    • An accurate estimation of the quantity of waste

    • The date when waste was first added to the container (accumulation start date)[5]

    • Appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful)

Temporary storage of the waste container must be managed to minimize risks.

  • Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[6]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure the storage area is away from incompatible materials.

The disposal of hazardous chemical waste is a regulated process that must be handled by professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[5][8]

  • Provide Information: Furnish the EHS representative or contractor with all available information about the compound, including its name, CAS number, quantity, and known hazards.[9]

  • Documentation: Maintain a detailed record of the amount of waste generated and the date of its transfer to the disposal facility. Retain all paperwork provided by the waste disposal contractor for regulatory compliance.[8]

Visualizing the Disposal Pathway

The following diagram illustrates the decision-making process for the proper disposal of (3R)-Piperidine-3-sulfonamide;hydrochloride and associated materials.

Disposal_Workflow Disposal Workflow for (3R)-Piperidine-3-sulfonamide;hydrochloride cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_finalization Finalization & Disposal Start Material Designated for Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Hood Work in Chemical Fume Hood PPE->Hood Contaminated_Item Is the item contaminated (e.g., gloves, glassware)? Hood->Contaminated_Item Is_Solid Is the waste solid? Solid_Waste Collect in dedicated 'Solid Hazardous Waste' container Is_Solid->Solid_Waste Yes Liquid_Waste Collect in dedicated 'Liquid Hazardous Waste' container Is_Solid->Liquid_Waste No Label Label Container Correctly (Name, CAS, Hazards, Date) Solid_Waste->Label Liquid_Waste->Label Contaminated_Item->Is_Solid Yes Reusable Is the item reusable? Contaminated_Item->Reusable No Decontaminate Decontaminate Labware (Collect rinsate as liquid waste) Reusable->Decontaminate Yes Dispose_PPE Dispose of contaminated PPE as solid hazardous waste Reusable->Dispose_PPE No (e.g., disposable PPE) Decontaminate->Liquid_Waste Dispose_PPE->Solid_Waste Store Store in Secure Satellite Accumulation Area Label->Store Contact_EHS Contact EHS for Pickup Store->Contact_EHS End Disposal Complete Contact_EHS->End

Caption: Decision workflow for handling and disposal of (3R)-Piperidine-3-sulfonamide;hydrochloride.

Spill Management: An Emergency Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated, typically by keeping the fume hood sash at the appropriate height.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all potential ignition sources.

  • Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite or sand to cover and contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-Up: Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[2][11]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials and rinsate as hazardous waste.

  • Report: Report the spill to your EHS department, as per your institution's policy.

Waste Minimization: A Proactive Approach

The most effective disposal procedure begins with minimizing waste generation.[6][12]

  • Source Reduction: Order only the quantity of chemical required for your experiments.[6]

  • Inventory Management: Maintain a meticulous inventory of your chemicals to prevent over-purchasing and the generation of waste from expired stock.[13]

  • Optimize Experiments: Where possible, optimize experimental designs to use smaller quantities of materials.[13]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost respect for environmental integrity. Always prioritize safety and, when in doubt, consult your institution's Environmental Health and Safety department.

References

  • Chemical Waste Management for Laboratories. (n.d.).
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Apollo Scientific. (2023, June 9). 4-(4-Chlorophenoxy)piperidine hydrochloride Safety Data Sheet.
  • Fisher Scientific. (2023, August 11). Piperidine hydrochloride SAFETY DATA SHEET.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Piperidine Hydrochloride.
  • Central Drug House (P) Ltd. (n.d.). PIPERIDINE HYDROCHLORIDE MATERIAL SAFETY DATA SHEET.
  • BOC Sciences. (n.d.). N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride MSDS.
  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
  • ChemicalBook. (2026, January 17). 1-(2-Chloroethyl)piperidine hydrochloride - Safety Data Sheet.
  • My Green Lab. (n.d.). Laboratory Waste Solutions for Sustainable Research Practices.
  • BenchChem. (2025). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 5-Aminonaphthalene-1-sulfonamide.
  • BenchChem. (2025). Safeguarding Health and the Environment: Proper Disposal of Sulfaethidole.
  • NextSDS. (n.d.). (3R)-piperidine-3-sulfonamide hydrochloride — Chemical Substance Information.
  • MilliporeSigma. (2025, September 23). SAFETY DATA SHEET - Piperidine.
  • KISHIDA CHEMICAL CO., LTD. (2023, December 19). Safety Data Sheet - (R)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride.
  • TCI Chemicals. (2025, October 27). SAFETY DATA SHEET - 3-Amino-2,6-piperidinedione Hydrochloride.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.